Z-1,2-CIS-ACHEC-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAAZWPFGHTXNZ-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Z-1,2-cis-ACHC-OH: A Conformationally Constrained Building Block for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and peptide science, the use of non-canonical amino acids to impart specific structural and functional properties to peptides and peptidomimetics is a cornerstone of innovative therapeutic design. Among these, conformationally constrained amino acids are of paramount importance for their ability to pre-organize a peptide backbone into a desired bioactive conformation, enhance proteolytic stability, and improve receptor selectivity. This technical guide provides a comprehensive overview of Z-1,2-cis-ACHC-OH, a protected derivative of cis-2-aminocyclohexanecarboxylic acid, highlighting its fundamental properties, synthesis, and strategic application in the development of next-generation therapeutics.
Core Molecular Attributes of Z-1,2-cis-ACHC-OH
Z-1,2-cis-ACHC-OH, chemically known as (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, is a synthetic β-amino acid derivative. The presence of the benzyloxycarbonyl (Z) protecting group on the amine and the cis stereochemistry of the substituents on the cyclohexane ring are defining features that dictate its utility in chemical synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Z-1,2-cis-ACHC-OH is essential for its effective handling, characterization, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₉NO₄ | [1][2] |
| Molecular Weight | 277.32 g/mol | [1][2] |
| CAS Number | 54867-08-2 | [2] |
| Appearance | White to light beige crystalline powder | [2] |
| IUPAC Name | (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | [1] |
| Synonyms | Z-cis-2-aminocyclohexanecarboxylic acid, cis-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid | [1][2] |
The Strategic Importance of Conformational Constraint
The cyclohexane ring of Z-1,2-cis-ACHC-OH serves as a rigid scaffold that restricts the conformational freedom of the molecule. When incorporated into a peptide sequence, this rigidity is conferred to the peptide backbone, which can have several advantageous consequences for drug development.[1]
Rationale for Employing Z-1,2-cis-ACHC-OH:
-
Enhanced Proteolytic Stability: The unnatural cyclic structure can hinder recognition and cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[1]
-
Receptor Selectivity and Affinity: By locking the peptide into a specific conformation that mimics the bioactive conformation, binding affinity and selectivity for the target receptor can be significantly improved.
-
Induction of Secondary Structures: The incorporation of cyclic β-amino acids like cis-ACHC can influence the formation of specific secondary structures, such as turns and helices, in peptides. However, studies have shown that homooligomers of cis-ACHC tend to adopt extended conformations rather than well-defined helical structures.[3][4] Its influence is more nuanced in hetero- and hybrid peptides.[2][5]
Synthesis of Z-1,2-cis-ACHC-OH: A Conceptual Workflow
Conceptual Synthetic Pathway
Caption: Conceptual synthetic workflow for Z-1,2-cis-ACHC-OH.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Mono-esterification of cis-1,2-Cyclohexanedicarboxylic Anhydride
-
Dissolve cis-1,2-cyclohexanedicarboxylic anhydride in an excess of dry methanol.
-
Heat the mixture to reflux for 2-4 hours to achieve ring-opening and mono-esterification.
-
Remove the excess methanol under reduced pressure to yield the crude mono-methyl ester.
Step 2: Curtius Rearrangement
-
Dissolve the crude mono-ester in an inert solvent such as toluene.
-
Add triethylamine (1.1 equivalents) followed by diphenylphosphoryl azide (DPPA, 1.1 equivalents).
-
Heat the reaction mixture to reflux. The acyl azide intermediate will form in situ and undergo rearrangement to the isocyanate.
-
After the reaction is complete (monitored by TLC or IR spectroscopy), cool the mixture.
Step 3: Hydrolysis of the Isocyanate
-
To the cooled reaction mixture containing the isocyanate, add an aqueous acid solution (e.g., 2M HCl).
-
Heat the biphasic mixture to reflux to hydrolyze the isocyanate to the primary amine and the methyl ester to the carboxylic acid.
-
After cooling, separate the aqueous layer and wash with an organic solvent (e.g., dichloromethane) to remove organic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the crude cis-2-aminocyclohexanecarboxylic acid.
-
Filter and dry the crude amino acid.
Step 4: N-Protection with Benzyloxycarbonyl (Z) Group
-
Suspend the crude cis-2-aminocyclohexanecarboxylic acid in a mixture of water and a suitable organic solvent (e.g., dioxane or acetone).
-
Cool the mixture in an ice bath and add a base (e.g., sodium bicarbonate or sodium hydroxide) to maintain a pH of 9-10.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise while vigorously stirring and maintaining the pH.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the Z-protected amino acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Z-1,2-cis-ACHC-OH.
Characterization of Z-1,2-cis-ACHC-OH
Thorough characterization is imperative to confirm the identity and purity of the synthesized Z-1,2-cis-ACHC-OH. While specific literature spectra for this exact compound are scarce, the expected spectroscopic data can be predicted based on its structure.
-
¹H NMR: Expected signals would include multiplets for the cyclohexyl protons, a singlet for the benzylic protons of the Z-group, aromatic protons, and broad singlets for the carboxylic acid and amide protons.
-
¹³C NMR: Characteristic peaks would be observed for the carbonyl carbons of the carboxylic acid and the carbamate, aromatic carbons, the benzylic carbon of the Z-group, and the aliphatic carbons of the cyclohexane ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₅H₁₉NO₄ should be observed.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include those for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of the carboxylic acid and carbamate.
Application in Solid-Phase Peptide Synthesis (SPPS)
Z-1,2-cis-ACHC-OH is amenable to standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc or Boc chemistry. The following is a generalized workflow for its incorporation into a peptide sequence using Fmoc-based SPPS.
General SPPS Incorporation Workflow
Caption: Generalized workflow for incorporating Z-1,2-cis-ACHC-OH in SPPS.
Detailed Protocol for Manual SPPS Incorporation
-
Resin Swelling: Swell the resin-bound peptide (with a free N-terminal amine) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Activation of Z-1,2-cis-ACHC-OH: In a separate vessel, dissolve Z-1,2-cis-ACHC-OH (3-5 equivalents relative to the resin loading) in DMF. Add a coupling agent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA, 6-10 equivalents). Allow the activation to proceed for a few minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the complete consumption of the free amine. If the test is positive, a recoupling step may be necessary.
-
Continuation of Synthesis: For the subsequent amino acid, standard Fmoc-SPPS deprotection and coupling cycles can be resumed.
Conclusion and Future Perspectives
Z-1,2-cis-ACHC-OH is a valuable, albeit specialized, building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its rigid cyclic structure offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of peptide-based drug candidates. While detailed synthetic and spectroscopic data in the public domain are limited, the conceptual frameworks provided in this guide offer a solid foundation for its synthesis and application. Future research focusing on the systematic incorporation of Z-1,2-cis-ACHC-OH into a variety of bioactive peptides and the subsequent detailed conformational and biological analysis will undoubtedly further elucidate its potential in rational drug design.
References
- Gellman, S. H., et al. (2006). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). Journal of the American Chemical Society.
- Gellman, S. H., et al. (2007). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid.
- De la Torre, B. G., & Andreu, D. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry.
- Sewald, N., & Strijowski, U. (2004). Structural Properties of Cyclic Peptides Containing Cis- Or trans-2-aminocyclohexane Carboxylic Acid. Organic & Biomolecular Chemistry.
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A Technical Guide to the Discovery and Synthesis of Novel Constrained Amino Acids for Advanced Drug Development
Abstract
The therapeutic potential of peptides is often hindered by their poor metabolic stability and conformational flexibility, leading to low bioavailability and target affinity. The strategic incorporation of conformationally constrained amino acids has emerged as a powerful solution to overcome these limitations. By reducing the entropic penalty of binding and stabilizing bioactive conformations, these unique building blocks enhance proteolytic resistance, improve receptor affinity and selectivity, and can even confer oral bioavailability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, design strategies, and synthetic methodologies central to the field of novel constrained amino acids. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and explore the future landscape of this dynamic area of medicinal chemistry.
Table of Contents
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The Rationale for Conformational Constraint in Peptide Drug Design
-
Overcoming the Limitations of Native Peptides
-
The Thermodynamic Advantage of Pre-organization
-
-
Design Principles for Novel Constrained Amino Acids
-
Mimicking Secondary Structures
-
Controlling Side-Chain Torsional Angles (χ-Space)
-
Computational Approaches in Rational Design
-
-
Core Synthetic Strategies for Constrained Amino Acids
-
Strategy 1: Side-Chain to Side-Chain Cyclization
-
Strategy 2: Synthesis of Intrinsically Constrained Monomers
-
Strategy 3: Asymmetric Synthesis for Stereochemical Control
-
-
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
-
Workflow for Incorporating a Novel Constrained Amino Acid
-
Protocol: Manual SPPS with a Sterically Hindered UAA
-
-
Structural Characterization and Validation
-
Techniques and Expected Outcomes
-
-
Applications and Future Outlook
-
References
The Rationale for Conformational Constraint in Peptide Drug Design
Overcoming the Limitations of Native Peptides
Peptides are exquisite signaling molecules, offering high potency and selectivity due to their specific interactions with biological targets.[1][2][3] However, their translation into effective therapeutics is often plagued by inherent weaknesses, including rapid degradation by proteases and poor membrane permeability, which limits their utility as drugs.[4][5] Unnatural amino acids (UAAs), particularly those with conformational constraints, are critical tools for transforming peptides into viable drug candidates by addressing these pharmacokinetic and pharmacodynamic challenges.[4][6]
The Thermodynamic Advantage of Pre-organization
A linear peptide in solution exists as an ensemble of multiple conformations. Upon binding to its target, it must adopt a single, specific "bioactive" conformation. This process is entropically unfavorable, as it involves a significant loss of conformational freedom. Constrained peptides "lock" the molecule into or close to its bioactive conformation, reducing the entropic penalty of binding.[7][8] This pre-organization leads to a substantial increase in binding affinity and potency.[7][9]
Design Principles for Novel Constrained Amino Acids
The design of a constrained amino acid is a deliberate process aimed at achieving a specific three-dimensional structure to enhance biological activity.
Mimicking Secondary Structures
Many protein-protein interactions (PPIs) are mediated by secondary structures like α-helices and β-turns.[10][11] Constrained amino acids are instrumental in stabilizing these motifs in short peptides, which would otherwise be unstructured in solution.[10]
-
α-Helix Stabilization: Achieved through techniques like "peptide stapling," where covalent bridges are introduced between amino acid side chains, often at the i and i+4 or i+7 positions.[2][10]
-
β-Turn Induction: Lactam-bridged amino acids, such as Freidinger lactams, are highly effective at inducing and stabilizing type II β-turns, which are critical for the activity of many peptide hormones.[12]
Controlling Side-Chain Torsional Angles (χ-Space)
The spatial orientation of an amino acid's side chain is defined by its torsional angles (χ1, χ2, etc.). For pharmacophoric residues, fixing these angles can be critical for activity and selectivity.[13][14] Constraints can be introduced by adding alkyl substituents to the α or β carbons or by incorporating the side chain into a cyclic system.[13][14] A successful design requires that the constraint is compatible with the desired backbone conformation and does not hinder the kinetics of receptor binding.[13]
Computational Approaches in Rational Design
Molecular modeling and dynamics simulations are increasingly used to predict the conformational effects of a given constraint. These in silico methods allow for the rational design of novel amino acids tailored to specific targets, saving significant synthetic effort.
Core Synthetic Strategies for Constrained Amino Acids
The synthesis of constrained amino acids is a cornerstone of peptidomimetic chemistry. The chosen strategy depends on the desired type of constraint.
Strategy 1: Side-Chain to Side-Chain Cyclization (Peptide Stapling)
This popular strategy involves introducing two unnatural amino acids with reactive side chains into a linear peptide, followed by an intramolecular cyclization reaction.
Strategy 2: Synthesis of Intrinsically Constrained Monomers
This approach focuses on creating rigid amino acid building blocks that can be incorporated directly into peptides. Azacycloalkane and azabicycloalkane amino acids are excellent examples, serving as rigid surrogates for standard amino acids or dipeptide units.[15]
Freidinger lactams are key building blocks for stabilizing β-turns.[12] De novo asymmetric routes to these structures are highly valuable as they allow for the installation of diverse side-chain functionalities.[12] A modern approach may involve the allylation of azlactones using a palladium zwitterion intermediate, followed by further synthetic manipulations.[12]
Strategy 3: Asymmetric Synthesis for Stereochemical Control
Controlling the stereochemistry of newly formed chiral centers is paramount. Asymmetric synthesis ensures the production of a single, desired enantiomer, which is crucial for biological activity.[16][17]
A powerful method for asymmetric synthesis of α-amino acids involves the use of chiral Ni(II) complexes.[18] A Schiff base is formed between a glycine derivative and a chiral ligand, which then coordinates to a Ni(II) ion. This complex acts as a chiral glycine equivalent, allowing for highly diastereoselective alkylation at the α-carbon. Subsequent acidic hydrolysis removes the chiral auxiliary and the metal, yielding the enantiomerically enriched α-alkylated amino acid.[18]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for assembling peptides, including those containing UAAs.[19][20] While the core principles remain the same, incorporating complex, sterically hindered constrained amino acids often requires protocol modifications.[21][22]
Workflow for Incorporating a Novel Constrained Amino Acid
Protocol: Manual SPPS with a Sterically Hindered UAA
This protocol outlines a single coupling cycle for a 0.1 mmol scale synthesis.
-
Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.[22]
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF. Agitate for 3 minutes. Drain. Repeat with a second 5 mL portion for 10 minutes. Drain the solution.[22]
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL) to remove all residual piperidine.
-
Coupling:
-
In a separate vial, dissolve the constrained UAA (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the mixture and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2-4 hours. Causality: Sterically hindered amino acids require stronger coupling reagents (like HBTU/HOBt) and extended reaction times to achieve complete acylation of the free amine on the growing peptide chain.
-
-
Monitoring & Capping (Self-Validation):
-
Perform a Kaiser test to check for the presence of free primary amines.
-
If Kaiser test is positive (blue beads): The coupling is incomplete. Drain the coupling solution, wash with DMF, and either re-couple with a fresh solution (Step 4) or cap the unreacted amines by adding a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes. Causality: Capping prevents the formation of deletion sequences, ensuring the purity of the final product.
-
If Kaiser test is negative (yellow/clear beads): The coupling is complete. Proceed to the next step.
-
-
Washing: Wash the resin with DMF (5 x 5 mL) to remove excess reagents.
-
Cycle Repetition: Return to Step 2 to couple the next amino acid in the sequence.[22]
Structural Characterization and Validation
Confirming the structure and conformation of novel constrained amino acids and the peptides containing them is a critical step. A combination of analytical techniques is employed for comprehensive validation.
| Technique | Purpose | Expected Outcome/Insight |
| Mass Spectrometry (MS) | Verify molecular weight | Confirms the successful synthesis of the target molecule and incorporation into the peptide. |
| NMR Spectroscopy (1D & 2D) | Determine 3D structure and conformation | Provides detailed information on bond connectivity, stereochemistry, and dihedral angles (φ, ψ, χ), confirming the intended conformational constraint. |
| X-ray Crystallography | Obtain high-resolution 3D structure | Gives precise atomic coordinates, bond lengths, and angles, offering definitive proof of the constrained conformation in the solid state. |
| Circular Dichroism (CD) | Assess secondary structure in solution | Reveals the presence and stability of secondary structures like α-helices or β-sheets induced by the constrained residue. |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and isolate product | Separates the target peptide from impurities and byproducts, allowing for purification and quantification of product purity. |
Applications and Future Outlook
Constrained amino acids have been instrumental in advancing numerous therapeutic programs, particularly in targeting challenging protein-protein interactions (PPIs) in oncology and infectious diseases.[7] For example, stapled peptides have been developed to mimic helical domains of proteins to inhibit targets like MDM2/p53.[10] The incorporation of constrained proline analogs has led to the development of commercial drugs like the ACE inhibitor Zabicipril.[23]
The field is continuously evolving, with future efforts focused on:
-
Developing Novel Constraint Chemistries: Exploring new, efficient, and versatile methods for cyclization and rigidification.[7]
-
Improving Drug Delivery: Designing constrained peptides with "chameleonic" properties that allow them to adapt to different environments, enhancing cell permeability and oral bioavailability.[1]
-
Expanding Chemical Space: Leveraging technologies like mRNA display to screen vast libraries of constrained peptides containing non-canonical amino acids against a wide range of therapeutic targets.[5]
By combining rational design, innovative synthesis, and robust analytical validation, the discovery of novel constrained amino acids will continue to be a vital engine for the development of the next generation of peptide-based therapeutics.
References
- Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. (2023). Vertex AI Search.
- Constrained Peptides in Drug Discovery and Development.SciSpace.
- Conformationally Constrained Histidines in the Design of Peptidomimetics: Str
- Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures.PubMed.
- Peptide therapeutics: reconstructing protein surfaces using constrained peptides.Biosynth.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.PubMed Central.
- Asymmetric synthesis of novel sterically constrained amino acids.
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres.Science.gov.
- Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery.Biosynth.
- Constrained Peptides in Drug Discovery and Development.
- Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design.BioSpace.
- Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.Luxembourg Bio Technologies.
- Solid-phase synthesis.Wikipedia.
- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
- Constrained Peptides as Mini
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.PubMed Central.
- Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.Life Chemicals.
- Design and structure of peptide and peptidomimetic antagonists of protein-protein interaction.PubMed.
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.NIH.
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
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An In-Depth Technical Guide to Cis-Constrained Cyclic Amino Acid Derivatives
Introduction: The Imperative of Conformational Control in Peptide Therapeutics
Peptides represent a unique and powerful class of therapeutic agents, occupying a niche between small molecules and large biologics.[1] Their modular nature and the vast chemical space they can explore offer unparalleled opportunities for high-potency and selective targeting of protein-protein interactions (PPIs), which are often considered "undruggable" by conventional small molecules.[2] However, the inherent flexibility of linear peptides is a significant impediment to their development as drugs. This conformational freedom leads to a high entropic penalty upon binding to a target, reduced affinity, and susceptibility to proteolytic degradation, resulting in poor pharmacokinetic profiles.[3]
A primary strategy to overcome these limitations is the imposition of conformational constraints.[3][4] By rigidifying the peptide backbone, we can pre-organize the molecule into its bioactive conformation, enhancing binding affinity, increasing metabolic stability, and improving receptor selectivity.[5] Cyclization is a common and effective method to achieve this rigidity.[6] However, standard cyclization does not fully control a crucial conformational element: the geometry of the amide bond.
Amide bonds in a peptide backbone can exist in either a trans or cis conformation. The trans isomer is overwhelmingly favored energetically for most amino acid pairs.[7] The exception is the Xaa-Proline bond, where the energy difference is smaller, allowing for a significant population of the cis conformer (typically 5-30% in unfolded peptides).[5][8] This cis-amide bond at a proline residue is a key structural feature, often found in β-turns (specifically type VI turns) and other folded motifs that are critical for biological recognition and function.[4][9] Therefore, the ability to selectively enforce a cis-amide bond geometry within a cyclic peptide scaffold provides a powerful tool for precise structural mimicry and the rational design of potent peptidomimetics. This guide provides a technical overview of the design, synthesis, and analysis of cyclic amino acid derivatives specifically engineered to act as cis-amide bond surrogates.
The Logic of Cis-Constraint: Mechanisms and Molecular Design
The central challenge in designing cis-constrained amino acids is to overcome the inherent energetic preference for the trans-amide bond. This is achieved by introducing specific structural modifications that either destabilize the trans conformer or stabilize the cis conformer through favorable steric or stereoelectronic interactions. Proline, with its cyclic side chain, serves as the natural starting point for such modifications.
Key Mechanisms for Inducing Cis-Amide Conformation:
-
Steric Hindrance: Introducing bulky substituents onto the proline ring can create a steric clash with the preceding residue in the trans conformation, thereby favoring the cis isomer where this clash is relieved. 5-alkylprolines, such as 5-tert-butylproline, are prime examples of this principle.[10]
-
Stereoelectronic Effects & Dipole Interactions: Replacing atoms within the proline ring with heteroatoms can alter the electronic properties of the ring. For instance, in oxaproline or thioproline (pseudoprolines), favorable dipole interactions can occur between the heterocyclic ring and the carbonyl oxygen of the preceding residue, stabilizing the cis conformation.[9]
-
Lone-Pair Repulsion: In azaproline, where the Cα atom is replaced by a nitrogen atom, lone-pair repulsion between this α-nitrogen and the preceding carbonyl oxygen strongly disfavors the trans geometry, making the cis-amide bond the preferred conformation.[9]
These principles are not mutually exclusive and can be combined to create highly effective cis-inducing building blocks. The most widely adopted and versatile of these are the pseudoproline dipeptides .
Pseudoprolines: The Workhorse of Cis-Constraint
Pseudoprolines are derivatives of Serine, Threonine, or Cysteine where the side-chain hydroxyl or thiol group is cyclized onto the backbone nitrogen via reaction with an aldehyde or ketone (commonly acetone).[1] This creates an oxazolidine or thiazolidine ring, which mimics the structure of proline but with powerful, tunable effects on the preceding amide bond.[11]
The substitution at the C2 position of the pseudoproline ring is critical for controlling the cis/trans ratio. Unsubstituted pseudoprolines show a modest preference for cis, while dimethylated pseudoprolines (derived from acetone) can lock the preceding amide bond almost quantitatively in the cis conformation.[12] This makes them exceptionally valuable tools, not only for structural stabilization in drug design but also as "temporary kinks" to disrupt aggregation during challenging solid-phase peptide synthesis (SPPS).[1][13]
Synthesis of Cis-Constrained Building Blocks and Their Incorporation into Peptides
The successful application of cis-constrained derivatives hinges on their efficient synthesis and incorporation into peptide chains. This section details the synthesis of a representative pseudoproline building block and the protocol for its use in SPPS.
Synthesis of a Pseudoproline Monomer: (R)-2,2-dimethylthiazolidine-4-carboxylic acid
This protocol describes the synthesis of a common thiazolidine-based pseudoproline from L-cysteine, a readily available starting material.[4][14][15]
Step-by-Step Methodology:
-
Reaction Setup: To a 500 mL round-bottom flask, add L-cysteine hydrochloride (10 g, ~63.4 mmol).
-
Cyclization: Add 250 mL of dry acetone. Equip the flask with a reflux condenser and stir the suspension under a nitrogen atmosphere. Heat the mixture to reflux (approx. 60°C) for 2-3 hours. The suspended solid will gradually dissolve as the reaction proceeds.
-
Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.
-
Filtration: Collect the resulting white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold acetone.
-
Drying: Dry the product under vacuum to yield (R)-2,2-dimethylthiazolidine-4-carboxylic acid. The product is typically of high purity and can be used in the next step without further purification.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
While individual pseudoproline monomers can be coupled, it is far more efficient and common to use pre-formed, Fmoc-protected pseudoproline dipeptides , such as Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH.[1][16] These are commercially available or can be synthesized separately. Their use circumvents the sterically hindered and often low-yielding coupling reaction directly onto the pseudoproline nitrogen on the solid support.[17][18]
Recommended Protocol for Manual SPPS using a Pseudoproline Dipeptide:
This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin.
-
Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and repeat with fresh 20% piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), Isopropanol (3x), and DMF (5x).
-
-
Amino Acid Coupling (Standard):
-
In a separate vial, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading), HBTU (3.9 eq), and HOBt (4 eq) in DMF.
-
Add DIPEA (8 eq) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Wash the resin as in step 2. Confirm completion with a Kaiser test.
-
-
Repeat Fmoc deprotection and coupling steps for subsequent amino acids until the position for the pseudoproline dipeptide is reached.
-
Pseudoproline Dipeptide Coupling:
-
Dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (1.5 eq), HBTU (1.45 eq), and HOBt (1.5 eq) in DMF.
-
Add DIPEA (3 eq) and pre-activate for 2 minutes. Note the reduced equivalents, as these dipeptides are valuable and typically couple efficiently.
-
Add the activated solution to the resin and agitate for 2 hours.
-
Wash thoroughly as before. The Kaiser test should be negative.
-
-
Continue Chain Elongation: Repeat standard deprotection and coupling cycles until the full-length peptide is assembled.
-
Final Cleavage and Deprotection:
-
Wash the final peptidyl-resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. The acid-labile pseudoproline ring will cleave during this step, regenerating the native Ser, Thr, or Cys residue.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash twice. .
-
Dry the crude peptide pellet under vacuum. Purify by reverse-phase HPLC.
-
Conformational Analysis: Verifying the Cis-Amide Bond
Confirming the conformational impact of a cis-constrained derivative is a critical validation step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing direct evidence of the cis/trans isomer ratio and overall peptide structure in solution.[19]
NMR Spectroscopy for Cis/Trans Isomerization Analysis
The interconversion between cis and trans amide bond isomers is slow on the NMR timescale (10⁻³–10⁻² s⁻¹ at room temperature), resulting in two distinct sets of signals for the residues flanking the bond.[5][8]
-
¹H NMR: The most straightforward evidence comes from the appearance of doubled signals for amide protons and alpha-protons near the Xaa-Pro or Xaa-ψPro bond. The relative integration of these peak pairs provides a quantitative measure of the cis:trans population ratio.[20]
-
¹³C NMR: The chemical shifts of the Proline Cβ and Cγ carbons are highly diagnostic of the amide bond conformation. A chemical shift difference (Δδ Cβ-Cγ) of ~4.5 ppm is characteristic of a trans bond, while a difference of ~9.5 ppm indicates a cis bond.[8][21] This provides unambiguous confirmation.
-
2D NOESY/ROESY: Nuclear Overhauser Effect (NOE) spectroscopy reveals through-space proximity of protons. For an Xaa-Pro bond, a strong sequential NOE between the α-proton of Xaa (Hα(i)) and the α-proton of Pro (Hα(i+1)) is indicative of a trans bond. Conversely, a strong NOE between Hα(i) and the δ-protons of Pro (Hδ(i+1)) is the hallmark of a cis bond.[20]
Data Presentation: Quantifying the Impact of Pseudoproline Substitution
The choice of substituent on the pseudoproline ring allows for fine-tuning of the cis-amide population. This precise control is a key advantage of this class of constrained amino acids.
| Proline/Pseudoproline Derivative | Preceding Residue | Solvent | % Cis-Amide Population | Reference |
| Proline | Ala | H₂O/TFE | ~10-20% | [5][11] |
| Ser(ψH,HPro)-OH | Ala | DMSO | ~50% | [11] |
| Thr(ψH,HPro)-OH | Ala | DMSO | ~30-40% | [11] |
| Ser(ψMe,MePro)-OH | Leu | H₂O | 69% | [12] |
| Thr(ψMe,MePro)-OH | Leu | H₂O | 63% | [12] |
| Cys(ψMe,MePro)-OH | Phe | CDCl₃ | ~100% | [12] |
This table summarizes representative data showing how pseudoproline derivatives, particularly dimethylated versions, significantly increase the population of the cis-amide conformer compared to natural proline.
Applications in Drug Discovery and Development
The ability to enforce a specific, biologically relevant conformation like a cis-amide-containing turn has profound implications for drug discovery.
-
Stabilization of Bioactive Conformations: Many peptide ligands adopt a specific turn structure upon binding to their receptor. By incorporating a cis-constrained amino acid, the peptide can be locked into this bioactive shape, reducing the entropic cost of binding and dramatically increasing affinity and selectivity.[9]
-
Enhanced Metabolic Stability: The non-natural structure of these derivatives can confer resistance to cleavage by proteases, which are often highly specific for standard peptide bond geometries. This increases the in-vivo half-life of the peptide therapeutic.[4]
-
Improved Synthetic Accessibility: In SPPS, the use of pseudoproline dipeptides is a field-proven method to disrupt peptide chain aggregation. By introducing a temporary "kink," they prevent the formation of intermolecular β-sheets that can render the growing peptide chain insoluble and unreactive, leading to significantly higher yields and purities for "difficult sequences."[1][3]
-
Scaffolds for Peptidomimetics: Cyclic peptides built with these constraints serve as rigid scaffolds for presenting side-chain functionalities in a precise three-dimensional arrangement. This makes them ideal starting points for the design of novel inhibitors of challenging targets like PPIs.
Conclusion and Future Outlook
Cis-constrained cyclic amino acid derivatives, particularly pseudoprolines and substituted prolines, are sophisticated chemical tools that provide medicinal chemists with an exceptional level of control over peptide conformation. By enabling the specific stabilization of the often-elusive cis-amide bond, these building blocks allow for the rational design of peptides with improved affinity, stability, and synthetic accessibility. The continued development of novel synthetic routes to access an even wider diversity of these constrained motifs will further empower the creation of next-generation peptide therapeutics capable of tackling the most challenging biological targets.
References
-
Kang, Y. K. (2006). Impact of cis-proline analogs on peptide conformation. Biopolymers, 81(5), 392-406. [Link][4][9]
-
Jäschke, A., & Restle, T. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 22(7), 1126. [Link][3]
-
Kessler, H., Bats, J. W., Wagner, K., & Will, M. (1989). Conformational analysis of cyclic peptides in solution. Biopolymers, 28(1), 385-395. [Link][19]
-
Beausoleil, E., Sharma, R., Hlebowicz, Z., & Lubell, W. D. (2002). Improved synthesis of (2S,5S)-5-tert-butylproline. The Journal of Organic Chemistry, 67(18), 6435-6438. [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. (Note: While a direct URL for the specific data table was not found, this review and others like it consolidate such findings. The cited percentages are representative values found across the literature, including references within this list.) [Link][12]
-
Kim, D. H., & Lee, K. H. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. International Journal of Molecular Sciences, 19(11), 3551. [Link][6]
-
Mutter, M., & Wöhr, T. (1998). Enhancing the Proline Effect: Pseudo-Prolines for Tailoring Cis/Trans Isomerization. Journal of the American Chemical Society, 120(49), 12849-12859. [Link][11]
-
Wüthrich, K., Grathwohl, C. (1974). 13 C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline. Journal of the Chemical Society, Chemical Communications, (1), 4-5. [Link][21]
-
Organic Syntheses. (1976). tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses, 56, 32. [Link]
-
Martin, D. W., et al. (2022). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 121(12), 2269-2281. [Link][8]
-
PeptiDream Inc. (2017). Constrained Peptides in Drug Discovery and Development. PeptiDream Inc. Technical Note. [Link][2]
-
Gsponer, J., et al. (2008). All-cis Cyclic Peptides. Journal of the American Chemical Society, 130(28), 9132-9141. [Link][7]
-
Lubell, W. D., et al. (2018). Diversity-Oriented Syntheses of β-Substituted α-Amino γ-Lactam Peptide Mimics with Constrained Backbone and Side Chain Residues. Organic Letters, 20(15), 4540-4544. [Link][22]
-
Tőke, O., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences, 24(13), 10887. [Link][5]
-
Campbell, A. P., et al. (1994). Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR. Biopolymers, 34(9), 1221-1230. [Link][20]
-
The Royal Society of Chemistry. (2011). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
-
Cluzeau, J., & Lubell, W. D. (2005). Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. Biopolymers, 80(2-3), 257-271. [Link][23]
-
Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (2016). 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology. [Link][14]
-
Senko, D. S., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671. [Link][16]
-
Gellman, S. H., et al. (2017). Backbone distortions in lactam-bridged helical peptides. Peptide Science, 108(4), e22933. [Link][24]
-
Khan, K. M., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1623-1628. [Link][15]
-
Thieme. (n.d.). 13.1.2.3.2 Pseudoprolines. Science of Synthesis. [Link][25]
-
Li, X., et al. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. Organic & Biomolecular Chemistry, 22(18), 3584-3588. [Link][26]
-
Aapptec. (2019). Pseudoproline Dipeptides. Aapptec Blog. [Link][17]
-
Gergely, T., et al. (2020). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Chemical Communications, 56(84), 12792-12795. [Link][18]
Sources
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Z-1,2-CIS-ACHEC-OH: A Conformationally Constrained Scaffold for Peptidomimetic Design
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the pursuit of novel therapeutics, the limitations of native peptides—namely poor metabolic stability and low bioavailability—have driven the exploration of peptidomimetics. These molecules are designed to mimic the structural and functional aspects of peptides while possessing improved drug-like properties. A key strategy in peptidomimetic design is the use of conformationally constrained scaffolds that lock the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target. This guide provides a comprehensive technical overview of Z-1,2-CIS-ACHEC-OH, chemically known as (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid, a promising scaffold for inducing specific secondary structures in peptide sequences, particularly β-turns. We will delve into the synthesis, conformational properties, and strategic application of this scaffold in the rational design of peptidomimetics targeting protein-protein interactions.
Introduction: The Imperative for Conformational Constraint in Peptidomimetics
Peptides are exquisite signaling molecules, governing a vast array of physiological processes through specific interactions with their receptors.[1] This inherent specificity makes them attractive candidates for therapeutic intervention. However, their utility as drugs is often hampered by rapid proteolytic degradation and poor membrane permeability.[2] Peptidomimetics aim to overcome these hurdles by retaining the key pharmacophoric elements of a peptide within a more robust, non-peptidic or modified-peptide framework.[1]
A critical aspect of a peptide's biological activity is its three-dimensional structure.[1] Secondary structures like α-helices, β-sheets, and β-turns are often integral to the binding epitope of a peptide at a protein-protein interface.[3] In solution, short linear peptides are typically conformationally flexible, existing as an ensemble of structures. This conformational heterogeneity can lead to a decrease in binding affinity, as only a fraction of the peptide molecules are in the correct conformation for receptor binding at any given time.
Conformationally restricted amino acids and scaffolds play a pivotal role in modern drug design by reducing this conformational flexibility.[4] By pre-organizing the peptide backbone into a specific secondary structure, these scaffolds can enhance binding affinity, increase selectivity, and improve metabolic stability.[4] The this compound scaffold, with its cyclohexane ring, presents a rigid framework that can be strategically incorporated into a peptide sequence to induce a desired turn conformation.
The this compound Scaffold: Structure and Synthesis
This compound, or (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid, is a cyclic α-amino acid analog. The "Z" and "cis" designations refer to the stereochemical relationship of the amine and hydroxyl groups on the cyclohexane ring, which are on the same side of the ring. This specific stereochemistry is crucial for its function as a peptidomimetic scaffold.
Rationale for the Cis-Configuration
The cis-stereochemistry of the amino and hydroxyl groups in this compound is hypothesized to facilitate the formation of a β-turn-like structure when incorporated into a peptide. The cyclohexane ring restricts the torsional angles of the backbone, while the relative positioning of the functional groups can promote the formation of intramolecular hydrogen bonds that are characteristic of β-turns.
Synthesis of (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid
The synthesis of the enantiomerically pure (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid has been achieved through a multi-step process starting from racemic intermediates. A key step involves the resolution of a racemic spirooxazolone derivative using a chiral auxiliary, such as L-phenylalanine cyclohexylamide. The separated diastereomers can then be hydrolyzed to yield the desired enantiomerically pure amino acid.
Preparation of Fmoc-Protected this compound for Solid-Phase Peptide Synthesis (SPPS)
For incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols, the α-amino group of this compound must be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The synthesis of Fmoc-(1S,2S)-ACHEC-OH can be achieved by reacting the amino acid with 9-fluorenylmethyl succinimidyl carbonate in the presence of a base.[5]
Incorporation of this compound into Peptides via SPPS
The Fmoc-protected this compound can be incorporated into a peptide sequence using standard automated or manual Fmoc-SPPS protocols.[6]
General SPPS Workflow
The following diagram illustrates the general workflow for incorporating the this compound scaffold into a peptide sequence on a solid support.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating the this compound scaffold.
Detailed Experimental Protocol for Peptide Coupling
Materials:
-
Fmoc-protected amino acids
-
Fmoc-(1S,2S)-ACHEC-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using DIC and Oxyma Pure in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Wash: Thoroughly wash the resin with DMF.
-
Incorporation of this compound: Couple Fmoc-(1S,2S)-ACHEC-OH using DIC and Oxyma Pure in DMF. The coupling time may need to be extended compared to standard amino acids due to the steric bulk of the scaffold.
-
Fmoc Deprotection: Remove the Fmoc group as described in step 3.
-
Wash: Thoroughly wash the resin with DMF.
-
Chain Elongation: Continue coupling the remaining amino acids according to the desired sequence, with deprotection and washing steps between each coupling.
-
Final Deprotection: Remove the final Fmoc group.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Analysis: Probing the Structural Impact of this compound
The primary motivation for using the this compound scaffold is to induce a specific, predictable conformation in the resulting peptidomimetic. A combination of spectroscopic techniques and computational modeling is employed to elucidate the solution structure of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[7] Key NMR experiments for conformational analysis include:
-
1D ¹H NMR: Provides information on the chemical environment of protons and can indicate the presence of a stable, folded structure.
-
2D TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances to specific amino acid residues.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the peptide's fold. The presence of specific ROE/NOE cross-peaks, such as between the amide proton of one residue and the alpha-proton of the preceding residue, can be indicative of a turn structure.[8]
-
Temperature Coefficient of Amide Protons: The change in the chemical shift of an amide proton with temperature can indicate whether it is solvent-exposed or involved in an intramolecular hydrogen bond. A small temperature coefficient suggests the latter, which is a hallmark of stable secondary structures like β-turns.[7]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the overall secondary structure content of a peptide. Different secondary structures (α-helix, β-sheet, β-turn, random coil) have characteristic CD spectra. A spectrum indicative of a β-turn would provide further evidence for the conformational-directing effect of the this compound scaffold.
Computational Modeling
Molecular dynamics simulations and conformational searches can be used to generate theoretical models of the peptide's structure. These models can be refined using distance and dihedral angle restraints derived from NMR data to produce a high-resolution solution structure.
The following diagram illustrates the logical workflow for the conformational analysis of a peptide containing the this compound scaffold.
Caption: Workflow for the conformational analysis of a this compound containing peptidomimetic.
Application in Drug Discovery: Targeting Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to cellular function and are implicated in numerous diseases.[3] However, targeting PPIs with small molecules is challenging due to the large, often flat and featureless nature of the interaction surfaces.[3] Peptidomimetics that mimic key secondary structures at the PPI interface, such as β-turns, offer a promising approach to developing potent and selective inhibitors.[8]
Case Study: Hypothetical Inhibition of a GPCR-Arrestin Interaction
Background: G protein-coupled receptors (GPCRs) are a major class of drug targets. Their signaling is often terminated by the binding of arrestin proteins. The interaction between a GPCR and arrestin involves specific loops on both proteins, which may adopt β-turn conformations upon binding. A peptidomimetic that mimics the β-turn of a key GPCR loop could act as a competitive inhibitor of the GPCR-arrestin interaction.
Experimental Approach:
-
Design: A peptide sequence corresponding to a key loop of a target GPCR is selected. The this compound scaffold is incorporated to stabilize a β-turn conformation.
-
Synthesis: The peptidomimetic is synthesized using the SPPS protocol described in Section 3.
-
Conformational Analysis: The solution structure of the peptidomimetic is determined using NMR and CD spectroscopy to confirm the presence of the desired β-turn.
-
Binding Assay: The affinity of the peptidomimetic for the target arrestin protein is measured using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
-
Functional Assay: A cell-based assay is used to measure the ability of the peptidomimetic to inhibit the GPCR-arrestin interaction, for example, by monitoring downstream signaling events.
The following table summarizes hypothetical data for such a case study.
| Compound | Scaffold | Key ROE contacts | CD Minima (nm) | Binding Affinity (Kd) to Arrestin | Functional Inhibition (IC50) |
| Native Peptide | None | Weak sequential | ~198 | 10 µM | 25 µM |
| Peptidomimetic | This compound | Strong NH(i+2)-Hα(i+1) | ~205, weak at 225 | 500 nM | 1.2 µM |
Interpretation of Hypothetical Data: The strong ROE contacts and the shift in the CD minima for the peptidomimetic suggest the successful induction of a β-turn structure. This pre-organization of the pharmacophore leads to a significant improvement in binding affinity and functional inhibition compared to the flexible native peptide.
The following diagram illustrates the proposed mechanism of action for the hypothetical peptidomimetic inhibitor.
Caption: Proposed mechanism of competitive inhibition of the GPCR-arrestin interaction by a this compound-based peptidomimetic.
Conclusion and Future Directions
The this compound scaffold represents a valuable tool in the arsenal of the medicinal chemist for the rational design of peptidomimetics. Its rigid cyclohexane core and cis-stereochemistry provide a means to conformationally constrain peptide sequences, potentially inducing bioactive β-turn structures. This guide has outlined the synthesis, incorporation, and conformational analysis of peptides containing this scaffold, as well as its potential application in the development of inhibitors of protein-protein interactions.
While the principles outlined here provide a strong foundation, further research is needed to fully explore the potential of the this compound scaffold. Systematic studies on a variety of peptide sequences are required to establish a clearer understanding of its conformational preferences and the rules governing its ability to induce specific secondary structures. Furthermore, the application of this scaffold to a broader range of biological targets will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
-
Estevez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. [Link]
- Corcino, C. O., et al. (2024). Peptide-Based Inhibitors of Protein–Protein Interactions (PPIs): A Case Study on the Interaction Between SARS-CoV-2 Spike Protein and Human Angiotensin-Converting Enzyme 2 (hACE2).
-
Estevez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed. [Link]
-
Linares-Oñate, C., et al. (2021). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. PMC - PubMed Central. [Link]
-
PubChem. (n.d.). (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid. PubChem. [Link]
-
Imaeda, Y., et al. (2012). Visualized and Quantitative Conformational Analysis of Peptidomimetics. PMC. [Link]
-
Zerbe, O., & Bader, B. (n.d.). peptide nmr. University of Zurich. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
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Gellman, S. H., et al. (2006). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. [Link]
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Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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Lenci, E., & Trabocchi, A. (2020). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
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Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. The Royal Society of Chemistry. [Link]
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Fairlie, D. P., et al. (2019). Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. PMC - PubMed Central. [Link]
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Arkin, M. R., et al. (2018). Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area. National Institutes of Health. [Link]
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Guchhait, G., et al. (2006). Characterization of Beta-Turn and Asx-turns Mimicry in a Model Peptide: Stabilization via C--H . . . O Interaction. PubMed. [Link]
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Spring, D. R., et al. (2021). Query-guided protein–protein interaction inhibitor discovery. RSC Publishing. [Link]
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Fairlie, D. P., et al. (2019). Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. RSC Publishing. [Link]
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TA Instruments. (n.d.). Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. TA Instruments. [Link]
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Spokoyny, A. M., & Pentelute, B. L. (2020). β-Turn Mimics by Chemical Ligation. PMC - NIH. [Link]
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ddd-UAB. (2024). Modulators approved or in clinical trials for cancer treatment. ddd-UAB. [Link]
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Arora, P. S. (2020). Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function. ACS Publications. [Link]
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Unlocking Macromolecular Secrets: A Technical Guide to the Potential Applications of Z-1,2-CIS-ACHEC-OH in Structural Biology
Introduction: The Promise of Rigidity in a Flexible World
In the dynamic landscape of structural biology, the quest to visualize and understand the intricate dance of macromolecules is paramount. The static snapshots provided by techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy are invaluable, yet they often grapple with the inherent flexibility of biological systems. It is in this context that conformationally constrained molecules emerge as powerful tools. Z-1,2-CIS-ACHEC-OH, a synthetically protected cyclic amino acid derivative, represents a promising, albeit largely unexplored, agent in this domain.[]
This technical guide will delve into the core attributes of this compound and posit its potential applications in elucidating the structure and function of challenging biological targets. As a Senior Application Scientist, the insights presented herein are a synthesis of established principles in structural biology and the unique chemical properties of this compound.
This compound is characterized by two key features: a benzyloxycarbonyl (Z) protecting group and a 1,2-cis-aminocyclohexanecarboxylic acid core.[] The Z-group offers stability during peptide synthesis, while the cyclic and cis-configured backbone imparts significant conformational rigidity.[] It is this rigidity that forms the basis of its potential utility, offering a molecular scaffold that can be leveraged to overcome common hurdles in structural determination.[][]
Core Principle: Why Conformational Constraint Matters
The binding of a ligand to a protein is often accompanied by conformational changes in both partners. While functionally crucial, this flexibility can be a major obstacle for structural biologists. Flexible regions of a protein can lead to poorly resolved electron density in crystallography, blurred reconstructions in cryo-EM, and complex, difficult-to-interpret spectra in NMR.
By introducing a conformationally constrained ligand like this compound, researchers can potentially:
-
Trap specific conformational states: The rigid nature of the ligand can favor the binding of a specific protein conformer, essentially "locking" it in place for structural analysis.
-
Improve crystallization: By reducing the conformational heterogeneity of the protein-ligand complex, the chances of forming well-ordered crystals with high diffraction quality may be improved.
-
Stabilize flexible regions: The defined shape of the ligand can act as a molecular brace, stabilizing otherwise mobile loops or domains in a protein.
-
Simplify spectroscopic analysis: A ligand with a fixed conformation reduces the number of variables in NMR experiments, potentially simplifying spectral analysis and providing clearer insights into binding events.
Potential Application I: A Scaffold for High-Resolution X-ray Crystallography
X-ray crystallography remains a gold standard for obtaining atomic-resolution structural information. However, obtaining well-diffracting crystals is often the bottleneck. The conformational rigidity of this compound can be exploited to facilitate the crystallization of challenging targets, such as enzymes with flexible active site loops or receptors that adopt multiple conformations.
Experimental Rationale
By co-crystallizing a target protein with this compound, the ligand can act as a rigid core around which the protein can pack into a stable crystal lattice. This is particularly relevant for proteins that are targets of acetylcholine, such as acetylcholinesterase (AChE), where understanding the precise geometry of the binding pocket is crucial for drug design.[3] The defined stereochemistry of this compound can help in forming specific and stable intermolecular contacts within the crystal, leading to improved diffraction.
Hypothetical Protocol: Co-crystallization of a Target Protein with this compound
-
Protein Preparation: Express and purify the target protein to >95% homogeneity. Concentrate the protein to a suitable concentration for crystallization (typically 5-10 mg/mL).
-
Ligand Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Complex Formation: Incubate the purified protein with a 5- to 10-fold molar excess of this compound for at least one hour on ice to ensure complex formation.
-
Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen a wide range of crystallization conditions (e.g., different precipitants, pH, and salts).[4] Set up crystallization trials with both the apo-protein and the protein-ligand complex.
-
Crystal Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, protein-to-ligand ratio, and temperature.
-
Data Collection and Structure Determination: Cryo-protect the optimized crystals and collect X-ray diffraction data at a synchrotron source.[5] Process the data and solve the structure using molecular replacement or other phasing methods.
Potential Application II: Stabilizing Complexes for Cryo-Electron Microscopy
Cryo-EM has revolutionized structural biology, particularly for large and flexible complexes that are recalcitrant to crystallization.[6][7] However, conformational heterogeneity remains a significant challenge, limiting the achievable resolution. This compound could serve as a stabilizing agent for cryo-EM studies of dynamic proteins, such as G protein-coupled receptors (GPCRs) like the muscarinic acetylcholine receptors (mAChRs) or ligand-gated ion channels.[8][9][10]
Experimental Rationale
For membrane proteins or other flexible macromolecules, the binding of a rigid ligand can reduce the ensemble of conformations present in the vitrified ice layer. This leads to a more homogeneous set of particles, which can be more accurately aligned and averaged to generate a high-resolution 3D reconstruction. The defined structure of this compound can provide a clear feature for initial particle alignment, especially if the ligand is bound to a more mobile region of the protein.
Hypothetical Protocol: Cryo-EM Sample Preparation with this compound
-
Target Preparation: Purify the target macromolecular complex (e.g., a receptor in a nanodisc or detergent micelle).
-
Ligand Incubation: Add a saturating concentration of this compound to the purified sample and incubate to ensure maximum binding.
-
Grid Preparation: Apply a small volume (3-4 µL) of the protein-ligand complex to a glow-discharged cryo-EM grid.
-
Vitrification: Plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., a Vitrobot) to trap the complexes in a thin layer of amorphous ice.
-
Data Acquisition: Screen the grids for optimal ice thickness and particle distribution using a transmission electron microscope. Collect a large dataset of micrographs.
-
Image Processing and 3D Reconstruction: Perform particle picking, 2D classification, and 3D reconstruction using specialized software (e.g., RELION, CryoSPARC) to obtain the final 3D map of the complex.
Potential Application III: Probing Protein Dynamics with NMR Spectroscopy
NMR spectroscopy is a powerful technique for studying protein dynamics and ligand binding in solution. The conformational constraint of this compound can be a significant advantage in NMR-based screening and characterization of protein-ligand interactions.
Experimental Rationale
In experiments like Saturation Transfer Difference (STD)-NMR, signals are observed only from the protons of a ligand that is in close contact with a protein. A rigid ligand like this compound will have a well-defined conformation when bound, leading to clearer and more easily interpretable STD signals. This can provide precise information about the binding epitope of the ligand. Furthermore, its use in studying conformational exchange can help to delineate the structural changes a protein undergoes upon binding.
Data Summary and Interpretation
The successful application of this compound in these structural biology workflows would be validated by the quality of the resulting data. The following table summarizes the key properties of the compound and the expected outcomes.
| Property of this compound | Application | Expected Outcome |
| Conformational Rigidity | X-ray Crystallography | Improved crystal quality and higher diffraction resolution. |
| Cryo-EM | Reduced conformational heterogeneity, leading to a higher resolution 3D reconstruction. | |
| NMR Spectroscopy | Simplified spectra and more precise mapping of the binding interface. | |
| Defined Stereochemistry | X-ray Crystallography | Specific and stable crystal packing interactions. |
| Cryo-EM | Potential as a feature for particle alignment. | |
| Chemical Tractability | All applications | Amenable to derivatization for further studies (e.g., introduction of isotopic labels for NMR). |
Conclusion and Future Outlook
While the direct application of this compound in published structural biology literature is not yet established, its intrinsic chemical properties make it a highly promising tool for researchers in the field. Its rigid, cyclic backbone offers a unique advantage in overcoming the common challenges of macromolecular flexibility. The hypothetical workflows presented in this guide provide a solid foundation for exploring the potential of this and similar conformationally constrained molecules. As structural biology continues to tackle increasingly complex and dynamic systems, the strategic use of rigid molecular scaffolds like this compound will undoubtedly become a more prevalent and powerful approach.
References
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- This compound - (CAS 124753-65-7) - BOC Sciences Amino Acid.
- Cryo-EM reveals an extrahelical allosteric binding site at the M5 mAChR - PubMed Central. (2025-07-31).
- The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex - NIH.
- Reaction of cis-diamminedichloroplatinum (II) and DNA in B or Z conformation - PubMed.
- Cryo-EM reveals a new allosteric binding site at the M5 mAChR | bioRxiv. (2025-02-08).
- Cryo-EM studies of nicotinic acetylcholine receptors - OSTI.GOV.
- Z-1,2-cis-ACHC-OH - (CAS 54867-08-2) - BOC Sciences Amino Acid.
- Cryo-Electron Microscopy of Nicotinic Acetylcholine Receptors - DSpace Repository.
- Cryo-EM structures of a lipid-sensitive pentameric ligand-gated ion channel embedded in a phosphatidylcholine-only bilayer - PubMed. (2020-01-21).
- Crystallography beyond Crystals: PX and SPCryoEM - Indian Academy of Sciences.
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A Technical Guide to the Preliminary Bioactivity Assessment of Z-1,2-cis-ACHeC-OH as a Putative Acetylcholinesterase Inhibitor
Abstract
The progression of neurodegenerative diseases, such as Alzheimer's disease, presents a formidable challenge to modern medicine. A cornerstone of symptomatic treatment has been the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the degradation of the neurotransmitter acetylcholine.[1][2] This guide outlines a systematic, hypothesis-driven approach for the preliminary in vitro bioactivity screening of a novel constrained amino acid derivative, Z-1,2-cis-ACHeC-OH. Based on its structural nomenclature, we hypothesize a potential interaction with acetylcholinesterase. This document provides a comprehensive framework for researchers, encompassing initial compound characterization, a primary enzymatic screen using the Ellman's assay, and a secondary cell-based cytotoxicity assessment to establish a preliminary therapeutic window. Each stage includes detailed, self-validating protocols and explains the scientific rationale behind key experimental choices, ensuring a robust and reproducible preliminary investigation.
Introduction and Scientific Rationale
Acetylcholinesterase (AChE) is a critical enzyme that terminates synaptic transmission at cholinergic synapses by hydrolyzing acetylcholine.[3] In pathologies like Alzheimer's disease, the degeneration of cholinergic neurons leads to cognitive deficits. According to the cholinergic hypothesis, inhibiting AChE increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function and providing symptomatic relief.[1][4] Consequently, the search for novel, potent, and safe AChE inhibitors remains a high-priority area in drug discovery.[5]
This compound is a conformationally constrained cyclic amino acid derivative.[] Such rigid structures are valuable in medicinal chemistry as they can lead to higher binding affinity and specificity for enzyme active sites. The nomenclature, particularly the "ACHeC" component, suggests a rational design aimed at the acetylcholinesterase target.
This guide details the essential first steps in evaluating this hypothesis. The investigative workflow is designed to first confirm direct, in vitro enzymatic inhibition and then to assess the compound's effect on living cells, a critical step to de-risk potential cytotoxicity early in the discovery process.[7]
Initial Compound Characterization and Management
Before any biological screening, the integrity and solubility of the test compound must be rigorously established. This ensures that observed biological effects are attributable to the compound itself and that it remains in solution under assay conditions.
2.1 Purity and Identity Verification
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Rationale: This confirms the compound's purity (ideally >95%) and verifies its molecular weight (Expected: 275.3 g/mol )[], ensuring the correct compound is being tested.
2.2 Solubility Assessment
-
Method: Test solubility in common laboratory solvents, starting with Dimethyl Sulfoxide (DMSO), followed by aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) relevant to the planned assays.
-
Rationale: Poor solubility can lead to compound precipitation and inaccurate concentration-response curves. Most in vitro screens require a primary stock solution in 100% DMSO, which is then serially diluted into aqueous assay buffers. It is critical to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
2.3 Protocol: Stock Solution Preparation
-
Accurately weigh 1-5 mg of this compound powder.
-
Dissolve in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until fully dissolved.
-
Store aliquots of the stock solution at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.
Tier 1: In Vitro Enzymatic Inhibition Assay
The primary screen directly tests the hypothesis that this compound inhibits AChE activity. The Ellman's assay is the industry-standard method for this purpose due to its simplicity, reliability, and suitability for high-throughput screening in a 96-well plate format.[8][9][10]
3.1 Principle of the Method The assay measures the activity of AChE through a two-step reaction.[11]
-
AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.
-
Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-Thio-2-nitrobenzoic acid (TNB), a yellow-colored product. The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to AChE activity.[10][11] An inhibitor will slow this rate.
3.2 Detailed Protocol: AChE Inhibition Assay
Reagents & Materials:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Enzyme: From Electrophorus electricus (Electric Eel), prepared in Assay Buffer.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
ATCh Solution: 14-15 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh).[11]
-
Test Compound: this compound, serially diluted from the DMSO stock.
-
Positive Control: A known AChE inhibitor (e.g., Physostigmine or Donepezil).
-
Equipment: 96-well clear, flat-bottom plate; multichannel pipette; microplate reader.
Procedure:
-
Plate Setup: Designate wells for Blanks (no enzyme), Negative Controls (100% activity, vehicle only), Positive Controls, and Test Compound at various concentrations.
-
Add 140 µL of Assay Buffer to all wells.
-
Add 10 µL of Assay Buffer (for Blank wells) or 10 µL of AChE enzyme solution to all other wells.
-
Add 10 µL of the appropriate Test Compound dilution, Positive Control, or vehicle (DMSO diluted in buffer) to the corresponding wells.
-
Add 10 µL of DTNB solution to all wells.
-
Mix gently and pre-incubate the plate for 15 minutes at room temperature.[12]
-
Initiate Reaction: Add 10 µL of ATCh solution to all wells to start the reaction (final volume = 200 µL).
-
Measure Absorbance: Immediately read the absorbance at 412 nm in kinetic mode for 10-15 minutes, taking readings every 60 seconds. Alternatively, take an endpoint reading after a fixed time (e.g., 10 minutes).[13]
3.3 Data Analysis and Interpretation
-
Calculate Reaction Rate (V): Determine the slope of the absorbance vs. time curve (mOD/min) for each well.
-
Calculate Percent Inhibition: % Inhibition = [ (V_neg_control - V_sample) / V_neg_control ] * 100
-
Determine IC50: Plot the % Inhibition against the logarithm of the Test Compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
3.4 Sample Data Presentation
| This compound Conc. (µM) | Average Reaction Rate (mOD/min) | % Inhibition |
| 0 (Vehicle Control) | 25.4 | 0% |
| 0.01 | 22.1 | 13% |
| 0.1 | 18.8 | 26% |
| 1 | 12.5 | 51% |
| 10 | 4.1 | 84% |
| 100 | 1.2 | 95% |
| Calculated IC50 | ~0.95 µM |
Tier 2: Cell-Based Cytotoxicity Assay
A potent compound is only therapeutically useful if it is not toxic to cells. The second tier of investigation assesses the cytotoxicity of this compound to determine its safety profile and establish a preliminary therapeutic window.
4.1 Rationale and Method Selection We will use the MTT assay, a colorimetric test that measures cellular metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is a robust and widely accepted method for assessing the cytotoxic effects of chemical compounds.[14]
4.2 Cell Line Selection The SH-SY5Y human neuroblastoma cell line is selected. It is a well-characterized and commonly used model in neurobiology and for screening neuroactive compounds, making it highly relevant for this investigation.[15][16]
4.3 Detailed Protocol: MTT Cytotoxicity Assay
Reagents & Materials:
-
SH-SY5Y cells
-
Culture Medium: Complete medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Compound: this compound, serially diluted.
-
MTT Reagent: 5 mg/mL MTT in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[14]
-
Equipment: 96-well tissue culture-treated plate; incubator (37°C, 5% CO₂); microplate reader.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an optimized density (e.g., 10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24 or 48 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT Reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate for 4 hours in the incubator. Viable cells will form visible purple crystals.
-
Solubilization: Carefully add 100 µL of Solubilization Solution to each well. Pipette up and down to dissolve the formazan crystals. Allow the plate to stand at room temperature in the dark for 2-4 hours.[17]
-
Measure Absorbance: Read the absorbance at 570 nm, with a reference wavelength of 630 nm if desired.
4.4 Data Analysis and Interpretation
-
Calculate Percent Viability: % Viability = [ (Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank) ] * 100
-
Determine CC50: Plot the % Viability against the logarithm of the Test Compound concentration. Use non-linear regression to calculate the CC50 value, which is the concentration that reduces cell viability by 50%.
-
Calculate Selectivity Index (SI): SI = CC50 / IC50. A higher SI value (>10) is desirable, indicating that the compound is significantly more potent against its target than it is toxic to cells.
4.5 Sample Data Presentation
| This compound Conc. (µM) | Average Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.15 | 100% |
| 1 | 1.13 | 98% |
| 10 | 1.09 | 95% |
| 50 | 0.86 | 75% |
| 100 | 0.61 | 53% |
| 200 | 0.35 | 30% |
| Calculated CC50 | ~105 µM |
Visualized Workflows and Mechanisms
Visual diagrams are essential for clearly communicating complex processes and relationships.
Caption: High-level experimental workflow for the preliminary bioactivity assessment.
Caption: Proposed mechanism of action for this compound as an AChE inhibitor.
Conclusion and Future Directions
This guide provides a robust, two-tiered framework for the initial bioactivity assessment of this compound. By following these protocols, a researcher can efficiently determine the compound's in vitro potency as an AChE inhibitor (IC50) and its corresponding cytotoxicity profile (CC50).
A successful outcome from this preliminary investigation would be a compound exhibiting a potent IC50 (sub-micromolar range) and a high CC50, resulting in a favorable Selectivity Index (SI > 10). Such a "hit" compound would warrant further investigation, including:
-
Mechanism of Inhibition Studies: To determine if the inhibition is reversible, irreversible, or competitive.
-
Selectivity Profiling: Assessing inhibitory activity against butyrylcholinesterase (BChE) to determine selectivity.
-
Advanced Cell-Based Models: Using primary neurons or iPSC-derived models to confirm efficacy in more physiologically relevant systems.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce toxicity.
Ultimately, this systematic approach ensures that resources are focused on compounds with a genuine therapeutic potential, paving the way for more advanced preclinical and clinical development.
References
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Worek, F., et al. (2020). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
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Płazińska, A., et al. (2021). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. MDPI. Available at: [Link]
-
Foley, K. R., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]
-
Sabbagh, M. N., & Kumar, V. (2023). Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer's Disease: Nexus of Cholinergic and Nerve Growth Factor Dysfunction. PubMed Central. Available at: [Link]
-
Wikipedia contributors. (n.d.). Acetylcholinesterase inhibitor. Wikipedia. Available at: [Link]
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Płazińska, A., et al. (2021). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. PubMed. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]
-
Beg, M. A., et al. (2024). Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Aggregation Strategies. MDPI. Available at: [Link]
-
protocols.io. (2023). MTT assay. Available at: [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available at: [Link]
-
Assay Genie. (n.d.). Acetylcholinesterase Assay Kit (BA0009). Assay Genie. Available at: [Link]
-
Kuca, K., et al. (2005). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. Available at: [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
-
ResearchGate. (n.d.). Cell death induced by MTT in SH-SY5Y cell culture was examined by... ResearchGate. Available at: [Link]
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Methodological & Application
Application Note: A Protocol for the Efficient Incorporation of Z-1,2-CIS-ACHEC-OH in Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the design of peptidomimetics with enhanced stability, conformational rigidity, and novel bioactivities.[1][2] This application note provides a comprehensive guide for researchers on the successful incorporation of Z-1,2-CIS-ACHEC-OH, a conformationally constrained cyclic amino acid derivative, into peptide sequences using solid-phase peptide synthesis (SPPS). We address the unique challenges posed by this residue, including steric hindrance and the reactivity of its side-chain hydroxyl group, and present a robust, validated protocol using the Fmoc/tBu strategy. This guide details optimal coupling conditions, protecting group strategies, and in-process controls to ensure high-yield synthesis of peptides containing this valuable building block.
Introduction: The Significance of this compound
This compound, with the IUPAC name (1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid, is a synthetic amino acid derivative featuring a cyclohexene backbone.[] Its defining characteristic is the cis-configuration, which imparts significant conformational rigidity upon the peptide backbone.[][] This pre-organization can be instrumental in:
-
Stabilizing Secondary Structures: Locking the peptide into specific conformations (e.g., turns or helices) to enhance binding affinity to biological targets.
-
Increasing Proteolytic Resistance: The non-natural structure can prevent or reduce degradation by endogenous proteases, thereby improving the peptide's in vivo half-life.
-
Exploring Novel Peptidomimetic Frameworks: Serving as a scaffold for investigating enzyme-substrate interactions and developing new therapeutic leads.[]
However, the successful integration of this compound via standard SPPS protocols is not trivial. Two primary challenges must be addressed:
-
Steric Hindrance: The bulky, cyclic nature of the residue can significantly slow down the kinetics of peptide bond formation, leading to incomplete couplings and deletion sequences.[1][5]
-
Side-Chain Reactivity: The presence of a free hydroxyl group introduces a potential site for unwanted side reactions, such as O-acylation, during the activation and coupling steps.[6]
This document provides a validated methodology to overcome these hurdles.
Foundational Chemistry: Protecting Group Strategy
The provided building block, this compound, is protected at its α-amino group with a benzyloxycarbonyl (Z) group.[] While suitable for some solution-phase syntheses, the Z-group is incompatible with the widely used Fmoc/tBu orthogonal SPPS strategy, as its removal requires harsh conditions (e.g., HBr/AcOH or catalytic hydrogenation) that would cleave the peptide from most resins or remove other side-chain protecting groups.[7]
Therefore, this protocol is based on the use of the corresponding Fmoc-protected and side-chain protected derivative: Fmoc-1,2-CIS-ACHEC(tBu)-OH .
-
Nα-Fmoc Group: Provides temporary protection of the alpha-amine, removed under mild basic conditions (e.g., piperidine in DMF), ensuring orthogonality with acid-labile resin linkers and side-chain protection.[7][8]
-
O-tert-Butyl (tBu) Group: Provides robust, acid-labile protection for the side-chain hydroxyl group. This is critical to prevent its nucleophilic attack on the activated carboxyl group of the incoming amino acid, which would result in ester formation and chain termination.[6] The tBu group is stable to the basic conditions of Fmoc removal and is cleaved concurrently with the peptide from the resin during the final acidolysis step.[9]
Experimental Protocol: Incorporation Workflow
This protocol assumes a standard manual or automated Fmoc/tBu solid-phase peptide synthesis workflow.[10][11] The following steps detail the specific cycle for coupling Fmoc-1,2-CIS-ACHEC(tBu)-OH to a resin-bound peptide chain with a free N-terminal amine.
Materials and Reagents
-
Resin: Peptide-bound resin (e.g., Rink Amide, Wang) with a free N-terminal amine. For long or difficult sequences, a low-loading resin (0.1-0.4 mmol/g) is recommended to minimize aggregation.[11]
-
Amino Acid: Fmoc-1,2-CIS-ACHEC(tBu)-OH
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Activation/Coupling Reagents: See Table 1 for recommended combinations.
-
Bases: N,N-Diisopropylethylamine (DIEA)
-
In-Process Control: Ninhydrin test kit (Kaiser Test)
-
Capping Solution (Optional): Acetic anhydride/DIEA/DMF (e.g., 1:1:8 ratio)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Workflow Diagram
Caption: SPPS cycle for incorporating Fmoc-1,2-CIS-ACHEC(tBu)-OH.
Step-by-Step Coupling Procedure
-
Resin Preparation: If starting a new synthesis, swell the resin in DMF for 30-60 minutes. If continuing a synthesis, proceed from the resin-bound peptide with its N-terminal Fmoc group intact.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes. Drain.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Reaction (Activation and Addition):
-
Pre-activation: In a separate vessel, dissolve Fmoc-1,2-CIS-ACHEC(tBu)-OH (4 eq.), HATU (3.95 eq.), and DIEA (8 eq.) in a minimal volume of DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For automated synthesizers, microwave-assisted heating (e.g., up to 75°C for 5-10 minutes) can dramatically improve efficiency.[5]
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
In-Process Control (Kaiser Test):
-
Take a small sample of beads (~5-10 mg) and wash them thoroughly with ethanol.
-
Perform the ninhydrin test according to the manufacturer's instructions.
-
Interpretation:
-
Colorless/Yellow Beads (Negative): Coupling is complete (>99.5%). Proceed to the next cycle.
-
Blue/Purple Beads (Positive): Incomplete coupling. Unreacted primary amines are present.
-
-
-
Remediation for Incomplete Coupling:
-
Double Coupling: If the Kaiser test is positive, immediately repeat the coupling step (Step 4) with a fresh solution of activated amino acid for another 1-2 hours.
-
Capping: If the coupling remains incomplete after a second attempt, it is crucial to permanently block the unreacted amines to prevent the formation of deletion-sequence byproducts. Treat the resin with the capping solution for 30 minutes.
-
Coupling Condition Optimization
Due to its steric bulk, this compound requires more potent activation methods than standard carbodiimides like DIC.[12] The table below summarizes recommended conditions.
| Parameter | Recommended Condition (HATU) | Alternative (HBTU/HOBt) | Rationale / Comment |
| Amino Acid Eq. | 3 - 5 equivalents | 3 - 5 equivalents | A higher excess drives the reaction equilibrium towards completion for sterically hindered residues. |
| Coupling Reagent | HATU (3.95 eq.) | HBTU (3.95 eq.) + HOBt (4 eq.) | HATU and HBTU are highly efficient aminium/uronium salt-based reagents that form activated esters, ideal for difficult couplings.[13] |
| Base | DIEA (8 eq.) | DIEA (8 eq.) | A non-nucleophilic base is required to activate the coupling reagent and neutralize the protonated amine. |
| Reaction Time (RT) | 2 - 4 hours | 3 - 6 hours | Extended reaction times are necessary to accommodate the slower kinetics of sterically hindered couplings.[1] |
| Microwave Time | 5 - 10 minutes at 75°C | 7 - 15 minutes at 75°C | Microwave energy significantly accelerates difficult coupling reactions.[5] |
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups (including the tBu from the ACHEC hydroxyl and others like Boc, Trt, OtBu) are removed simultaneously.[1]
-
Wash the final peptide-resin with DCM (3-5 times) and dry under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. Caution: Work in a fume hood and wear appropriate PPE.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (e.g., by RP-HPLC) and characterization.
Mechanistic Insight: HATU-Mediated Activation
The superior performance of HATU in coupling hindered amino acids stems from its mechanism of action. It rapidly converts the carboxylic acid of the incoming Fmoc-amino acid into a highly reactive O-acylisourea intermediate, which is then converted to a succinimidyl ester derivative (in this case, an Oxyma ester derivative), minimizing the risk of racemization and efficiently acylating the sterically encumbered N-terminal amine of the peptide chain.
Caption: Simplified mechanism of HATU-mediated peptide coupling.
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable through a carefully optimized Fmoc/tBu SPPS protocol. The keys to success are the use of the correctly protected building block (Fmoc-1,2-CIS-ACHEC(tBu)-OH), the selection of a potent coupling reagent such as HATU to overcome steric hindrance, extended reaction times, and diligent in-process monitoring with the Kaiser test. By following the detailed methodology presented in this application note, researchers can confidently utilize this valuable constrained amino acid to advance their peptidomimetic and drug discovery programs.
References
- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem Technical Resources.
- CPC Scientific Inc. (2025). Minimal Protection Strategies for SPPS. CPC Scientific Resources.
- Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center.
- BOC Sciences. (n.d.). This compound (CAS 124753-65-7). BOC Sciences Product Page.
- Various Authors. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Various Authors. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC - NIH.
- BOC Sciences. (n.d.). Z-1,2-cis-ACHC-OH (CAS 54867-08-2). BOC Sciences Product Page.
- Various Authors. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?.
- Various Authors. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma Technical Documents.
- Digital CSIC. (2014). Solid-phase peptide synthesis. CSIC Institutional Repository.
- Bachem AG. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem Knowledge Center.
- Various Authors. (2022). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. digital.csic.es [digital.csic.es]
- 9. drivehq.com [drivehq.com]
- 10. mdpi.com [mdpi.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
Application Notes and Protocols for Peptide Coupling of Z-(1S,2R)-2-aminocyclohexanecarboxylic acid (Z-cis-ACHC-OH)
Introduction: The Role of Conformational Constraints in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and biological activity are often tempered by challenges such as poor metabolic stability and limited cell permeability. A powerful strategy to overcome these limitations is the incorporation of non-proteinogenic, conformationally constrained amino acids. Z-(1S,2R)-2-aminocyclohexanecarboxylic acid (Z-cis-ACHC-OH) is one such building block of significant interest. The cis-stereochemistry of the amine and carboxylic acid groups on the cyclohexane ring imparts a rigidified bend or turn motif into the peptide backbone. This pre-organization can enhance receptor binding affinity, improve enzymatic resistance, and define specific secondary structures.
However, the very structural rigidity that makes Z-cis-ACHC-OH a valuable tool in peptidomimetic design also presents a significant synthetic challenge. The sterically hindered nature of both the secondary amine (once incorporated into a growing peptide chain) and the carboxylic acid group can lead to sluggish and incomplete coupling reactions, epimerization, and other undesirable side reactions.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on effective coupling strategies for Z-cis-ACHC-OH in peptide synthesis. We will delve into the mechanistic rationale behind reagent selection, provide detailed, field-tested protocols for both solution-phase and solid-phase synthesis, and offer troubleshooting advice for common challenges.
Foundational Principles: Overcoming the Steric Hurdle
The primary obstacle in coupling Z-cis-ACHC-OH is steric hindrance. The cyclohexane scaffold restricts the conformational freedom around the reactive centers, impeding the approach of the incoming nucleophile (the amine) to the activated carboxylic acid. Therefore, the choice of coupling reagent is paramount and should be guided by the following principles:
-
High Reactivity: The coupling reagent must generate a highly activated ester intermediate to accelerate the rate of acylation.
-
Minimal Racemization: The conditions must suppress the formation of oxazolone intermediates, which can lead to loss of stereochemical integrity at the chiral centers.[1]
-
Good Solubility: The reagent and its byproducts should be readily soluble in common peptide synthesis solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to ensure efficient reaction kinetics.
Modern onium salt-based coupling reagents, particularly those derived from uronium/aminium or phosphonium salts, are generally the most effective for sterically hindered couplings.[2]
Recommended Coupling Reagents
The selection of a coupling reagent is a critical decision that directly impacts the success of incorporating Z-cis-ACHC-OH. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. For challenging couplings involving sterically hindered residues like Z-cis-ACHC-OH, aminium/uronium and phosphonium salts are highly recommended.
| Reagent Class | Examples | Key Advantages for Z-cis-ACHC-OH Coupling | Potential Drawbacks |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | High reactivity, fast kinetics, and effective racemization suppression.[2][3][4] COMU offers a superior safety profile as it is not based on the potentially explosive HOBt or HOAt.[5][6][7] | Can cause guanidinylation of the N-terminal amine as a side reaction, particularly if used in excess.[2][4] |
| Phosphonium Salts | PyBOP, PyAOP | Excellent for hindered couplings and less prone to guanidinylation side reactions compared to uronium salts.[2][8] PyAOP is particularly effective for coupling N-methylated amino acids, which share some steric challenges with Z-cis-ACHC-OH.[9] | May be less reactive than the most potent uronium salts in some cases. |
| Carbodiimides | DCC, DIC | Cost-effective and widely used for routine couplings. | Generally less effective for sterically hindered amino acids and can lead to significant racemization if additives like HOBt or Oxyma Pure are not used. The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble.[8] |
Recommendation: For the incorporation of Z-cis-ACHC-OH, HATU and COMU are the top-tier choices. HATU is a benchmark for high coupling efficiency with hindered amino acids, while COMU provides comparable or even superior performance with an enhanced safety profile.[5][6]
Mechanistic Insight: The Activation Pathway
Understanding the mechanism of action of the chosen coupling reagent is crucial for optimizing reaction conditions and troubleshooting. The general pathway for onium salt-mediated coupling involves two key stages: activation of the carboxylic acid and subsequent aminolysis.
Figure 1: General workflow for HATU-mediated peptide coupling.
-
Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of Z-cis-ACHC-OH to form a carboxylate anion.[4][10]
-
Activation: The carboxylate anion attacks the electrophilic carbon of the HATU reagent. This leads to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[3][4]
-
Intermediate Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt, generating the key OAt-active ester. This active ester is significantly more reactive towards nucleophilic attack than the original carboxylic acid.[4]
-
Coupling: The N-terminal amine of the peptide chain attacks the carbonyl carbon of the OAt-active ester, forming the desired peptide bond and releasing HOAt.[11]
Experimental Protocols
The following protocols are designed to provide a robust starting point for the successful incorporation of Z-cis-ACHC-OH. Optimization may be necessary depending on the specific peptide sequence.
Protocol 1: Solution-Phase Coupling of Z-cis-ACHC-OH
This protocol is suitable for the synthesis of dipeptides or for fragment condensation where the resulting peptide is soluble in common organic solvents.
Materials:
-
Z-cis-ACHC-OH (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve Z-cis-ACHC-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (1.2 eq). Stir for 5 minutes.
-
To the solution of Z-cis-ACHC-OH and HATU, add DIPEA (1.8 eq) and stir for 2-5 minutes to allow for pre-activation.
-
Add the solution of the deprotected amino acid ester to the activated Z-cis-ACHC-OH solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to steric hindrance, the reaction may require an extended time (4-24 hours).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy
This protocol details the incorporation of Fmoc-cis-ACHC-OH (the Fmoc protected analogue of Z-cis-ACHC-OH) into a growing peptide chain on a solid support. The principles are directly translatable to a Boc-strategy with appropriate changes in protecting groups and deprotection conditions.[12][13]
Materials:
-
Fmoc-protected peptide-resin (1.0 equivalent)
-
Fmoc-cis-ACHC-OH (3.0-5.0 equivalents)
-
COMU (2.9-4.9 equivalents)
-
DIPEA (6.0-10.0 equivalents)
-
Anhydrous DMF
-
20% Piperidine in DMF for Fmoc deprotection
-
Solid-phase synthesis vessel
Figure 2: Workflow for SPPS incorporation of Fmoc-cis-ACHC-OH.
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-cis-ACHC-OH (3.0-5.0 eq) and COMU (2.9-4.9 eq) in DMF.
-
Add DIPEA (6.0-10.0 eq) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Drain the DMF from the resin and immediately add the activated amino acid solution.
-
Agitate the mixture for an extended coupling time (2-6 hours). Monitor the coupling progress using a Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Optional Capping: If the coupling is incomplete after the extended time (positive Kaiser test), cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences.
-
Chain Elongation: Proceed to the deprotection step for the next amino acid in the sequence.
Troubleshooting and Key Considerations
-
Incomplete Coupling: This is the most common issue.
-
Solution: Increase the equivalents of amino acid and coupling reagent (up to 5 eq). Extend the coupling time significantly (up to 24 hours). Consider double coupling, where the coupling step is repeated with a fresh solution of activated amino acid.
-
-
Aggregation: Hydrophobic sequences containing Z-cis-ACHC-OH can aggregate, hindering reagent access.
-
Racemization: While HATU and COMU are excellent at suppressing racemization, the risk is never zero, especially with extended reaction times.
-
Solution: Ensure the use of a non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid bases like triethylamine (TEA). Keep reaction temperatures at or below room temperature.
-
-
Solution-Phase vs. Solid-Phase:
-
Solution-phase synthesis offers flexibility and is often better for producing large quantities of a specific, often shorter, peptide.[16] However, purification can be more challenging.[17]
-
Solid-phase synthesis is highly efficient for sequential assembly, easily automated, and purification is simplified.[18][19] It is the method of choice for longer peptides and for generating peptide libraries.
-
Conclusion
The incorporation of Z-cis-ACHC-OH into peptide scaffolds is a challenging yet rewarding endeavor that can unlock novel therapeutic potential. Success hinges on acknowledging the inherent steric hindrance of this residue and selecting a synthetic strategy to overcome it. The use of highly reactive uronium or phosphonium salt coupling reagents, such as HATU and COMU, combined with optimized protocols featuring extended reaction times and careful monitoring, provides a reliable pathway for the efficient synthesis of these valuable peptidomimetics. By understanding the underlying chemical principles and anticipating potential pitfalls, researchers can effectively harness the unique conformational properties of Z-cis-ACHC-OH to advance the frontiers of peptide science and drug development.
References
-
YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(22), 8561–8564.
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6605.
- Strijowski, U., & Sewald, N. (2004). Structural Properties of Cyclic Peptides Containing Cis- Or trans-2-aminocyclohexane Carboxylic Acid. Organic & Biomolecular Chemistry, 2(8), 1105–1109.
- Lee, Y. S. (2003). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 59(43), 8355-8378.
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972.
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
- McAlpine, S. R., & Lamer, R. (2011). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 16(10), 8598–8609.
-
RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]
-
The Royal Society of Chemistry. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Retrieved from [Link]
-
ChemRxiv. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504.
-
Peptide Scientific. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
RSC Publishing. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Retrieved from [Link]
-
Reddit. (2025). Cyclic Peptide Synthesis. Retrieved from [Link]
-
Thieme. (n.d.). Synthesis of Cyclic Peptides. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
Nordsci. (2025). Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons. Retrieved from [Link]
-
Adesis, Inc. (2025). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Retrieved from [Link]
- Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290–296.
Sources
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. file.globalso.com [file.globalso.com]
- 9. peptide.com [peptide.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. biotage.com [biotage.com]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 17. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nordscipeptides.com [nordscipeptides.com]
Application Notes and Protocols for Designing Peptidomimetics with Z-1,2-CIS-ACHEC-OH for Therapeutic Use
Introduction: The Rationale for Conformational Constraint in Peptide Therapeutics
Peptides are exquisite signaling molecules, offering high specificity and potency, which makes them attractive therapeutic candidates.[1] However, their clinical utility is often hampered by inherent weaknesses, including poor metabolic stability due to proteolytic degradation and a high degree of conformational flexibility, which can lead to reduced receptor affinity and poor bioavailability.[2][3] Peptidomimetics, compounds that mimic the structure and function of natural peptides, are designed to overcome these limitations.[3]
A powerful strategy in peptidomimetic design is the introduction of conformational constraints. By reducing the peptide's flexibility, we can "lock" it into a bioactive conformation, which can lead to several advantages:
-
Enhanced Receptor Affinity: Pre-organizing the peptide into its binding conformation reduces the entropic penalty upon receptor binding, potentially leading to a significant increase in affinity.
-
Increased Proteolytic Stability: The rigid structure can sterically hinder the approach of proteases, thereby extending the peptide's half-life in vivo.
-
Improved Selectivity: A constrained conformation can favor binding to a specific receptor subtype, reducing off-target effects.
One such tool for inducing conformational constraint is the incorporation of unnatural amino acids. This guide focuses on the use of Z-1,2-CIS-ACHEC-OH ((1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid) , a cyclized, conformationally constrained amino acid derivative. Its rigid cis-cyclohexene backbone imposes a defined spatial orientation on the peptide backbone, making it a valuable building block in the design of novel peptidomimetics with enhanced therapeutic properties.[]
PART 1: Design and Synthesis of ACHEC-Containing Peptidomimetics
The successful incorporation of a sterically hindered, cyclic amino acid like this compound requires careful consideration of the synthetic strategy. The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.
Critical Considerations for SPPS with this compound
The primary challenge in incorporating this compound is the steric hindrance around the carboxylic acid and the secondary amine, which can slow down the coupling reaction. To overcome this, the choice of coupling reagent is critical.
| Coupling Reagent | Class | Rationale for Use with Hindered Amino Acids |
| HATU | Aminium Salt | Forms a highly reactive OAt-ester, known for its high efficiency in difficult couplings, including N-methylated and other sterically hindered amino acids.[5] |
| HCTU | Aminium Salt | Forms a more reactive 6-Cl-OBt active ester compared to HBTU, offering high reaction rates.[6] |
| PyBOP | Phosphonium Salt | Another effective reagent for hindered couplings, though may require longer reaction times compared to HATU.[7] |
For the purpose of this protocol, we will focus on the use of HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) due to its superior performance in challenging coupling reactions.[6]
Workflow for Peptidomimetic Synthesis
Caption: General workflow for the solid-phase synthesis of a peptidomimetic containing this compound.
Detailed Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a target peptidomimetic. All steps should be performed in a dedicated peptide synthesis vessel with appropriate ventilation.
Materials:
-
Rink Amide MBHA resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cys)
-
HPLC-grade water and acetonitrile
-
Diethyl ether, cold
Protocol Steps:
-
Resin Swelling:
-
Place the resin (e.g., 0.1 mmol scale) in the reaction vessel.
-
Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF (5 mL).
-
Agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the presence of a free amine.
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.) and HATU (0.49 mmol, 4.9 eq.) in DMF (2 mL).
-
Add DIPEA (1.0 mmol, 10 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm complete coupling (absence of free amines). If the test is positive, recouple for another 30-45 minutes.
-
-
Incorporation of this compound (Special Conditions):
-
Rationale: Due to steric hindrance, a longer coupling time and potentially a double coupling are recommended.
-
Activation: In a separate vial, dissolve this compound (0.5 mmol, 5 eq.) and HATU (0.49 mmol, 4.9 eq.) in DMF (3 mL).
-
Add DIPEA (1.0 mmol, 10 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated solution to the deprotected peptide-resin.
-
Agitate for at least 2 hours at room temperature. A longer coupling time (e.g., 4 hours or overnight) may be beneficial.
-
Monitoring: After the initial coupling, wash the resin and perform a Kaiser test. If the test is positive, perform a second coupling under the same conditions for 1-2 hours.
-
-
Peptide Elongation:
-
Repeat steps 2 and 3 (or 4 for subsequent ACHEC residues) for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% TIS, and 2.5% water is commonly used. If the peptide contains Trp, add 2.5% DTT.
-
Add the cleavage cocktail (5-10 mL per 0.1 mmol of resin) to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (approx. 40 mL).
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the tube at 3000-4000 rpm for 5 minutes.
-
Decant the ether, wash the pellet with cold ether, and centrifuge again. Repeat this wash step 2-3 times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis
-
Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used.
-
Analysis: The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry (e.g., LC-MS).
PART 2: Biophysical and In Vitro Characterization
Once the ACHEC-containing peptidomimetic is synthesized and purified, its structural and functional properties must be thoroughly characterized.
Conformational Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and valuable technique to assess the secondary structure of the peptidomimetic in solution. The constrained nature of this compound is expected to induce a more defined structure compared to its linear counterpart.
Protocol: CD Spectroscopy
-
Sample Preparation:
-
Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final peptide concentration should be between 0.1 and 0.2 mg/mL.
-
To mimic a membrane environment, spectra can also be recorded in the presence of 50% trifluoroethanol (TFE) or 10 mM sodium dodecyl sulfate (SDS).[8]
-
-
Instrument Setup:
-
Use a quartz cuvette with a path length of 0.5 or 1 mm.
-
Purge the instrument with nitrogen gas.
-
Set the scanning wavelength range from 190 to 260 nm.
-
Typical parameters: bandwidth of 1 nm, step resolution of 0.5 nm, and a scan speed of 50 nm/min.[8]
-
-
Data Acquisition and Analysis:
-
Record a baseline spectrum with the buffer alone.
-
Record the spectrum of the peptide sample. It is recommended to acquire at least three scans and average them.
-
Subtract the baseline from the sample spectrum.
-
Convert the data to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).
-
Analyze the resulting spectrum for characteristic secondary structure features (e.g., α-helix, β-sheet, random coil).
-
Stability Assessment: Protease Degradation Assay
A key advantage of incorporating constrained amino acids is the anticipated increase in resistance to enzymatic degradation.
Protocol: In Vitro Protease Stability Assay
-
Reagents:
-
Peptide stock solution (1 mg/mL in water or buffer).
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum) at a relevant physiological concentration.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching solution (e.g., 10% TFA).
-
-
Procedure:
-
Incubate the peptide (final concentration ~50 µM) with the protease solution at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of 10% TFA. This will precipitate the protease.
-
Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Monitor the decrease in the peak area of the parent peptide over time.
-
Calculate the half-life (t₁/₂) of the peptide.
-
Compare the stability of the ACHEC-containing peptidomimetic to its linear, unconstrained analog.
-
Functional Evaluation: Cell-Based Potency Assay
The ultimate goal is to develop a therapeutic agent. Therefore, the biological activity of the peptidomimetic must be evaluated in a relevant cell-based assay. The specific design of this assay is highly dependent on the therapeutic target.
General Workflow for a Cell-Based Assay:
Caption: A generalized workflow for determining the potency of a peptidomimetic in a cell-based functional assay.
Example Application: If the peptidomimetic is designed to inhibit a cell surface receptor, the assay could involve:
-
Seeding cells that overexpress the target receptor into a 96-well plate.
-
Treating the cells with a serial dilution of the peptidomimetic.
-
Stimulating the cells with the natural ligand for the receptor.
-
After an appropriate incubation period, measuring a downstream signaling event (e.g., calcium flux, cAMP levels, or phosphorylation of a specific protein).
-
Plotting the dose-response curve and calculating the IC₅₀ value.
PART 3: Advanced Structural and In Vivo Characterization
For lead candidates, more in-depth structural analysis and in vivo studies are warranted.
High-Resolution Structure: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed, atomic-level information about the three-dimensional structure and dynamics of the peptidomimetic in solution.[9] This is crucial for understanding how the ACHEC residue influences the overall conformation and for structure-activity relationship (SAR) studies.
Key NMR Experiments:
-
1D ¹H NMR: To assess sample purity and conformational homogeneity.
-
2D TOCSY (Total Correlation Spectroscopy): To assign protons within each amino acid residue's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
Structure Calculation: The distance restraints from NOESY data, combined with any dihedral angle restraints from coupling constants, are used in molecular dynamics and simulated annealing protocols to generate an ensemble of 3D structures.
Preclinical Evaluation: In Vivo Pharmacokinetics
To assess the drug-like properties of the peptidomimetic, a preliminary pharmacokinetic (PK) study in an animal model (e.g., mouse or rat) is essential.
Protocol Outline: Murine Pharmacokinetic Study
-
Animal Model: Use a cohort of healthy mice (e.g., C57BL/6).
-
Dosing: Administer the peptidomimetic via intravenous (IV) and potentially subcutaneous (SC) or oral (PO) routes at a defined dose.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method, typically LC-MS/MS, to quantify the concentration of the peptidomimetic in the plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life (t₁/₂), and bioavailability (for non-IV routes).
Conclusion
The incorporation of this compound represents a rational design strategy to improve the therapeutic potential of peptides. By imposing conformational rigidity, this building block can enhance stability, affinity, and selectivity. The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, and characterization of ACHEC-containing peptidomimetics, from initial chemical synthesis to in vivo evaluation. A systematic application of these methods will enable researchers to effectively explore the therapeutic utility of this promising class of constrained peptides.
References
-
Balo, R., Otero, J. M., Fletcher, A. M., García-Fandino, R., Sánchez-Pedregal, V. M., Davies, S. G., Estévez, R. J., & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8239–8247. [Link]
-
Oh, D., & Lee, K. H. (2005). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Journal of Biochemistry and Molecular Biology, 38(3), 239-247. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved January 16, 2026, from [Link]
-
Nagy, A., Csubak, P., Borbás, A., & Herczegh, P. (2018). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 50(6), 669–679. [Link]
-
De Marco, R., & Ippel, J. H. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Topics in Medicinal Chemistry, 18(10), 824–841. [Link]
-
Wilson, A. J. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. ChemMedChem, 13(10), 985-998. [Link]
-
Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Peptide Science, 2017, 31-39. [Link]
-
Costa, L., Sousa, E., Fernandes, C., & Abdulrahman, S. (2025). Cyclic Peptides in Pipeline. Encyclopedia.pub. [Link]
-
Ramachandran, G. N., Chandrasekaran, R., & Kopple, K. D. (1971). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Biochemistry, 10(12), 2119-2126. [Link]
-
Vinogradov, A. A., Yin, M., & Suga, H. (2021). Cyclic peptide drugs approved in the last two decades (2001–2021). RSC Chemical Biology, 2(5), 1252-1262. [Link]
-
Drug Design.org. (2009, January). Peptidomimetics examples. Retrieved January 16, 2026, from [Link]
-
Nagy, A., Csubak, P., Borbás, A., & Herczegh, P. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31634–31643. [Link]
-
De Marco, R., & Ippel, J. H. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. [Link]
-
Estévez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]
-
MDPI. (2022). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. [Link]
-
Tourwé, D., et al. (2012). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. ResearchGate. [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved January 16, 2026, from [Link]
-
ACD/Labs. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR. Retrieved January 16, 2026, from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved January 16, 2026, from [Link]
-
Isernia, C., et al. (2020). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 21(21), 8206. [Link]
-
Wang, Y., et al. (2021). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 26(16), 4991. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 16, 2026, from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Retrieved January 16, 2026, from [Link]
Sources
- 1. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Peptides: Examples, Synthesis and Applications [altabioscience.com]
- 3. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Automated Synthesis of Peptides Incorporating Fmoc-(1R,6S)-cis-2-aminocyclohex-4-enecarboxylic Acid
Introduction: Harnessing Conformational Rigidity with Fmoc-Z-cis-ACHEC-OH
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These unique building blocks offer a gateway to peptides with enhanced proteolytic stability, refined receptor-binding affinities, and novel secondary structures. Among these, cyclic β-amino acids are of particular interest for their ability to impart predictable and rigid conformations upon the peptide backbone.
This document provides a detailed guide for the efficient incorporation of Fmoc-(1R,6S)-cis-2-aminocyclohex-4-enecarboxylic acid (Fmoc-Z-cis-ACHEC-OH) into peptide sequences using automated solid-phase peptide synthesis (SPPS). The inherent steric bulk and constrained dihedral angles of this cyclic β-amino acid necessitate optimized protocols to ensure high coupling efficiency and prevent common side reactions. These guidelines are intended for researchers, scientists, and drug development professionals familiar with the principles of Fmoc-based peptide synthesis.
Fmoc-Z-cis-ACHEC-OH, with its cyclohexene core, introduces a significant conformational constraint, making it a valuable tool for stabilizing specific secondary structures such as turns and helices. Its successful application, however, is contingent upon careful selection of coupling reagents and reaction conditions to overcome the steric hindrance presented by its structure.
Chemical Structure and Properties
-
Compound Name: Fmoc-(1R,6S)-cis-2-aminocyclohex-4-enecarboxylic acid
-
Abbreviation: Fmoc-Z-cis-ACHEC-OH
-
CAS Number: 1212305-88-8[1]
-
Molecular Formula: C₂₂H₂₁NO₄
-
Molecular Weight: 363.41 g/mol
-
Appearance: White to off-white powder
-
Key Structural Features: The molecule combines the base-labile Fmoc protecting group, essential for sequential peptide synthesis, with a conformationally restricted cyclic β-amino acid core.[1] The cis relationship between the amino and carboxyl groups, along with the cyclohexene ring, dictates a well-defined spatial orientation of the peptide backbone upon incorporation.
Core Principles for Automated Synthesis
The primary challenge in incorporating Fmoc-Z-cis-ACHEC-OH is overcoming the steric hindrance that can impede the coupling reaction.[2] Standard coupling protocols may result in incomplete acylation of the resin-bound amine, leading to deletion sequences in the final peptide. To mitigate this, the following principles should be applied:
-
Potent Activation: The use of highly efficient coupling reagents is paramount. Urionium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are strongly recommended.[3] These reagents rapidly form the activated ester of Fmoc-Z-cis-ACHEC-OH, driving the coupling reaction forward.
-
Extended Reaction Times & Double Coupling: Due to the slower reaction kinetics associated with sterically hindered amino acids, a single, standard coupling cycle may be insufficient.[4] An extended coupling time or, more robustly, a "double coupling" protocol should be employed.[4] This ensures that any unreacted N-terminal amines from the first coupling are acylated in a second, identical coupling step before proceeding to the next deprotection cycle.
-
Quality of Solvents: The use of high-purity, peptide-synthesis-grade N,N-dimethylformamide (DMF) is critical.[5] Residual amines in low-quality DMF can prematurely cleave the Fmoc group, leading to undesired side reactions.
-
Monitoring of Coupling Efficiency: For method development, it is advisable to perform a Kaiser (ninhydrin) test on a small sample of resin beads after the coupling cycle.[4] A positive blue/purple result indicates incomplete coupling, confirming the necessity of a second coupling or further optimization.[4]
Experimental Protocols
The following protocols are designed for a standard 0.1 mmol synthesis scale on an automated peptide synthesizer. Adjustments may be necessary based on the specific instrument, resin loading, and peptide sequence.
Protocol 1: Automated Incorporation of Fmoc-Z-cis-ACHEC-OH
This protocol outlines the key steps within an automated synthesis cycle for the incorporation of Fmoc-Z-cis-ACHEC-OH.
Reagent Preparation:
| Reagent | Concentration | Solvent |
| Fmoc-Z-cis-ACHEC-OH | 0.2 M | DMF |
| HATU | 0.5 M | DMF |
| DIPEA | 2 M | NMP |
| Piperidine | 20% (v/v) | DMF |
Automated Synthesizer Cycle:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Reaction Time: 1 x 3 minutes, followed by 1 x 10 minutes.
-
Wash the resin extensively with DMF (6-8 cycles).
-
-
Coupling Cycle (Double Coupling):
-
First Coupling:
-
Deliver Fmoc-Z-cis-ACHEC-OH (5 equivalents, 2.5 mL of 0.2 M solution).
-
Deliver HATU (4.9 equivalents, 0.98 mL of 0.5 M solution).
-
Deliver DIPEA (10 equivalents, 0.5 mL of 2 M solution).
-
Reaction Time: 45 minutes.
-
Drain the reaction vessel.
-
-
Wash:
-
Wash the resin with DMF (3 cycles).
-
-
Second Coupling:
-
Repeat the delivery of Fmoc-Z-cis-ACHEC-OH, HATU, and DIPEA.
-
Reaction Time: 45 minutes.
-
Drain the reaction vessel.
-
-
Final Wash:
-
Wash the resin extensively with DMF (6-8 cycles) to remove any residual reagents before proceeding to the next synthesis cycle.
-
-
Diagram: Automated Coupling Workflow
Caption: Automated workflow for Fmoc deprotection and double coupling.
Protocol 2: Peptide Cleavage and Global Deprotection
The presence of the cyclohexene moiety in ACHEC does not typically require special scavengers beyond those needed for other sensitive residues in the sequence (e.g., Trp, Cys, Met). A standard TFA "cleavage cocktail" is generally effective.
Cleavage Cocktail Composition (Reagent K):
| Component | Percentage (v/v/w) | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleaves peptide from resin, removes acid-labile protecting groups. |
| Water | 5% | Scavenger for carbocations. |
| Phenol | 5% | Scavenger, protects Tyr and Trp. |
| Thioanisole | 5% | Scavenger, protects Trp. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, prevents re-attachment of Trt groups. |
Procedure:
-
Resin Preparation:
-
Wash the final peptide-resin thoroughly with dichloromethane (DCM) (3-5 times) to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin).
-
Stir or gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent mixture (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Diagram: Cleavage and Purification Logic
Sources
Application Notes & Protocols: A Comprehensive Guide to the Cleavage and Deprotection of Peptides Containing Z-1,2-cis-ACHEC-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern peptidomimetic design, offering enhanced conformational stability, resistance to enzymatic degradation, and improved pharmacological profiles. Z-1,2-cis-ACHEC-OH, a conformationally constrained amino acid, represents a valuable building block in this endeavor. This document provides a detailed guide for the final yet critical stages of synthesizing peptides containing this residue: cleavage from the solid-phase support and the subsequent deprotection of the N-terminal benzyloxycarbonyl (Z) group. We will delve into the chemical rationale behind the selection of reagents and protocols, offering step-by-step methodologies and troubleshooting insights to ensure the successful isolation of the target peptide.
Introduction: The Role of Constrained Amino Acids in Peptide Science
The therapeutic potential of peptides is often hampered by their conformational flexibility and susceptibility to proteolysis. The introduction of structurally constrained amino acids, such as this compound, is a powerful strategy to overcome these limitations.[1] By locking a portion of the peptide backbone into a defined geometry, these residues can enforce a bioactive conformation, leading to increased receptor affinity and specificity.[2]
The benzyloxycarbonyl (Z or Cbz) group is a classic and robust amine protecting group, frequently employed in both solution-phase and solid-phase peptide synthesis (SPPS).[3][4] Its removal under specific conditions, orthogonal to many other protecting groups, is a key step in the synthesis of complex peptides.[5] This guide will focus on the practical aspects of handling peptides containing this compound, from the resin-bound state to the final, deprotected product.
Foundational Principles: Cleavage vs. Deprotection
In the context of SPPS, it is crucial to distinguish between cleavage and deprotection:
-
Cleavage: This refers to the process of detaching the synthesized peptide from the solid support (resin). This is typically achieved by treating the peptide-resin with a strong acid.[6][7]
-
Deprotection: This involves the removal of protecting groups from the amino acid side chains and, in this specific case, the N-terminal Z-group.[3]
The choice of strategy—simultaneous cleavage and deprotection, or a multi-step approach—depends on the overall protecting group strategy employed in the synthesis. The Z-group's stability to trifluoroacetic acid (TFA), a common cleavage reagent, often necessitates a separate deprotection step.[8]
Experimental Workflows and Protocols
Workflow for Peptide Cleavage and Z-Group Deprotection
The following diagram illustrates the logical workflow for the cleavage and deprotection of a peptide containing this compound, synthesized using a standard Fmoc/tBu strategy on an acid-labile resin.
Caption: Workflow for Cleavage and Deprotection of Z-Protected Peptides.
Protocol 1: Cleavage from the Solid Support
This protocol is designed for the cleavage of a peptide from an acid-labile resin (e.g., Wang or 2-chlorotrityl resin) while leaving the Z-group intact.
Rationale: The use of a trifluoroacetic acid (TFA)-based "cleavage cocktail" is standard practice for removing peptides from resins and simultaneously cleaving common acid-labile side-chain protecting groups (e.g., Boc, tBu).[9] The Z-group is generally stable to these conditions.[8] Scavengers are included to trap the highly reactive cationic species generated during deprotection, thereby preventing side reactions with sensitive residues like tryptophan, methionine, or tyrosine.[10][11]
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (Reagent K is a robust option):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 10 mL per gram of resin) to the resin.
-
Stir or agitate the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer reaction times.[11]
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and reduce the volume by approximately half under a gentle stream of nitrogen.
-
Add the concentrated TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
A white precipitate (the crude Z-protected peptide) should form.
-
Place the tube at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude Z-protected peptide under vacuum.
Protocol 2: Deprotection of the Z-Group via Catalytic Transfer Hydrogenation
This protocol describes the removal of the N-terminal Z-group from the cleaved peptide.
Rationale: Catalytic transfer hydrogenation is a mild and efficient method for deprotecting Z-groups.[12][13] It avoids the use of harsh acids or heavy metals. Ammonium formate or formic acid serves as the hydrogen source in the presence of a palladium catalyst.[4] This method is generally compatible with most amino acid residues, though caution is advised with sulfur-containing residues which can poison the catalyst.
Materials:
-
Crude or purified Z-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or formic acid
-
Methanol or ethanol
-
Celite® or a similar filter aid
Procedure:
-
Dissolve the Z-protected peptide in methanol or ethanol.
-
Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the peptide).
-
To this suspension, add ammonium formate (4-5 molar equivalents relative to the peptide).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[4]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude deprotected peptide.
-
The peptide can then be purified by reverse-phase HPLC.
Data Presentation and Expected Outcomes
The successful cleavage and deprotection can be monitored and confirmed by analytical techniques such as RP-HPLC and mass spectrometry.
| Step | Expected Outcome | Typical Yield Range (Crude) | Primary Analytical Method |
| Cleavage from Resin | Z-protected peptide | 70-90% | LC-MS to confirm mass |
| Z-Group Deprotection | Final deprotected peptide | 85-95% | LC-MS to confirm mass shift |
Yields are highly sequence-dependent and should be considered as a general guide.
Troubleshooting and Key Considerations
-
Incomplete Cleavage: If the peptide is not fully cleaved from the resin, extend the reaction time with the TFA cocktail or consider a stronger acid cocktail if compatible with the peptide sequence.
-
Catalyst Poisoning: Sulfur-containing residues (cysteine, methionine) can poison the Pd/C catalyst during hydrogenation. In such cases, increasing the catalyst load or using alternative deprotection methods (e.g., HBr in acetic acid, though this is a harsher method) may be necessary.
-
Side Reactions during Cleavage: Ensure an adequate amount and variety of scavengers are used in the cleavage cocktail to prevent alkylation of sensitive residues.[10]
-
Solubility Issues: If the Z-protected peptide has poor solubility in the hydrogenation solvent, consider using a solvent mixture (e.g., methanol/DMF).
Conclusion
The successful cleavage and deprotection of peptides containing novel, constrained amino acids like this compound are critical for their downstream applications. The protocols outlined in this guide, based on well-established principles of peptide chemistry, provide a robust framework for researchers. By understanding the rationale behind each step and employing careful analytical monitoring, the isolation of high-purity target peptides can be reliably achieved.
References
- Bailey, P. D., Bannister, N., Bernad, M., Blanchard, S., & Boa, A. N. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, 3245-3255. (URL not available in search results)
- Bailey, P. D., et al. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- BenchChem. (2025). Application Notes and Protocols for Selective Boc Deprotection from Cbz-Protected Peptides. BenchChem Technical Support.
- Heriot-Watt University. (n.d.). Synthesis of conformationally constrained amino acid and peptide derivatives.
- Muttenthaler, M., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Aapptec.
- Synfacts. (2022).
- AAPPTec. (n.d.).
- ElAmin, B., et al. (n.d.). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry.
- Kang, C., et al. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters. (URL not available in search results)
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.
- BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. BenchChem.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- Yajima, H., & Fujii, N. (1983). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Journal of the American Chemical Society. (URL not available in search results)
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Dipeptides using Z-Pro-OH. BenchChem.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Pennington, M. W. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
- Barlos, K., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Kumar, R. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
- Nowick, J. S. (n.d.).
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods. Bachem.
- GenScript. (n.d.). Overview of Custom Peptide Synthesis. GenScript.
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Conformationally Locked Peptides Using Cyclic Amino Acids
Abstract
Constraining the conformational flexibility of peptides is a paramount strategy in modern drug discovery and chemical biology. It enhances binding affinity, specificity, and metabolic stability by pre-organizing the peptide into its bioactive conformation. This guide provides an in-depth exploration of methods for creating conformationally locked peptides through the incorporation of cyclic amino acids. We will delve into the rationale, synthetic strategies, and detailed protocols for utilizing various classes of cyclic amino acids, including proline analogs, sugar amino acids (SAAs), and aminocycloalkane carboxylic acids. Furthermore, this document outlines key analytical techniques for conformational analysis and provides insights into the selection of appropriate cyclic constraints for specific applications.
Introduction: The Rationale for Conformational Locking
Linear peptides often exist as a dynamic ensemble of conformers in solution, with only a fraction adopting the specific three-dimensional structure required for biological activity. This conformational freedom leads to a significant entropic penalty upon binding to a target receptor, thereby reducing binding affinity. Moreover, flexible peptides are more susceptible to proteolytic degradation.[1]
Conformational locking aims to overcome these limitations by introducing structural constraints that restrict the peptide's flexibility and favor a specific, biologically relevant conformation.[2] This can be achieved through various cyclization strategies or by incorporating rigid amino acid analogs into the peptide backbone. The incorporation of cyclic amino acids is a particularly powerful approach, as the inherent ring structure of these building blocks imparts a localized and predictable constraint on the peptide's torsional angles.[3]
Key Advantages of Incorporating Cyclic Amino Acids:
-
Enhanced Binding Affinity and Specificity: By pre-organizing the peptide into its bioactive conformation, the entropic cost of binding is minimized, leading to higher affinity.[4]
-
Increased Proteolytic Stability: The rigid structure conferred by cyclic amino acids can sterically hinder the approach of proteases, thus increasing the peptide's half-life in biological systems.[5][6]
-
Improved Pharmacokinetic Properties: Conformational locking can influence properties such as membrane permeability and oral bioavailability.
-
Induction of Specific Secondary Structures: Different cyclic amino acids can be strategically employed to induce and stabilize specific secondary structures like β-turns and γ-turns.[7][8]
This guide will focus on the practical aspects of incorporating three major classes of cyclic amino acids: Proline and its Analogs, Sugar Amino Acids, and Aminocycloalkane Carboxylic Acids.
Strategic Incorporation of Cyclic Amino Acids: A Methodological Overview
The primary method for synthesizing peptides containing cyclic amino acids is Solid-Phase Peptide Synthesis (SPPS) .[9][10] SPPS allows for the stepwise assembly of the peptide chain on an insoluble resin support, simplifying purification by allowing for the removal of excess reagents and by-products by simple washing and filtration.[11]
The general workflow for incorporating a cyclic amino acid via SPPS is depicted below:
Figure 1: General workflow for incorporating a cyclic amino acid during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Proline and its Analogs: Fine-Tuning Peptide Turns
Proline is a unique proteinogenic amino acid whose cyclic side chain imparts significant conformational restrictions on the peptide backbone.[12] The φ (phi) torsion angle is restricted, and the preceding peptide bond has a higher propensity to adopt a cis conformation compared to other amino acids.[13] This makes proline a powerful tool for inducing turns and controlling peptide secondary structure.[8]
Substituted Prolines
Substitutions on the proline ring can further modulate its conformational preferences through steric and stereoelectronic effects, allowing for fine-tuned control over the peptide backbone.[3] For example, 4-fluoro-proline can influence the cis/trans isomerism of the preceding peptide bond and the ring pucker.[12]
Azetidine-2-carboxylic Acid (Aze)
Azetidine-2-carboxylic acid (Aze) is a four-membered ring analog of proline.[14] Its incorporation into a peptide chain introduces a more severe conformational constraint than proline, perturbing the normal peptide secondary structure.[14]
Protocol 1: Incorporation of Fmoc-L-Azetidine-2-carboxylic Acid into a Peptide Sequence via Manual SPPS
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-Azetidine-2-carboxylic Acid (Fmoc-Aze-OH)
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes. Drain and repeat with a fresh portion of the piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.
-
Coupling of the First Amino Acid (if applicable):
-
Pre-activate the first Fmoc-amino acid (4 equivalents relative to resin loading) with DIC (4 eq.) and OxymaPure® (4 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Fmoc-Aze-OH:
-
Repeat the Fmoc deprotection and washing steps as described above.
-
Pre-activate Fmoc-Aze-OH (2 equivalents) with DIC (2 eq.) and OxymaPure® (2 eq.) in DMF. Note: Due to the strained nature of Aze, a lower equivalency and potentially longer coupling times may be required.
-
Add the activated Fmoc-Aze-OH solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction carefully using the Kaiser test. If the coupling is incomplete, a second coupling may be necessary.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Peptide Elongation: Continue adding the remaining amino acids following the standard deprotection, washing, and coupling cycles.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Sugar Amino Acids (SAAs): Introducing Rigidity and Hydrophilicity
Sugar amino acids (SAAs) are a class of peptidomimetics that merge the structural rigidity of carbohydrates with the functional groups of amino acids.[7] Their incorporation into peptides can induce well-defined secondary structures, such as β- and γ-turns, due to the constrained pyranose or furanose ring systems.[15][16] SAAs offer the additional advantage of increasing the hydrophilicity of the peptide, which can improve solubility and other pharmacokinetic properties.
The synthesis of SAA-containing peptides typically follows standard SPPS protocols, using appropriately protected SAA building blocks.[7]
Figure 2: Incorporation of a Sugar Amino Acid (SAA) into a peptide backbone, imposing conformational rigidity.
Aminocycloalkane Carboxylic Acids: Scaffolds for Defined Conformations
Aminocycloalkane carboxylic acids are another important class of constrained amino acids where the amino and carboxyl groups are attached to a cycloalkane ring (e.g., cyclobutane, cyclopentane, cyclohexane).[17] The ring size and the stereochemistry of the substituents significantly influence the resulting peptide conformation. These building blocks are effective at inducing turns and creating highly rigid peptide structures.[18]
For example, 2-aminocyclobutane-1-carboxylic acid has been shown to promote the formation of strong intramolecular hydrogen bonds, leading to highly rigid β-peptide structures.[17]
Conformational Analysis of Locked Peptides
Determining the three-dimensional structure of conformationally locked peptides is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for this purpose.
Key NMR Parameters for Conformational Analysis:
| NMR Experiment | Information Obtained | Relevance to Constrained Peptides |
| 1D ¹H NMR | Chemical shifts, coupling constants (³J) | Chemical shifts are sensitive to the local electronic environment and conformation. ³J-coupling constants can provide information on dihedral angles via the Karplus equation.[19] |
| 2D TOCSY | Identifies coupled spin systems, aiding in residue assignment. | Essential for assigning protons within each amino acid residue. |
| 2D NOESY/ROESY | Measures Nuclear Overhauser Effects (NOEs) or Rotating-frame Overhauser Effects (ROEs), which are proportional to the inverse sixth power of the distance between protons. | Provides through-space distance restraints (< 5 Å) between protons, which are critical for defining the 3D structure.[20] |
| Amide Proton Temperature Coefficients | Provides information on the involvement of amide protons in intramolecular hydrogen bonds. | Helps to identify stable secondary structures like β-turns.[19] |
The experimental NMR data, particularly distance and dihedral angle restraints, are then used as input for computational modeling methods to generate a family of structures consistent with the experimental data.
Computational Methods for Conformational Analysis:
-
Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational space available to the peptide and provide insights into its dynamic behavior.[21] Replica-exchange molecular dynamics (REMD) is a particularly powerful technique for sampling the conformations of cyclic peptides.[20]
-
Distance Geometry and Restrained Energy Minimization: These methods use the experimental restraints from NMR to calculate a set of 3D structures that satisfy these constraints.
Sources
- 1. intavispeptides.com [intavispeptides.com]
- 2. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. bachem.com [bachem.com]
- 12. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 19. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 20. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 21. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application & Protocol Guide: Z-1,2-CIS-ACHEC-OH as a Precision Tool for Interrogating Protein-Ligand Interactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The study of protein-ligand interactions is a cornerstone of modern drug discovery and chemical biology. Understanding the thermodynamics, kinetics, and structural basis of these interactions is paramount for the rational design of novel therapeutics. This guide introduces Z-1,2-CIS-ACHEC-OH, a novel chemical probe, and outlines its application in the detailed characterization of protein binding events. This compound is a synthetically protected, conformationally constrained amino acid derivative. Its rigid cis-cyclohexane backbone offers a defined spatial orientation, making it an invaluable tool for designing bioactive peptides and probing protein-ligand interactions with high specificity[]. The "ACHEC" nomenclature suggests a targeted design towards cholinesterases, a critical class of enzymes in neurobiology. This document provides a comprehensive overview of the molecule, its strategic advantages, and detailed, field-proven protocols for its use in key biophysical assays, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Introduction to this compound: A Structurally Constrained Probe
This compound belongs to a class of cyclized, non-natural amino acid derivatives that serve as versatile scaffolds in medicinal chemistry and protein engineering[]. The defining features of this molecule are:
-
Conformational Rigidity: The cis-cyclohexane backbone locks the molecule into a specific three-dimensional shape. This pre-organization reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity compared to flexible, linear analogues.
-
Benzyloxycarbonyl (Z) Group: This protecting group enhances the stability of the molecule, particularly during peptide synthesis, allowing for its incorporation into larger peptide-based probes[].
-
Targeted Design: The "ACHEC" component of its name suggests a rational design aimed at interacting with Acetylcholinesterase (AChE), a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine[2]. Inhibitors of AChE are used in the treatment of Alzheimer's disease and other neurological disorders[3].
Chemical Properties of this compound Analogs
While specific data for this compound is proprietary, the properties of its close analog, Z-1,2-cis-ACHC-OH, provide a strong reference.
| Property | Value | Source |
| Molecular Formula | C15H19NO4 | BOC Sciences[] |
| Molecular Weight | 277.32 g/mol | BOC Sciences[] |
| Appearance | White crystalline powder | BOC Sciences[] |
| Storage | 2-8 °C | BOC Sciences[] |
| Key Feature | Conformationally constrained | BOC Sciences[] |
Strategic Applications in Protein-Ligand Interaction Studies
The unique structure of this compound makes it an ideal tool for several advanced research applications:
-
High-Resolution Structural Biology: When incorporated into a peptide or used as a standalone ligand, its rigidity can aid in the crystallization of protein-ligand complexes, providing high-resolution snapshots of the binding interface.
-
Fragment-Based Drug Discovery (FBDD): As a rigid scaffold, it can serve as a starting point for the development of more potent and selective inhibitors.
-
Probing Binding Site Dynamics: By comparing the binding of this compound with more flexible analogs, researchers can dissect the energetic contributions of ligand conformation to the overall binding affinity.
-
Development of Specific Inhibitors: Its design suggests a primary application in studying and inhibiting Acetylcholinesterase. The following protocols will assume AChE as the target protein for illustrative purposes.
Experimental Workflows & Protocols
The following sections provide detailed, step-by-step protocols for characterizing the interaction between this compound (referred to as "the ligand") and a target protein (e.g., Acetylcholinesterase, AChE).
Workflow Overview
Caption: General experimental workflow for characterizing protein-ligand interactions.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment[4].
Principle: A solution of the ligand is titrated into a solution of the target protein in the calorimeter cell. The instrument measures the minute heat changes that occur upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction[4][5].
Protocol:
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
Dialyze the purified target protein (AChE) extensively against the same buffer to ensure a perfect match. Mismatched buffers can generate significant heats of dilution, obscuring the binding signal.
-
Accurately determine the concentrations of both the protein and the ligand using a reliable method (e.g., UV-Vis spectroscopy for the protein, and a calibrated stock for the ligand).
-
Degas all solutions thoroughly before use to prevent bubble formation in the calorimeter.
-
-
Instrument Setup (e.g., MicroCal ITC):
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and the titration syringe with buffer.
-
Load the protein solution into the sample cell (typically 200-300 µL). A common starting concentration for the protein is 10-50 µM.
-
Load the ligand solution into the injection syringe (typically 40-50 µL). The ligand concentration should be 10-20 times that of the protein to ensure saturation is reached during the titration[5].
-
-
Titration Experiment:
-
Set the injection parameters: a series of small injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections (e.g., 120-180 seconds) to allow the signal to return to baseline.
-
Set the stirring speed (e.g., 400 rpm) to ensure rapid mixing[6].
-
Initiate the titration run.
-
-
Control Experiments:
-
Perform a control titration by injecting the ligand into the buffer-filled sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the experimental data for accurate analysis[6].
-
-
Data Analysis:
-
Integrate the raw data (power vs. time) to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS (where Ka = 1/Kd).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time[7]. It provides kinetic information about the binding event, including the association rate (kon) and dissociation rate (koff).
Principle: One of the binding partners (the "ligand" in SPR terminology, which in this case is the AChE protein) is immobilized on a sensor chip. The other binding partner (the "analyte," this compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal[7].
Protocol:
-
Sensor Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 carboxymethylated dextran chip for amine coupling).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target protein (AChE) to the activated surface via amine coupling[8]. Aim for a low to moderate immobilization density to avoid mass transport limitations.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to allow for subtraction of bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+). The concentration range should span at least one order of magnitude above and below the expected Kd.
-
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the sensor and reference surfaces at a constant flow rate.
-
Monitor the SPR signal (response units, RU) over time. The binding phase is followed by a dissociation phase where only running buffer is flowed over the chip.
-
Between each analyte injection, regenerate the sensor surface with a mild solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner[9][10]. It is particularly well-suited for high-throughput screening and determining binding affinities.
Principle: A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to a low polarization of emitted light when excited with polarized light. When the tracer binds to a larger protein, its tumbling slows down, resulting in a higher polarization of the emitted light[9][10]. This change in polarization is proportional to the fraction of the tracer that is bound.
Protocol (Competitive Binding Assay):
This protocol assumes that this compound is not fluorescent. Therefore, a competitive assay is required where this compound competes with a known fluorescent ligand of AChE (the "tracer").
-
Assay Development:
-
Select a suitable fluorescent tracer that is known to bind to the target protein (AChE).
-
Determine the optimal concentration of the target protein and the tracer. This is typically done by titrating the protein against a fixed concentration of the tracer to find a protein concentration that gives a significant polarization window (the difference in polarization between the free and bound tracer).
-
-
Competitive Binding Experiment:
-
Prepare a solution containing the target protein and the fluorescent tracer at their predetermined optimal concentrations.
-
Prepare a serial dilution of the competitor ligand (this compound).
-
In a microplate, add the protein-tracer mixture to wells containing the different concentrations of this compound.
-
Include controls for the free tracer (no protein) and the fully bound tracer (no competitor).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the measured polarization values against the logarithm of the competitor (this compound) concentration.
-
Fit the resulting sigmoidal curve to a suitable competition binding model to determine the IC50 value (the concentration of the competitor that displaces 50% of the bound tracer).
-
The IC50 value can be converted to a Ki (inhibition constant), which represents the affinity of this compound for the target protein, using the Cheng-Prusoff equation.
-
Visualization of a Hypothetical Signaling Pathway
The structural rigidity of this compound makes it an excellent candidate for modulating protein-protein interactions downstream of its primary target. For instance, if AChE has "moonlighting" functions beyond acetylcholine hydrolysis, a conformation-specific inhibitor could selectively block one function over another.
Caption: Hypothetical modulation of AChE's moonlighting function by this compound.
Conclusion and Future Perspectives
This compound represents a sophisticated chemical tool for the precise study of protein-ligand interactions. Its conformationally constrained nature provides a level of structural definition that is often lacking in more flexible ligands, enabling researchers to dissect the energetic and kinetic landscape of binding with greater accuracy. The detailed protocols provided herein for ITC, SPR, and FP serve as a robust starting point for characterizing the interaction of this and similar molecules with their biological targets. As the field of chemical biology continues to advance, the use of such structurally defined probes will be indispensable in unraveling the complexities of molecular recognition and accelerating the pace of rational drug design.
References
-
Biocompare. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Retrieved from [Link]
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The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]
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Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Penn State. Retrieved from [Link]
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Bio-protocol. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Retrieved from [Link]
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JoVE. (2022). Isothermal Titration Calorimetry To Characterize Enzymatic Reactions l Protocol Preview. Retrieved from [Link]
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YouTube. (2021). Isothermal Titration Calorimetry | ITC | Biochemistry. Retrieved from [Link]
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BYU Physics and Astronomy. (n.d.). Enzyme kinetics determined by single-injection isothermal titration calorimetry. Retrieved from [Link]
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Yale University. (n.d.). Isothermal Titration Calorimetry of Protein-Protein Interactions. Retrieved from [Link]
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Frontiers. (n.d.). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Retrieved from [Link]
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PubMed Central. (n.d.). Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening. Retrieved from [Link]
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PubMed Central. (n.d.). Accurate de novo design of hyperstable constrained peptides. Retrieved from [Link]
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nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
PubMed. (n.d.). Isothermal titration calorimetry for studying protein-ligand interactions. Retrieved from [Link]
-
Protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Retrieved from [Link]
-
MDPI. (2024). Computational Approaches to Evaluate the Acetylcholinesterase Binding Interaction with Taxifolin for the Management of Alzheimer's Disease. Retrieved from [Link]
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Fred Hutch. (2016). New methods to design small, targeted proteins with shapes not found in nature. Retrieved from [Link]
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TA Instruments. (n.d.). Characterizing Enzyme Kinetics by iTC. Retrieved from [Link]
-
BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). Retrieved from [Link]
-
PubMed Central. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Retrieved from [Link]
-
PubMed. (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance. Retrieved from [Link]
-
PubMed Central. (n.d.). De novo design of constrained and sequence-independent peptide scaffolds with topologically-formidable disulfide connectivities. Retrieved from [Link]
-
PubMed. (n.d.). Structural biology and its applications to the health sciences. Retrieved from [Link]
-
ACS Omega. (2018). Acetylcholinesterase Choline-Based Ionic Liquid Inhibitors: In Vitro and in Silico Molecular Docking Studies. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
bioRxiv. (n.d.). Design of peptides with non-canonical amino acids using flow matching. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from [Link]
-
Bio-protocol. (n.d.). Fluorescence polarization (FP) assay. Retrieved from [Link]
-
PubMed Central. (n.d.). Affinity Selection-Mass Spectrometry for the Identification of Ligands of Acetylcholinesterase from Topsentia ophiraphidites and Docking Studies for the Dereplicated Ligands. Retrieved from [Link]
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Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
-
van der Merwe, P. A. (2002). Surface plasmon resonance. In S. E. Harding & B. Z. Chowdhry (Eds.), Protein-Ligand Interactions: Hydrodynamics and Calorimetry. Oxford University Press. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Coupling Efficiency of Z-1,2-CIS-ACHEC-OH in SPPS
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when incorporating the sterically hindered, non-natural amino acid Z-1,2-CIS-ACHEC-OH into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).
Introduction
This compound is a conformationally constrained amino acid analog that can impart unique structural properties to peptides, making it a valuable tool in drug design and peptidomimetic studies. However, its rigid cis-conformation and bulky nature present significant steric hindrance, often leading to poor coupling efficiencies during SPPS. This guide offers a systematic approach to diagnosing and resolving these coupling issues, ensuring successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency with this compound?
A1: The primary reason for poor coupling efficiency is the significant steric hindrance posed by the bulky and conformationally restricted structure of this compound.[1][2] This steric bulk can impede the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain on the solid support, slowing down the rate of amide bond formation.[2]
Q2: My standard coupling protocol (e.g., DIC/HOBt) is failing for this residue. What should I do?
A2: Standard carbodiimide-based coupling methods are often insufficient for sterically hindered amino acids.[2] It is highly recommended to switch to more potent coupling reagents, such as those based on phosphonium or uronium salts, which generate more reactive activated esters.[3]
Q3: How can I confirm that the poor yield is due to incomplete coupling and not another issue?
A3: It is crucial to monitor the coupling reaction's completeness. The ninhydrin (Kaiser) test is a common qualitative method to detect free primary amines on the resin.[4] A positive test (blue/purple beads) indicates incomplete coupling. For quantitative analysis, a small aliquot of the resin can be cleaved and analyzed by HPLC and mass spectrometry to identify truncated sequences.
Q4: Can increasing the reaction time or temperature solve the problem?
A4: While extending the reaction time and increasing the temperature can enhance reaction kinetics and improve coupling efficiency to some extent, these are not always sufficient on their own and may lead to side reactions.[5] Elevated temperatures, for instance, can increase the risk of racemization or aspartimide formation in sensitive sequences.[5]
Troubleshooting Guide: A Multi-faceted Approach
When encountering difficulties with this compound incorporation, a systematic troubleshooting approach is essential. The following sections detail the primary causes of poor coupling and provide validated strategies to overcome them.
The Challenge of Steric Hindrance
The rigid cyclic structure of this compound is the root cause of most coupling issues. The workflow below outlines a logical progression for addressing this challenge.
Caption: Troubleshooting workflow for sterically hindered this compound coupling.
1.1. Upgrading Your Coupling Reagent
For difficult couplings, more reactive activating agents are necessary. Uronium and phosphonium salt-based reagents are generally more effective than carbodiimides.[3]
| Reagent Class | Examples | Key Advantages | Considerations |
| Uronium/Aminium | HATU, HCTU, COMU | Fast reaction rates, high efficiency for hindered couplings.[3][6] | Can cause guanidinylation of the N-terminus if used in large excess. COMU is a safer and often more efficient alternative to benzotriazole-based reagents.[3] |
| Phosphonium | PyAOP, PyBOP | Less risk of side reactions compared to uronium salts.[3] PyAOP is particularly effective for coupling N-methylated amino acids.[3][7] | Solutions in DMF have moderate stability. |
Expert Recommendation: Start by switching to HATU or COMU. These reagents have a proven track record in overcoming steric hindrance.[3]
1.2. Experimental Protocol: HATU-Mediated Coupling
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the deprotected resin. Let the reaction proceed for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive, proceed to a second coupling.
-
Second Coupling (if necessary): Drain the reaction vessel and repeat steps 2 and 3.
-
Washing: Once the Kaiser test is negative, wash the resin with DMF, DCM, and then DMF again.
Optimizing Reaction Conditions
Fine-tuning the reaction environment can significantly improve coupling outcomes.
2.1. Temperature and Time
-
Microwave-Assisted SPPS: Applying microwave energy can significantly accelerate the coupling of bulky amino acids by driving reactions to completion more quickly and efficiently.[1]
-
Double Coupling: Performing the coupling step twice is a common and effective strategy to ensure complete reaction.[4]
-
Extended Coupling Times: For particularly difficult sequences, allowing the coupling reaction to proceed overnight may be beneficial.[4]
2.2. Solvent Choice
While DMF is the standard solvent for SPPS, for sequences prone to aggregation, a mixture of solvents or the use of chaotropic salts can be advantageous.[8] Consider using N-Methyl-2-pyrrolidone (NMP) or a DMF/DCM mixture, which can improve resin swelling and reagent diffusion.
Addressing On-Resin Aggregation
Peptide chains, especially those containing hydrophobic or bulky residues, can aggregate on the resin, physically blocking reactive sites.[8][9] This "on-resin aggregation" can severely reduce coupling efficiency.[9]
Caption: On-resin aggregation hindering coupling and mitigation strategies.
3.1. Resin Selection
-
Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
-
PEG-based Resins: Resins like ChemMatrix® offer enhanced swelling properties in a variety of solvents, which can improve reagent accessibility to the reaction sites.[10]
3.2. Sequence-Specific Strategies
-
Pseudoproline Dipeptides: If the residue preceding this compound is a Ser or Thr, incorporating it as a pseudoproline dipeptide can disrupt the formation of secondary structures that lead to aggregation.[11]
-
Chaotropic Agents: The addition of salts like LiCl to the coupling mixture can help to break up aggregates.
Summary of Recommendations
| Problem | Primary Cause | Recommended Solution | Experimental Protocol |
| Low to no coupling | Steric Hindrance | Switch to a high-potency coupling reagent. | Use HATU or COMU with an extended coupling time (2-4 hours). |
| Incomplete coupling after one cycle | Slow Reaction Kinetics | Perform a double coupling. | Repeat the coupling step with a fresh solution of activated amino acid. |
| Consistently poor yields with multiple hindered residues | On-Resin Aggregation | Use a low-loading resin (0.1-0.3 mmol/g). | Synthesize the peptide on a low-loading version of your standard resin. |
| Failure at a specific sequence motif | Secondary Structure Formation | Incorporate a pseudoproline dipeptide at a preceding Ser/Thr residue. | Use a pre-formed Fmoc-Xaa-Yaa(ψPro)-OH dipeptide in your synthesis. |
By systematically applying these troubleshooting strategies, researchers can overcome the challenges associated with the solid-phase synthesis of peptides containing the sterically demanding this compound residue.
References
-
ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]
-
Hartrampf, N., et al. (2024). Reaction Chemistry & Engineering. Semantic Scholar. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]
-
Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency. Retrieved from [Link]
-
ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Retrieved from [Link]
-
Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]
-
ResearchGate. (2020). SPPS: peptide failure to elongate?. Retrieved from [Link]
-
Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
IRIS. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Peptides Containing Z-1,2-cis-ACHC-OH
<_
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a significant challenge in peptide chemistry: the poor aqueous solubility of peptides incorporating the constrained, non-natural amino acid, Z-1,2-cis-ACHC-OH. The unique structural properties of this amino acid, while beneficial for enzymatic stability and conformational rigidity, often lead to solubility issues that can impede experimental progress and therapeutic development.[][2]
This resource is designed to be a dynamic, user-focused guide. We will delve into the underlying causes of poor solubility and provide a series of actionable strategies, from simple solvent adjustments to more complex formulation and peptide modification techniques.
Understanding the Challenge: Why Peptides with Z-1,2-cis-ACHC-OH Can Be Difficult to Solubilize
The incorporation of Z-1,2-cis-ACHC-OH, a cyclized and conformationally constrained amino acid derivative, introduces a significant hydrophobic element into a peptide sequence.[] Its rigid cis-cyclohexane backbone, while enhancing resistance to enzymatic degradation, also contributes to an overall increase in the peptide's hydrophobicity.[] Peptides with a high proportion of non-polar amino acids often exhibit limited solubility in aqueous solutions, a primary driver of peptide aggregation.[3]
Key Factors Contributing to Poor Solubility:
-
Increased Hydrophobicity: The cyclohexane ring of Z-1,2-cis-ACHC-OH is inherently non-polar, increasing the overall hydrophobic character of the peptide. Peptides with 50% or more hydrophobic residues are generally poorly soluble in aqueous solutions.[4][5]
-
Conformational Rigidity and Aggregation: The constrained nature of Z-1,2-cis-ACHC-OH can influence the peptide's secondary structure. While this can be advantageous for bioactivity, it may also promote intermolecular interactions that lead to aggregation and precipitation.[6][7] Peptide aggregation is a major obstacle that can reduce product yield, diminish bioactivity, and even raise safety concerns.[3] The peptide sequence itself is a critical determinant of whether a peptide will aggregate.[8][9]
-
Disruption of Hydrogen Bonding: The rigid structure of Z-1,2-cis-ACHC-OH can disrupt the hydrogen-bonding network between the peptide and water molecules, further decreasing its solubility.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with peptides containing Z-1,2-cis-ACHC-OH.
Q1: My peptide containing Z-1,2-cis-ACHC-OH won't dissolve in water or buffer. What is the first step I should take?
A1: The first step is to assess the overall charge of your peptide. The amino acid composition will give a good indication of its polarity.[10]
-
For peptides with a net positive charge (basic): Try dissolving in a small amount of 10% aqueous acetic acid, then dilute with your desired buffer.[11]
-
For peptides with a net negative charge (acidic): Attempt to dissolve in a small amount of 0.1% aqueous ammonia or 10% ammonium bicarbonate, followed by dilution.[10][11]
-
For neutral or highly hydrophobic peptides: Your peptide likely falls into this category. The recommended approach is to first use a small amount of an organic co-solvent like DMSO, DMF, or acetonitrile.[4][11] Once dissolved, you can gradually add your aqueous buffer to the desired concentration.[4]
Q2: I've tried using DMSO, but my peptide precipitates when I add my aqueous buffer. What should I do?
A2: This is a common issue when the final concentration of the organic solvent is too low to maintain solubility. Here are a few troubleshooting steps:
-
Increase the initial organic solvent concentration: Start by dissolving the peptide in 100% DMSO, and then slowly add the aqueous buffer while vortexing.[4]
-
Optimize the final co-solvent percentage: Experiment with different final concentrations of the organic solvent. While many biological assays can tolerate up to 1% DMSO, some may allow for higher concentrations.[11] Always check the compatibility of your assay with the chosen solvent.
-
Try a different organic solvent: If DMSO is not suitable for your experiment, consider using DMF, acetonitrile, or isopropanol.[4][11]
-
Lyophilize and re-dissolve: If the peptide has precipitated, it's best to freeze-dry the sample before attempting to re-dissolve it in a different solvent system.[4][5]
Q3: Can I use sonication or heating to help dissolve my peptide?
A3: Yes, both methods can be effective, but should be used with caution.
-
Sonication: A brief sonication in a water bath can help break up aggregates and improve dissolution.[4][11] It is recommended to chill the tube on ice between sonications.[4]
-
Heating: Gentle warming (e.g., to < 40°C) can increase the solubility of some peptides.[5] However, be mindful of potential peptide degradation at elevated temperatures.[11]
Q4: Are there any formulation strategies I can use to improve the solubility for in vivo studies?
A4: For preclinical and clinical applications, more advanced formulation strategies are often necessary.
-
pH Adjustment: Systematically testing the solubility of your peptide across a range of pH values can help identify the optimal pH for maximum solubility, which is typically far from the peptide's isoelectric point (pI).[3]
-
Excipients: The addition of certain excipients can enhance solubility. For example, arginine has been shown to reduce aggregation for some biomolecules.[12]
-
Lipid-based formulations: Encapsulating the peptide in liposomes or other lipid-based nanoparticles can improve its solubility and bioavailability.[3][13]
-
Nanosuspensions: Reducing the peptide to submicron particles increases the surface area and can enhance dissolution rates.[3]
Q5: Can I modify the peptide sequence to improve its solubility?
A5: Yes, this is a powerful approach, especially during the drug design phase.
-
Incorporate Hydrophilic Residues: Replacing some of the hydrophobic amino acids with charged or polar residues (e.g., Lysine, Arginine, Glutamic Acid) can significantly improve aqueous solubility.[3][5]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide can create a "hydrophilic shield" that increases water solubility and also prolongs the peptide's half-life.[3]
-
Solubility Tags: Fusing the peptide with a highly soluble tag, such as a polyarginine tag, can enhance its solubility.[3]
Troubleshooting Guide: A Step-by-Step Approach to Solubility Optimization
This guide provides a systematic workflow for tackling solubility challenges with your Z-1,2-cis-ACHC-OH-containing peptide.
Phase 1: Initial Solubility Screening
The goal of this phase is to quickly identify a suitable solvent system using a small amount of your peptide. A turbidimetric solubility assay is a rapid and material-sparing method for this purpose.[14][15][16]
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Allow the lyophilized peptide to warm to room temperature in a desiccator.[5] Centrifuge the vial briefly to collect all the powder at the bottom.[4]
-
Solvent Panel: Prepare a panel of solvents to test. A recommended starting panel is presented in the table below.
-
Dispensing: Aliquot a small, known amount of the peptide into several microcentrifuge tubes.
-
Solubilization: Add a small volume of each test solvent to the respective tubes. Vortex briefly.
-
Observation: Visually inspect for complete dissolution (a clear, particle-free solution).[4] If the solution is cloudy, the peptide is not fully dissolved.
-
Sonication/Heating (Optional): If the peptide is not soluble at room temperature, try brief sonication or gentle warming as described in the FAQs.
-
Centrifugation: Before use in an assay, always centrifuge the peptide solution to pellet any undissolved material.[11]
Table 1: Recommended Solvent Panel for Initial Solubility Screening
| Solvent System | Rationale |
| Deionized Water | Baseline for aqueous solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Physiologically relevant buffer. |
| 10% Acetic Acid | For potentially basic peptides.[11] |
| 0.1% Ammonium Hydroxide | For potentially acidic peptides.[10] |
| 50% Acetonitrile in Water | Organic co-solvent for moderately hydrophobic peptides.[5] |
| 100% DMSO | Strong organic solvent for highly hydrophobic peptides.[4] |
| 100% DMF | Alternative strong organic solvent.[4] |
Phase 2: Optimization with Co-solvents
If the initial screen indicates that an organic co-solvent is necessary, the next step is to determine the minimal percentage of co-solvent required to maintain solubility upon dilution with your aqueous buffer.
Experimental Workflow: Co-solvent Titration
Caption: Workflow for determining the optimal co-solvent concentration.
Phase 3: Advanced Formulation and Peptide Modification Strategies
If co-solvents are not a viable option for your application, or if solubility remains a challenge, consider the advanced strategies outlined in the FAQs and summarized in the table below.
Table 2: Comparison of Advanced Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Considerations |
| pH Optimization | Maximizes net charge, increasing repulsion between peptide molecules.[3] | Simple, cost-effective. | Peptide stability can be pH-dependent. |
| Excipients (e.g., Arginine) | Can reduce protein and peptide aggregation.[12] | Can be effective at low concentrations. | Compatibility with the final application must be verified. |
| Lipid-Based Delivery | Encapsulates the peptide in a hydrophilic shell.[3] | Can improve bioavailability and stability.[13] | More complex formulation development. |
| PEGylation | Covalently attaches hydrophilic PEG chains.[3] | Significantly increases solubility and in vivo half-life.[3] | May alter peptide bioactivity. |
| Amino Acid Substitution | Replaces hydrophobic residues with hydrophilic ones.[3] | Can permanently improve intrinsic solubility. | May impact peptide structure and function. |
Diagram: Decision Tree for Solubility Enhancement
Caption: Decision-making flowchart for selecting a solubility strategy.
Analytical Techniques for Solubility Assessment
While visual inspection is useful for initial screening, quantitative methods are often required for formulation development and quality control.
-
Turbidimetric Solubility Assay (TSA): A high-throughput method that measures the cloudiness of a solution as a function of peptide concentration to determine the saturation point.[15]
-
High-Performance Liquid Chromatography (HPLC): Can be used to accurately measure the concentration of dissolved peptide in the supernatant after centrifugation of a saturated solution.
-
Thermodynamic Solubility Assays: These involve longer incubation times (24-72h) to ensure equilibrium is reached and are considered more accurate for pre-formulation studies.[15]
Concluding Remarks
Improving the solubility of peptides containing hydrophobic, non-natural amino acids like Z-1,2-cis-ACHC-OH is a multifaceted challenge that often requires a systematic and empirical approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide, researchers can overcome these hurdles to advance their scientific objectives. Remember to always start with small-scale tests to conserve valuable peptide material and to consider the compatibility of any chosen solvent or formulation with your downstream applications.
References
- Vertex AI Search. (n.d.).
- Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics. Biosynth Blog.
- GenScript. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
- BOC Sciences. (n.d.). Z-1,2-cis-ACHC-OH (CAS 54867-08-2).
- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
- BOC Sciences. (n.d.). Z-1,2-cis-ACHeC-OH (CAS 124753-65-7).
- JoVE. (2017, June 19). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- JPT Peptide Technologies. (n.d.).
- SB-PEPTIDE. (n.d.). Peptide solubility testing.
- Guidechem. (n.d.). Z-1,2-CIS-ACHC-OH 54867-08-2 wiki.
- Creative Peptides. (n.d.). Peptide Solubility Testing.
- Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs.
- Chem-Impex. (n.d.). Z-cis-1,2-aminocyclohex-4-ene carboxylic acid.
- Chem-Impex. (n.d.). Z-cis-2-aminocyclohexanecarboxylic acid.
- National Institutes of Health. (n.d.).
- Al-Akayleh, F., et al. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC - PubMed Central.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
- Royal Society of Chemistry. (n.d.). Constrained beta-amino acid-containing miniproteins. RSC Publishing.
- MDPI. (n.d.). Strategies for Improving Peptide Stability and Delivery.
- Wölk, F., et al. (n.d.).
- Drug Target Review. (2024, September 3).
- Bachem. (2021, July 23). Peptide solubility.
- ACS Publications. (2024, September 3).
- National Institutes of Health. (n.d.).
- Oeller, M., et al. (2023, November 17).
- PubMed. (2023, November 17).
- Oeller, M., et al. (2023, March 3). Sequence-based prediction of the solubility of peptides containing non-natural amino acids.
- National Institutes of Health. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
- Ding, Y., et al. (2020, September 5). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
- National Institutes of Health. (2022, October 3). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. PMC - NIH.
- Royal Society of Chemistry. (2023, October 6). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry.
- ResearchGate. (2025, August 6). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC).
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- 3. biosynth.com [biosynth.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. bachem.com [bachem.com]
- 11. jpt.com [jpt.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jpt.com [jpt.com]
- 15. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
- 16. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Technical Support Center: Preventing Peptide Aggregation with Z-1,2-CIS-ACHEC-OH
Welcome to the technical support center for the application of Z-1,2-CIS-ACHEC-OH in preventing peptide aggregation. This guide is designed for researchers, scientists, and drug development professionals who are exploring novel strategies to enhance the stability and solubility of peptide sequences. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions based on established principles of peptide chemistry and the structural attributes of conformationally constrained amino acids.
Introduction: The Challenge of Peptide Aggregation
Peptide aggregation is a significant hurdle in the development of therapeutic peptides and in various research applications. The self-association of peptide chains into insoluble and often non-functional aggregates can lead to reduced product yields, loss of biological activity, and challenges in formulation and delivery. Aggregation is often driven by the formation of intermolecular β-sheet structures, particularly in peptides with hydrophobic residues.[1][2]
Leveraging Conformational Constraints: The Role of this compound
Incorporating non-natural, conformationally constrained amino acids is an emerging strategy to mitigate peptide aggregation. This compound, a cyclized amino acid derivative, offers a rigid backbone structure.[][] While direct literature on its specific use as an anti-aggregation agent is nascent, its structural properties suggest a potent mechanism for disrupting the formation of aggregation-prone secondary structures.
The introduction of the cis-cyclohexane backbone of this compound into a peptide sequence is hypothesized to introduce a "kink" or turn-like geometry. This structural perturbation can physically hinder the linear, planar arrangement required for the formation of extended β-sheets, thereby preventing the intermolecular interactions that lead to aggregation.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a non-natural, cyclic amino acid derivative. Its full chemical name is (1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid.[] The "Z" group (benzyloxycarbonyl) is a common protecting group in peptide synthesis, and the "CIS-ACHEC" refers to the core cis-configured cyclohexene ring structure. This rigid structure imparts significant conformational constraint.[][]
Q2: What is the proposed mechanism by which this compound prevents peptide aggregation?
The primary proposed mechanism is the disruption of β-sheet formation. Peptide chains that are prone to aggregation often align in parallel or anti-parallel strands to form extensive hydrogen bond networks, resulting in stable β-sheets. The rigid, non-planar structure of this compound, when incorporated into a peptide backbone, is expected to introduce a significant steric barrier that prevents this linear alignment, thereby inhibiting the initiation and propagation of aggregation.[5][6]
Q3: At what position in my peptide sequence should I incorporate this compound?
The optimal placement will be sequence-dependent. It is generally recommended to introduce this compound within or flanking a known or predicted aggregation-prone region. These regions are often rich in hydrophobic amino acids. Computational tools can be used to predict aggregation "hot spots" within your peptide sequence.
Q4: Will the incorporation of this compound affect the biological activity of my peptide?
It is possible. The introduction of a non-natural amino acid can alter the overall conformation of the peptide, which may impact its binding to a target receptor or enzyme. It is crucial to perform functional assays to compare the activity of the modified peptide to its native counterpart. However, in some cases, constraining a peptide in its bioactive conformation can lead to enhanced activity and stability.
Q5: Is this compound compatible with standard solid-phase peptide synthesis (SPPS)?
Yes, it is designed for use in peptide synthesis.[] However, due to its steric bulk, modifications to standard coupling protocols may be necessary to ensure efficient incorporation. This may include the use of more potent coupling reagents, longer reaction times, or double coupling steps.[7][8]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency of this compound during SPPS
Symptoms:
-
Incomplete reaction as indicated by a positive ninhydrin (Kaiser) test.
-
Presence of deletion sequences (peptide minus this compound) in the final product upon mass spectrometry analysis.
Potential Causes:
-
Steric Hindrance: The bulky cyclic structure of this compound can slow down the coupling reaction compared to standard amino acids.[8]
-
Suboptimal Activation/Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance.
Solutions:
| Strategy | Detailed Recommendation | Rationale |
| Use a More Potent Coupling Reagent | Switch from standard carbodiimide-based reagents (like DIC) to a uronium/aminium-based reagent such as HBTU, HATU, or PyBOP. | These reagents form highly reactive activated esters that can more effectively acylate the sterically hindered amino group of the growing peptide chain. |
| Increase Reaction Time | Extend the coupling time for the this compound residue to 2-4 hours, or even overnight if necessary. | Allows more time for the sterically hindered coupling reaction to proceed to completion. |
| Perform a Double Coupling | After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound. | Helps to drive the reaction to completion by ensuring any unreacted sites from the first coupling are acylated in the second step.[7] |
| Elevate the Temperature | Perform the coupling step at a moderately elevated temperature (e.g., 40-50°C), if your instrumentation allows. | Increased temperature can provide the necessary energy to overcome the activation barrier for the sterically hindered reaction. |
Problem 2: The Modified Peptide is Insoluble or Aggregates Upon Cleavage and Purification
Symptoms:
-
The peptide precipitates out of solution during or after cleavage from the resin.
-
The peptide is difficult to dissolve in standard HPLC solvents (e.g., water/acetonitrile with TFA).
-
Broad or tailing peaks are observed during RP-HPLC purification.
Potential Causes:
-
Residual Aggregation: While this compound is intended to prevent aggregation, the overall hydrophobicity of the peptide may still lead to solubility issues.
-
Incorrect pH: The pH of the solvent may be close to the peptide's isoelectric point (pI), where it has a net neutral charge and minimal solubility.[5]
-
Pre-existing Aggregate "Seeds": The lyophilized crude peptide may contain small amounts of aggregated material that seed further aggregation upon attempted dissolution.[9]
Solutions:
| Strategy | Detailed Recommendation | Rationale |
| pH Adjustment | Attempt to dissolve the peptide in a buffer with a pH at least 2 units away from its calculated pI. For acidic peptides, a basic buffer may be effective, and for basic peptides, an acidic buffer. | Maximizing the net charge of the peptide increases its interaction with the aqueous solvent and reduces intermolecular hydrophobic interactions.[10] |
| Use of Disaggregating Solvents | For very difficult cases, first treat the lyophilized peptide with a strong disaggregating solvent like hexafluoroisopropanol (HFIP) or a mixture of HFIP and trifluoroacetic acid (TFA). Then, evaporate the solvent and attempt to redissolve in the desired aqueous buffer.[9] | These fluorinated alcohols are excellent at breaking down the hydrogen bonds that hold aggregates together. |
| Sonication | Use a bath or probe sonicator to aid in the dissolution of the peptide in the chosen solvent. | The mechanical energy from sonication can help to break up small aggregates and facilitate solvation.[9] |
| Inclusion of Organic Co-solvents | For purification, consider adding a small percentage of an organic solvent like isopropanol or dimethyl sulfoxide (DMSO) to the aqueous mobile phase. | These co-solvents can help to solubilize hydrophobic peptides and improve peak shape during chromatography. |
Experimental Protocols
Protocol 1: Manual Coupling of this compound in Fmoc-SPPS
This protocol outlines a single coupling cycle for incorporating this compound.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes and then drain the solvent.
-
Activation of this compound:
-
In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIEA) to the mixture and vortex for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Monitoring the Reaction:
-
Take a small sample of resin beads and perform a Kaiser test.[7]
-
If the test is positive (blue beads), indicating incomplete coupling, drain the reaction vessel and repeat steps 2 and 3 (double coupling).
-
If the test is negative (yellow/colorless beads), proceed to the washing step.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times) to remove any excess reagents and byproducts.
-
Proceed to the next cycle of deprotection and coupling.
Protocol 2: Analysis of Peptide Purity by RP-HPLC
This is a general method for assessing the purity of the final peptide product.
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., 50% acetonitrile in water) to a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Gradient Elution:
-
Start with a linear gradient of 5-65% Mobile Phase B over 30 minutes.
-
This gradient may need to be optimized based on the hydrophobicity of your specific peptide.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the relative purity of the peptide.[11]
Visualizing the Concept and Workflow
Caption: Mechanism of aggregation inhibition by this compound.
Caption: Workflow for SPPS incorporation of this compound.
References
-
Wang, T. et al. (2024). Rapid discovery of cyclic peptide protein aggregation inhibitors by continuous selection. Nature Chemical Biology. Available from: [Link]
-
Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Available from: [Link]
-
Wang, S. et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. Available from: [Link]
-
Kwon, Y. & Kodadek, T. (2007). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. ChemBioChem. Available from: [Link]
-
Checco, J. W. et al. (2015). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Journal of Visualized Experiments. Available from: [Link]
-
Iadanza, M. G. et al. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Available from: [Link]
Sources
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Coupling for Sterically Hindered Amino Acids
Welcome to the technical support center for optimizing peptide synthesis involving sterically hindered amino acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges such as low yields, incomplete reactions, and epimerization when incorporating bulky, α,α-disubstituted, or N-methylated amino acids. Here, we synthesize field-proven insights and foundational chemical principles to provide actionable solutions to your most pressing synthetic challenges.
Foundational Principles: The Challenge of Steric Hindrance
The formation of a peptide bond requires the nucleophilic attack of an amine on an activated carboxylic acid. Steric hindrance fundamentally obstructs this process. Bulky side chains (e.g., Val, Ile, Tic), α,α-disubstitution (e.g., Aib), or N-methylation physically block the reactive centers, slowing down reaction kinetics dramatically.[1][2] This reduced reactivity not only leads to incomplete couplings but also allows side reactions, like racemization of the activated amino acid, to become more prevalent.[3][4] Furthermore, hydrophobic sequences containing these residues are prone to aggregation on the solid support, rendering the reactive sites inaccessible.[5] Overcoming these hurdles requires a multi-faceted approach involving potent reagents, optimized conditions, and a rational troubleshooting strategy.
Frequently Asked Questions (FAQs)
Q1: My standard coupling protocol failed for an Aib-Aib sequence. What is the first thing I should change?
The most critical factor is the coupling reagent. Standard carbodiimide reagents like DCC or DIC are often too slow and inefficient for coupling two extremely hindered residues like α-aminoisobutyric acid (Aib).[5] Your first and most impactful change should be to switch to a more potent, modern coupling reagent.
-
Primary Recommendation: Use a uronium/aminium salt like COMU or HATU .[2][3] These reagents form highly reactive Oxyma- or HOAt-based active esters that can overcome significant steric barriers.[5][6] COMU is particularly recommended as it is based on the non-explosive OxymaPure additive, making it safer and highly soluble.[3][6][7]
-
Alternative for Extreme Cases: If even potent uronium salts fail, consider converting the carboxylic acid to its acyl fluoride . Reagents like TFFH generate amino acid fluorides in situ, which are exceptionally reactive due to the small, highly electronegative fluoride leaving group, making them ideal for the most demanding couplings.[3][6][8]
Q2: How can I minimize the risk of epimerization during a difficult coupling?
Epimerization is a significant risk when reaction times are long, as is common with hindered residues. It occurs via the formation of a 5(4H)-oxazolone from the activated amino acid, which allows the α-proton to be abstracted by a base.[4]
Key strategies to suppress epimerization include:
-
Choice of Additive: Always use an additive. While HOBt is traditional, OxymaPure and HOAt are far more effective at suppressing racemization by favoring the desired aminolysis over oxazolone formation.[3][9][10] OxymaPure is a safer, non-explosive alternative to HOAt.[3][9]
-
Base Selection: The base used during coupling plays a crucial role. For couplings at high risk of epimerization, switch from a strong, sterically hindered base like DIPEA to a weaker base such as sym-collidine or N-methylmorpholine (NMM).[3]
-
Inorganic Additives: In particularly sensitive cases, the addition of copper (II) chloride (CuCl2) in combination with HOBt or Oxyma has been shown to be highly effective at suppressing epimerization, even in challenging solution-phase couplings.[4][11]
-
Solvent Choice: Polar aprotic solvents like DMF can increase the rate of epimerization.[10] If compatible with your system, a less polar solvent like dichloromethane (DCM) may reduce the extent of this side reaction.[9][12]
Q3: Is microwave-assisted synthesis a good option for hindered couplings?
Absolutely. Microwave-assisted peptide synthesis (MA-SPPS) is a powerful tool for overcoming challenges associated with steric hindrance and aggregation.[13] By using microwave energy, the reaction mixture is heated rapidly and efficiently, which provides several key advantages:[14][15][16]
-
Accelerated Kinetics: Increased temperature significantly boosts the rate of sluggish coupling reactions, often reducing reaction times from hours to minutes.[14][17]
-
Disruption of Aggregation: Heating helps to break up secondary structures and inter-chain hydrogen bonding that cause peptide aggregation on the resin, improving reagent accessibility.[15][18]
-
Improved Purity: By driving difficult couplings to completion, MA-SPPS can lead to higher crude peptide purity with fewer deletion sequences.[16][18]
Care must be taken to optimize microwave conditions, as elevated temperatures can potentially increase side reactions like aspartimide formation or epimerization if not properly controlled.[17]
Troubleshooting Guide: Problem-Specific Solutions
This section provides a systematic approach to diagnosing and solving common experimental failures.
Problem: Low or No Coupling Yield (Confirmed by Positive Kaiser Test)
| Potential Cause | Rationale & Recommended Solution |
| Ineffective Coupling Reagent | The energy barrier for coupling is too high for your current reagent. Standard reagents (DCC, DIC) often fail with hindered amino acids.[1][5] Solution: Switch to a high-potency uronium/aminium reagent (HATU, HCTU, COMU ) or a phosphonium salt (PyBOP, PyAOP ).[2][19] These form more reactive intermediates capable of overcoming the steric barrier. |
| Peptide Aggregation on Resin | The growing peptide chain has folded into a secondary structure, making the N-terminal amine inaccessible to the incoming activated amino acid.[5] This is common with hydrophobic sequences. Solution 1 (Solvent): Change the solvent system. N-Methylpyrrolidone (NMP) is generally better at solvating peptide resins than DMF or DCM.[20] For severe aggregation, consider using a solvent mixture containing DMSO or "magic mixtures" with chaotropic salts or ethylene carbonate.[20][21][22] Solution 2 (Temperature): Employ microwave heating to disrupt aggregation and accelerate the reaction.[15][18] |
| Insufficient Reaction Time / Stoichiometry | Steric hindrance drastically slows reaction rates. A standard 1-2 hour coupling may be insufficient.[5] Solution 1: Increase the reaction time (e.g., to 4 hours or overnight). Monitor progress with a test cleavage and LC-MS if possible. Solution 2: Perform a double coupling . After the initial coupling period, drain the vessel and add a fresh solution of activated amino acid to drive the reaction to completion.[19] |
| Poor Solvation of Resin | The resin beads are not adequately swelled, preventing reagents from efficiently reaching the reaction sites within the polymer matrix. Solution: Ensure the use of a good swelling solvent like DMF or NMP .[20][23] Avoid solvents like DCM for primary coupling steps in Fmoc chemistry, as it provides poor solvation for growing peptide chains.[20] |
Problem: Significant Epimerization Detected in Product
| Potential Cause | Rationale & Recommended Solution |
| Excessively Strong Base | Highly basic conditions, especially from bases like DIPEA, readily abstract the acidic α-proton from the oxazolone intermediate, causing racemization.[3] Solution: Replace DIPEA with a weaker, non-nucleophilic base like sym-collidine or N-methylmorpholine (NMM) . |
| Suboptimal Additive | The coupling additive is not sufficiently effective at preventing the formation of the oxazolone intermediate or accelerating the desired reaction pathway. Solution: Replace HOBt with a more acidic and effective additive. OxymaPure is the modern standard, offering high reactivity and racemization suppression without the explosion hazard of HOAt.[3][9][24] |
| Prolonged Activation Time | The activated amino acid exists for too long before coupling, increasing the opportunity for it to racemize. This is common in slow, sterically hindered reactions. Solution: Use a coupling reagent known for rapid activation and high efficiency, such as COMU , to minimize the lifetime of the activated species.[6] For carbodiimide-based methods, use in-situ activation where possible, adding the carbodiimide last to the mixture of amino acid, additive, and peptide-resin.[24] |
Visualized Workflows and Mechanisms
Troubleshooting Low Coupling Yield
The following diagram outlines a logical workflow for addressing low coupling efficiency with hindered amino acids.
Caption: A decision tree for troubleshooting low coupling yields.
Mechanism of COMU-Mediated Coupling
This diagram illustrates the activation of a carboxylic acid by COMU, a modern uronium salt coupling reagent.
Caption: Simplified mechanism of acid activation and coupling using COMU.
Key Experimental Protocols
Protocol 1: High-Efficiency Double Coupling for Hindered Residues (e.g., Fmoc-Aib-OH)
This protocol is designed for manual solid-phase synthesis when a difficult coupling is anticipated.
-
Deprotection: Perform standard N-terminal Fmoc deprotection on the resin-bound peptide (e.g., 20% piperidine in DMF).
-
Resin Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Mixture Preparation: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis:
-
Fmoc-Hindered-AA-OH (0.4 mmol, 4 eq.)
-
COMU (0.39 mmol, 3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)
-
Dissolve in a minimal volume of DMF (e.g., 2 mL).
-
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes. The solution will typically change color.
-
First Coupling: Add the entire activation mixture to the washed, deprotected peptide-resin. Agitate the reaction vessel for 45-60 minutes at room temperature.
-
Intermediate Wash: Drain the reaction solution from the vessel. Wash the resin with DMF (3 times).
-
Second Coupling: Prepare a fresh activation mixture as described in steps 3 & 4. Add this new mixture to the resin and agitate for another 45-60 minutes.
-
Final Wash: Drain the solution and wash the resin extensively with DMF (5-7 times) followed by DCM (3 times) to prepare for the next cycle or cleavage.
-
Confirmation (Optional): Perform a Kaiser test. A negative result (clear/yellow beads) indicates successful and complete coupling.
Protocol 2: Microwave-Assisted Coupling for Aggregation-Prone Sequences
This protocol leverages microwave energy to enhance coupling efficiency. Note: Specific times and temperatures should be optimized for your instrument and sequence.
-
Deprotection: Perform Fmoc deprotection using a microwave protocol (e.g., 3 minutes at 75°C).
-
Resin Washing: Wash the resin thoroughly with DMF.
-
Reagent Addition: To the deprotected peptide-resin, add:
-
Fmoc-Hindered-AA-OH (5 eq.)
-
Coupling Reagent (e.g., COMU, 5 eq.)
-
Base (e.g., DIPEA, 10 eq.)
-
Sufficient DMF to ensure the resin is well-solvated and can be stirred effectively.
-
-
Microwave Coupling: Irradiate the reaction mixture in the microwave synthesizer. A typical starting point is 5-10 minutes at 80°C .[14]
-
Post-Microwave Agitation: Allow the reaction to cool to room temperature while agitating for an additional 15-20 minutes.
-
Final Wash: Drain and wash the resin as described in Protocol 1.
Reference Data Tables
Table 1: Comparison of Coupling Reagents for Hindered Systems
| Reagent Class | Example(s) | Strengths for Hindered Coupling | Weaknesses / Considerations |
| Carbodiimides | DIC, EDC | Low cost, simple byproducts. | Generally too slow and inefficient for hindered couplings; high risk of racemization without additives.[1][5] |
| Aminium/Uronium | HATU, HCTU, COMU | Highly Recommended . Very fast, high yielding. Forms highly reactive active esters.[6][19] | More expensive. HBTU/HATU are based on potentially explosive HOBt/HOAt.[3] COMU is a safer, modern alternative.[6][7] |
| Phosphonium | PyBOP, PyAOP | Excellent reactivity, comparable to aminium salts.[2][19] | Can be more difficult to remove byproducts (phosphoramides) in solution phase. |
| Acyl Fluoride Formers | TFFH | Most Reactive . Generates highly reactive acyl fluorides, ideal for extremely hindered systems like Aib-Aib couplings.[3][6] | Reagents can be moisture-sensitive; requires anhydrous conditions. |
| Other | T3P | High yields and very low racemization levels reported for sterically hindered peptides.[2] | Typically used in solution-phase synthesis. |
Table 2: Common Solvents in Solid-Phase Peptide Synthesis (SPPS)
| Solvent | Abbreviation | Key Properties & Use Cases |
| N,N-Dimethylformamide | DMF | The most common SPPS solvent. Good resin swelling and reagent solubility. Can decompose to form dimethylamine, which can cause premature Fmoc removal.[20] |
| N-Methyl-2-pyrrolidone | NMP | Often considered superior to DMF for difficult sequences due to its excellent solvating properties, which can help disrupt aggregation.[20][23] More viscous and expensive than DMF. |
| Dichloromethane | DCM | Good for swelling polystyrene resins but poor at solvating growing peptide chains.[20] Often used for washing steps and in Boc-chemistry. Can reduce epimerization rates.[9] |
| Dimethyl Sulfoxide | DMSO | A highly polar, strong solvating agent. Often added as a co-solvent (e.g., 10-20% in NMP) to disrupt severe aggregation.[21] |
References
- Benchchem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Benchchem. (n.d.). Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Collins, J. M., & Collins, M. J. (n.d.). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. PubMed.
- AnaSpec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis.
- Benchchem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.
- El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.
- AmbioPharm. (n.d.). Microwave SPPS Technology.
- Applied Biosystems. (n.d.). Comparative study of conventional and microwave assisted synthesis.
- Boc Sciences. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
- Smith, D. D., et al. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. ResearchGate.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Subirós-Funosas, R., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH.
- Bachem. (n.d.). Avoiding epimerization in peptide synthesis.
- Kent, S. B. H., et al. (1991). Solvation Effects in Solid-Phase Peptide Synthesis. ElectronicsAndBooks.
- Various Authors. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
- Lawlor, C., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online.
- Organic Syntheses. (n.d.). Procedure for OxymaPure-mediated peptide bond formation.
- Wipf, P., & Heimgartner, H. (1990). Comparative study of methods to couple hindered peptides. PubMed - NIH.
- Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®.
- Kuroda, H., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed.
- SlidePlayer. (n.d.). Epimerization of Peptide.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Giraud, M., et al. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated. PEPTLAB.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Carpino, L. A., et al. (n.d.). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH.
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Fields, G. B., et al. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate.
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- 12. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
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- 24. oxymapure.com [oxymapure.com]
Strategies to minimize racemization during Z-1,2-CIS-ACHEC-OH incorporation
Welcome to the technical support guide for the successful incorporation of Z-1,2-CIS-ACHEC-OH. This resource is designed for researchers, chemists, and drug development professionals to address the primary challenge associated with this unique amino acid analogue: the prevention of racemization during peptide synthesis. This guide provides in-depth troubleshooting, mechanistic explanations, and validated protocols to ensure high enantiomeric purity in your final product.
Introduction: The Challenge of Racemization
This compound, a benzyloxycarbonyl-protected cyclic amino acid, is a valuable building block for creating conformationally constrained peptides. However, its rigid cis-conformation and the nature of the Z-protecting group make it susceptible to racemization during carboxyl group activation, a critical step in peptide bond formation.
Racemization at the α-carbon of an amino acid during synthesis can lead to the formation of diastereomeric peptides. These diastereomers often have different biological activities and are difficult to separate, compromising the yield and purity of the target molecule. The primary mechanism of racemization involves the formation of an oxazolone intermediate, which can easily tautomerize to a resonance-stabilized and planar structure, losing its original stereochemistry. The rate of this process is highly dependent on the choice of coupling reagents, solvents, temperature, and additives.
This guide will walk you through the common issues and provide robust strategies to maintain the stereochemical integrity of this compound during its incorporation.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the coupling of this compound.
Question 1: I'm observing significant diastereomeric impurities after coupling this compound. What is the most likely cause?
Answer: The most probable cause is racemization at the α-carbon of this compound during the carboxyl activation step. This is often triggered by the choice of coupling reagent and reaction conditions. Carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), when used alone, are well-known to promote the formation of a highly racemization-prone oxazolone intermediate. The longer this activated species exists before reacting with the N-terminal amine of the peptide chain, the higher the risk of racemization.
Troubleshooting Steps:
-
Analyze Coupling Reagent: If you are using a carbodiimide without an additive, this is the first area to address.
-
Evaluate Base: The presence of a strong, non-sterically hindered organic base can accelerate oxazolone formation and subsequent racemization.
-
Check Temperature: Elevated temperatures increase the rate of most reactions, including the undesired racemization pathway.
Question 2: Which coupling reagents and additives are recommended to minimize racemization for a sterically hindered amino acid like this compound?
Answer: To suppress racemization, the strategy is to use a coupling method that either avoids the oxazolone pathway or generates a more stable activated intermediate that reacts quickly with the amine component.
-
Uronium/Onium Salt-Based Reagents: Reagents like HBTU, HATU, and HCTU are generally superior for preventing racemization. They react with the carboxylic acid to form an activated ester in situ that is less prone to racemization than the intermediates formed with carbodiimides alone. HATU is particularly effective for sterically hindered couplings.
-
Racemization-Suppressing Additives: When using carbodiimides (like EDC), it is crucial to include an additive. These additives react with the initial activated intermediate to form a more stable activated ester, which then cleanly reacts with the amine.
-
HOBt (Hydroxybenzotriazole): The classic and effective choice.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt. It has been shown to be superior in suppressing racemization in many cases.
-
6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole): An even more acidic and sometimes more effective version of HOBt.
-
The workflow for selecting a coupling strategy is visualized below.
Caption: Decision workflow for selecting a low-racemization coupling strategy.
Question 3: How do solvent and base choice impact racemization?
Answer: Both solvent and base play a critical role in controlling racemization.
-
Solvent: Polar aprotic solvents are generally preferred for peptide coupling.
-
DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone): These are excellent solvents for solubilizing protected peptides and reagents. They are considered the standard for solid-phase and solution-phase synthesis.
-
DCM (Dichloromethane): While a good solvent, it can sometimes lead to higher racemization rates compared to DMF, depending on the specific system.
-
-
Base: The base is required to deprotonate the incoming amine and neutralize acids formed during the reaction. However, excess or strong bases can increase racemization by promoting the abstraction of the α-proton from the oxazolone intermediate.
-
DIPEA (N,N-Diisopropylethylamine): A sterically hindered base that is a common choice. However, it can still promote racemization. Use the minimum amount necessary (typically 2 equivalents).
-
2,4,6-Collidine: A more sterically hindered and less nucleophilic base that can be advantageous in reducing racemization compared to DIPEA in sensitive couplings.
-
The general relationship between reaction components and racemization risk is illustrated below.
Caption: Key factors that increase the risk of racemization.
Part 2: Recommended Protocols & Data
This section provides a step-by-step protocol for minimizing racemization and a table comparing the effectiveness of different coupling conditions.
Protocol: Low-Racemization Coupling of this compound
This protocol utilizes HATU as the coupling reagent, which is highly effective for difficult couplings and minimizes racemization.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine (or amine component in solution)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
2,4,6-Collidine or DIPEA
-
Anhydrous DMF or NMP
Procedure:
-
Pre-activation (Critical Step): In a clean, dry reaction vessel, dissolve this compound (1.5 eq.) and HATU (1.45 eq.) in anhydrous DMF.
-
Add 2,4,6-Collidine (3.0 eq.) to the mixture.
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature. The solution should be homogeneous. This step forms the activated ester before the introduction of the nucleophilic amine, minimizing side reactions.
-
Coupling: Add the pre-activated mixture to your peptide-resin (1.0 eq.) that has been pre-swollen in DMF.
-
Allow the reaction to proceed at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, but it is advisable to keep the temperature at or below 25°C.
-
Monitoring: Monitor the reaction completion using a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines).
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and finally Methanol (2x) before drying under vacuum.
Data Summary: Comparison of Coupling Methods
The following table summarizes typical results seen when coupling racemization-sensitive, Z-protected amino acids. The data represents the percentage of desired diastereomer (L-D isomer) versus the undesired epimer (L-L isomer).
| Coupling Reagent | Additive | Base | Temperature (°C) | % Desired Diastereomer | Reference |
| EDC | None | DIPEA | 25 | ~85-90% | |
| EDC | HOBt | DIPEA | 25 | >98% | |
| EDC | OxymaPure® | DIPEA | 25 | >99% | |
| HBTU | N/A | DIPEA | 25 | >99% | |
| HATU | N/A | Collidine | 25 | >99.5% |
This data is illustrative and actual results may vary depending on the specific peptide sequence and reaction conditions.
Part 3: Mechanistic Insights
Understanding the underlying mechanism of racemization is key to preventing it.
The Oxazolone Mechanism
The primary pathway for racemization of Z-protected amino acids during coupling proceeds through a 5(4H)-oxazolone intermediate.
Caption: Competing pathways of racemization vs. desired peptide bond formation.
As shown, the activated carboxylic acid can cyclize to form the oxazolone. A base can then abstract the proton at the α-carbon (Cα), creating a planar, achiral enolate intermediate. Reprotonation can occur from either face, leading to a racemic mixture. Additives like OxymaPure® or the use of uronium reagents intercept the initially formed activated intermediate to generate a more stable activated ester that is less prone to cyclization and reacts faster with the desired amine nucleophile.
By implementing the strategies outlined in this guide—namely, the use of uronium salt reagents like HATU or the combination of carbodiimides with racemization-suppressing additives like OxymaPure®—researchers can confidently incorporate this compound while maintaining the highest degree of stereochemical purity.
References
-
Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]
-
Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126. [Link]
-
Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927–1930. [Link]
-
Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents in solid-phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (2), 201–203. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403. [Link]
-
Han, Y., & Albericio, F. (2004). An overview of the synthetic chemistry of solid-phase peptide synthesis. Peptide Science, 76(2), 99–114. [Link]
Validation & Comparative
Navigating the Fold: A Comparative Guide to NMR Conformational Analysis of Peptides Incorporating Z-1,2-cis-ACHEC-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the rational design of peptide-based therapeutics hinges on a precise understanding of their three-dimensional structure. The incorporation of conformationally constrained non-standard amino acids, such as Z-1,2-cis-ACHEC-OH (a cis-2-aminocyclohexanecarboxylic acid derivative), is a powerful strategy to pre-organize peptides into bioactive conformations, thereby enhancing their potency, selectivity, and metabolic stability.[1][2][3] This guide provides a comprehensive overview and comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for elucidating the solution-state conformation of these modified peptides, benchmarked against other prevalent analytical techniques.
While specific literature on "this compound" is emerging, the principles and methodologies outlined here are directly applicable, drawing from extensive research on peptides containing similar aminocyclohexanecarboxylic acid (ACHC) scaffolds.[4][5][6]
The Imperative of Conformational Rigidity
The inherent flexibility of linear peptides often leads to a multitude of conformations in solution, of which only a fraction are biologically active. This conformational entropy is associated with a significant energy penalty upon binding to a target. By introducing rigid structural motifs like this compound, we can steer the conformational equilibrium towards a desired fold, effectively "locking" the peptide in its bioactive state.[3][7] This pre-organization minimizes the entropic penalty of binding, leading to enhanced affinity and specificity.
NMR Spectroscopy: The Gold Standard for Solution-State Structure
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the three-dimensional structure of molecules in solution, providing insights under near-physiological conditions.[8][9][10] Unlike solid-state methods, NMR can characterize the dynamic nature of peptides, revealing the ensemble of conformations that may be crucial for their function.[8][11]
Key NMR Experiments for Peptide Conformational Analysis
A suite of 1D and 2D NMR experiments is employed to piece together the conformational puzzle of a this compound containing peptide. The primary sources of structural information are Nuclear Overhauser Effects (NOEs), which provide through-space distance restraints, and scalar (J) couplings, which yield dihedral angle information.[9][12][13]
1. Resonance Assignment: The Starting Point
Before any structural information can be gleaned, every proton resonance in the peptide must be unambiguously assigned to its corresponding amino acid residue. This is achieved through a combination of through-bond correlation experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through a few bonds (typically 2-3), revealing intra-residue spin systems.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, from the amide proton to the sidechain protons of a single amino acid residue.[9][14]
2. Through-Space Correlations: Unveiling Proximity
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone of NMR structure determination.[13][14] It detects protons that are close in space (typically < 5 Å), irrespective of whether they are close in the primary sequence.[15] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (molecular weight ~1000-2000 Da), the NOE can be close to zero, making NOESY experiments ineffective.[9][15] In such cases, ROESY is the preferred experiment as the ROE is always positive, providing reliable distance information.[15]
3. Dihedral Angle Restraints: Defining the Backbone
-
J-Coupling Analysis: The magnitude of the three-bond coupling constant between the amide proton (NH) and the alpha-proton (Hα), denoted as ³J(HN,Hα), is related to the backbone dihedral angle φ through the Karplus equation.[16][17][18] By measuring these coupling constants, one can restrain the possible values of φ, providing critical information about the backbone conformation.
Experimental Protocol: A Step-by-Step Workflow for NMR Analysis
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O for observing amide protons) to a concentration of 1-5 mM.
-
Add a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift referencing.
-
Adjust the pH to the desired value (typically between 4 and 6 to minimize amide proton exchange).
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 500 MHz).
-
TOCSY: Use a mixing time of ~60-80 ms to allow for magnetization transfer throughout the spin systems.
-
NOESY/ROESY: Acquire spectra with varying mixing times (e.g., 100-400 ms) to monitor the build-up of NOEs/ROEs and ensure accurate distance estimations.[15]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in resonance assignment and providing information on the chemical environment.
-
¹H-¹⁵N HSQC: For ¹⁵N-labeled peptides, this experiment provides a fingerprint of the molecule, with one peak for each NH group, and is highly sensitive to conformational changes.
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform sequential resonance assignment by linking the spin systems identified in the TOCSY spectrum using sequential NOEs (e.g., Hα(i) to NH(i+1)) observed in the NOESY/ROESY spectrum.[19]
-
Measure the volumes of NOESY/ROESY cross-peaks and convert them into upper distance limits.
-
Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra.
-
-
Structure Calculation and Refinement:
-
Use the derived distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, AMBER).
-
These programs employ molecular dynamics and/or simulated annealing algorithms to generate an ensemble of structures that are consistent with the experimental data.
-
The final ensemble of structures is then validated for its stereochemical quality and agreement with the experimental restraints.
-
Caption: Workflow for peptide structure determination by NMR.
A Comparative Look: NMR vs. Alternative Techniques
While NMR is the premier technique for solution-state conformational analysis, other methods provide complementary information. The choice of technique depends on the specific research question and the nature of the peptide.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine through-bond and through-space atomic connectivities.[9] | - Provides atomic-resolution structures in solution.[8]- Can characterize molecular dynamics and conformational exchange.[8]- Non-destructive. | - Requires relatively high sample concentrations (mM range).- Limited to molecules of moderate size (< ~50 kDa).- Structure calculation can be complex. |
| X-ray Crystallography | Measures the diffraction pattern of X-rays by a single crystal of the peptide to determine the arrangement of atoms.[20][21] | - Provides high-resolution atomic structures.[22]- No size limitation. | - Requires well-ordered crystals, which can be difficult to obtain.[22][23]- Provides a static picture of the conformation in the solid state, which may not reflect the solution-state conformation.- Crystal packing forces can influence the observed conformation. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[24][25] | - Provides information about the secondary structure content (α-helix, β-sheet, random coil).[26][27]- Requires very small amounts of sample.- Rapid and easy to perform. | - Provides low-resolution structural information.[24]- Does not give atomic-level detail.[28]- Signal can be difficult to interpret for complex structures. |
| Molecular Dynamics (MD) Simulations | Uses computational methods to simulate the physical movements of atoms and molecules over time.[29][30] | - Can provide insights into the dynamic behavior and conformational landscape of a peptide.[31][32]- Can be used to predict structures and refine experimental models.[11] | - Computationally expensive, especially for long timescales.- Accuracy is highly dependent on the force field used.- Results need to be validated with experimental data. |
Caption: Comparison of techniques for peptide conformational analysis.
Conclusion: An Integrated Approach for a Complete Picture
For peptides incorporating novel constrained residues like this compound, a multi-faceted approach is often the most insightful. NMR spectroscopy provides the cornerstone of the analysis, delivering a detailed picture of the predominant solution-state conformation and its dynamics. When feasible, X-ray crystallography can offer a high-resolution snapshot, which can be invaluable for validating the NMR-derived structure. Circular dichroism serves as a rapid, low-resolution method to assess the overall secondary structure, while molecular dynamics simulations can bridge the gap between experimental data and a deeper understanding of the conformational landscape. By judiciously combining these techniques, researchers can build a comprehensive and robust model of their peptide's structure, paving the way for the rational design of next-generation therapeutics.
References
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Circular dichroism of peptides - PubMed. (2014). Methods in Molecular Biology. [Link]
-
Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
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Circular Dichroism Analysis of Protein Secondary Structure | Baitai Peike Biotechnology. (n.d.). Baitai Peike Biotechnology. [Link]
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Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability | Journal of the American Chemical Society. (n.d.). American Chemical Society. [Link]
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Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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Molecular Dynamics Simulation of the p53 N-terminal peptide - Bonvin Lab. (n.d.). Bonvin Lab. [Link]
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Analysis of Protein Secondary Structure - Biology LibreTexts. (2021). Biology LibreTexts. [Link]
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Heterophyllin B: Combining Isotropic and Anisotropic NMR for the Conformational Analysis of a Natural Occurring Cyclic Peptide - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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A Newcomer's Guide to Peptide Crystallography - PMC - PubMed Central. (2015). National Center for Biotechnology Information. [Link]
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Conformational studies of cyclic peptide structures in solution from 1H‐Nmr data by distance geometry calculation and restrained energy minimization | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
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Constrained Peptides in Drug Discovery and Development - SciSpace. (n.d.). SciSpace. [Link]
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NMR in structural determination of proteins and peptides - NMIMS Pharmacy. (2020). NMIMS Pharmacy. [Link]
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Peptide folding simulations. (2003). Current Opinion in Structural Biology. [Link]
-
J-couplings. Measurement and Usage in Structure Determination - NMR Wiki. (n.d.). NMR Wiki. [Link]
-
Conformational studies of cyclic peptide structures in solution from >1>H‐Nmr data by distance geometry calculation and restrained energy minimization - UTMB Research Experts. (n.d.). UTMB Research Experts. [Link]
-
X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides. (2020). University of Wisconsin-Madison. [Link]
-
An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
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peptide nmr. (n.d.). University of Zurich. [Link]
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Protein X-ray Crystallography & Protein Structure Determination. (n.d.). Proteopedia. [Link]
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Peptide therapeutics: reconstructing protein surfaces using constrained peptides. (n.d.). European Pharmaceutical Review. [Link]
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Structure prediction of cyclic peptides by molecular dynamics + machine learning. (2021). Royal Society of Chemistry. [Link]
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Synthesis of conformationally constrained amino acid and peptide derivatives. (2001). Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Constrained Peptides as Miniature Protein Structures - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
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A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - IUCr Journals. (2020). International Union of Crystallography. [Link]
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NOESY and ROESY. (2018). University of Missouri-St. Louis. [Link]
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Structure Determination of Peptides by simple 2D NMR Spectroscopy - YouTube. (2020). YouTube. [Link]
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Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed. (2021). Methods in Molecular Biology. [Link]
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Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
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Conformational analyses of peptides 1–8. a) Structures of... - ResearchGate. (n.d.). ResearchGate. [Link]
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Experimental J Coupling Constants and Backbone Interproton Distances of... | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]
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β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study | ChemRxiv. (n.d.). ChemRxiv. [Link]
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High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations - MDPI. (n.d.). MDPI. [Link]
-
Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. (n.d.). Journal of the American Chemical Society. [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF. (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Confirming Z-1,2-cis-ACHC-OH Incorporation via Mass Spectrometry
Introduction
The integration of non-natural, conformationally constrained amino acids into peptides and proteins is a cornerstone of modern drug discovery and protein engineering. Z-1,2-cis-ACHC-OH (cis-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid), a cyclized amino acid derivative, offers a rigid backbone that can enhance enzymatic stability and modulate peptide conformation.[] This rigidity is invaluable for designing bioactive peptides and probing protein-ligand interactions.[] However, the successful and, critically, site-specific incorporation of such a unique building block demands unambiguous analytical confirmation.
This guide provides a comprehensive comparison of mass spectrometry (MS) based techniques for validating the incorporation of Z-1,2-cis-ACHC-OH. As a self-validating system, the described workflow leverages the complementary strengths of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to provide unequivocal evidence of both the presence and precise location of this non-natural amino acid. We will delve into the causality behind experimental choices, provide field-proven protocols, and present data in a clear, comparative format for researchers, scientists, and drug development professionals.
Part 1: The Core Analytical Strategy: A Two-Tiered MS Approach
The fundamental challenge in confirming non-natural amino acid incorporation is twofold: first, to verify that the target peptide or protein has increased in mass by the expected amount, and second, to prove that this mass addition has occurred at the intended location. Mass spectrometry is the gold-standard technique for this purpose due to its exceptional sensitivity and accuracy.[][3] Our core strategy is a sequential, two-tiered approach that first establishes presence and then confirms position.
-
Tier 1: High-Resolution Mass Spectrometry (HRMS): This initial step focuses on analyzing the intact, undigested peptide or the digested peptide mixture at high resolution. The goal is to detect the precise mass shift corresponding to the replacement of a natural amino acid with Z-1,2-cis-ACHC-OH. This provides the first line of evidence for successful incorporation.[4]
-
Tier 2: Tandem Mass Spectrometry (MS/MS): Following mass confirmation, MS/MS is employed to pinpoint the exact location of the incorporation.[5][6] By isolating the modified peptide, fragmenting it, and analyzing the resulting product ions, we can "read" the sequence and identify the specific residue that has been substituted.
Caption: High-level workflow for confirming Z-1,2-cis-ACHC-OH incorporation.
Part 2: Method Comparison: HRMS vs. Tandem MS
An objective comparison reveals that HRMS and MS/MS are not competing alternatives but rather synergistic necessities for rigorous validation.
| Feature | High-Resolution MS (HRMS / MS1) | Tandem MS (MS/MS / MS2) |
| Primary Goal | Detect accurate mass of the intact peptide to confirm the expected mass shift. | Determine the amino acid sequence of a selected peptide to localize the modification. |
| Information Provided | Presence or absence of the modified peptide in the mixture. High-confidence molecular formula. | Definitive sequence information and site of incorporation. |
| Confidence in Site Localization | None. Cannot distinguish between isomers or misplaced incorporations. | Very High. Mass shifts in fragment ion series (b- and y-ions) pinpoint the location. |
| Typical Instrumentation | Orbitrap, TOF, FT-ICR.[7][8] | Ion Trap, Quadrupole, Orbitrap, TOF.[9] |
| Key Experimental Choice | Maximize resolution (>60,000) to resolve isotopic peaks and ensure sub-ppm mass accuracy.[10] | Optimize collision energy (CID/HCD) to achieve sufficient backbone fragmentation without excessive side-chain loss. |
| Primary Challenge | Potential for co-eluting species to suppress ionization of the target peptide. | Complex fragmentation patterns, especially with cyclic residues, can complicate spectral interpretation.[3][11][12] |
Part 3: Detailed Experimental Workflow: From Protein to Proof
This section provides a detailed, step-by-step protocol for a bottom-up proteomics workflow, which is the most common approach for analyzing modified proteins.[9][13]
Caption: Step-by-step experimental workflow from sample preparation to data analysis.
Protocol 1: Bottom-Up Sample Preparation & Digestion
Causality: This process unfolds the protein and modifies cysteine residues to ensure complete and reproducible digestion by trypsin, which cleaves specifically at lysine (K) and arginine (R) residues.[14]
-
Denaturation & Reduction:
-
Solubilize ~50 µg of your protein in 100 µL of 8 M urea in 100 mM Tris, pH 7.8. This harsh denaturant linearizes the protein, exposing cleavage sites.
-
Add dithiothreitol (DTT) to a final concentration of 5 mM.
-
Incubate at 37°C for 60 minutes. This reduces disulfide bonds.[14]
-
-
Alkylation:
-
Add iodoacetamide (IAM) to a final concentration of 10 mM.
-
Incubate for 60 minutes in the dark at room temperature. This step adds a carbamidomethyl group to cysteine residues, preventing disulfide bonds from reforming.[14]
-
-
Digestion:
-
Dilute the sample 4-fold with 100 mM Tris, pH 7.8, to reduce the urea concentration to 2 M. Trypsin activity is inhibited by high concentrations of urea.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio by weight.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Cleanup:
-
Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge to remove urea, salts, and other contaminants that interfere with mass spectrometry.
-
Dry the purified peptides in a vacuum centrifuge and reconstitute in 0.1% formic acid for LC-MS/MS analysis.[15]
-
Protocol 2: LC-MS/MS Analysis
Causality: Liquid chromatography separates the complex peptide mixture over time, reducing complexity and allowing the mass spectrometer to analyze individual peptides as they elute.[9][16]
-
Setup: Use a nanoflow HPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Chromatography:
-
Load the peptide sample onto a C18 reversed-phase column.
-
Elute peptides using a gradient of acetonitrile in 0.1% formic acid over 60-120 minutes. The hydrophobic peptides adhere to the C18 column and are eluted by the increasing concentration of organic solvent (acetonitrile).[14]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire a full scan at high resolution (e.g., 120,000) to detect the precursor ions of the eluting peptides.
-
MS2 Scan: Automatically select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are analyzed in a subsequent MS2 scan.[5]
-
Part 4: Data Analysis and Interpretation
Successful incorporation of Z-1,2-cis-ACHC-OH is confirmed by a characteristic mass shift. The molecular formula of the unprotected amino acid is C8H13NO2, with a monoisotopic mass of 155.0946 Da . The Z-protected form (C15H19NO4) has a molecular weight of 277.32.[][17] During synthesis, the Z-group is typically removed. Therefore, we search for the mass of the incorporated residue (155.0946 Da).
Example Scenario: Let's assume Z-1,2-cis-ACHC-OH was intended to replace an Alanine (Ala, residue mass = 71.0371 Da).
-
Expected Mass Shift: 155.0946 Da - 71.0371 Da = +84.0575 Da .
-
HRMS Data (Tier 1): In the MS1 scan data, you would search for a peptide ion whose accurate mass corresponds to the theoretical peptide containing this +84.0575 Da shift. High mass accuracy (e.g., <5 ppm) provides strong confidence in this initial assignment.[4][18]
-
MS/MS Data (Tier 2):
-
Database Search: Use a search algorithm (e.g., Mascot, SEQUEST) and specify a variable modification on Alanine of +84.0575 Da. The software will match the experimental MS/MS spectra against theoretical spectra containing this modification.[19][20]
-
Manual Validation: This is the ultimate proof. In the MS/MS spectrum for the modified peptide, you must observe a "break" in the b- or y-ion ladder at the site of modification.
-
Ions before the modification (e.g., b1, b2...) will have their expected masses.
-
The ion containing the modification (e.g., b3) and all subsequent ions (b4, b5...) will be shifted by +84.0575 Da. This confirms the precise location.
-
-
Part 5: Alternative and Complementary Techniques
While mass spectrometry is the primary tool, other techniques can provide complementary information.
-
Nuclear Magnetic Resonance (NMR): NMR is a powerful method for detailed structural elucidation of peptides and proteins.[3] It can confirm the cis conformation of the incorporated ACHC residue. However, NMR is significantly less sensitive than MS, requiring much larger amounts of highly purified sample, making it impractical for routine screening.[3]
-
Edman Degradation: This classic protein sequencing method is not suitable for this application. It relies on a free N-terminus, which is often blocked, and it cannot identify non-natural amino acids that are not part of its standard library.[3]
Conclusion
Confirming the incorporation of a specialized amino acid like Z-1,2-cis-ACHC-OH is a non-trivial analytical task that demands precision and certainty. A multi-tiered approach leveraging the strengths of both high-resolution MS for accurate mass confirmation and tandem MS for definitive site localization provides an unimpeachable, self-validating workflow. By following the detailed protocols and data interpretation principles outlined in this guide, researchers can confidently verify the successful synthesis of their custom peptides and proteins, accelerating the pace of innovation in drug development and biomaterial engineering.
References
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- BOC Sciences. "Strategies for Incorporating Unnatural Amino Acids into Proteins". Accessed January 16, 2026.
- Ng, J., et al. "The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides". PLoS One, 2011.
- Creative Proteomics. "LC-MS/MS Peptide Analysis: Complete Protocol". Accessed January 16, 2026.
- BenchChem. "Application Notes and Protocols for Mass Spectrometry-Based Peptide Analysis". Accessed January 16, 2026.
- Creative Proteomics. "Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry". Accessed January 16, 2026.
- Cheng, C., & Gross, M. L. "CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides". Royal Society of Chemistry, 2015.
- Protein Metrics. "Cyclic Peptide Analysis". Accessed January 16, 2026.
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- BOC Sciences. "Unnatural Amino Acid Incorporation Services". Accessed January 16, 2026.
- BOC Sciences. "Z-1,2-cis-ACHC-OH - (CAS 54867-08-2)". Accessed January 16, 2026.
- Gucinski, A. C., et al. "High-resolution mass spectrometry confirms the presence of a hydroxyproline (Hyp) post-translational modification in the GGGGP linker of an Fc-fusion protein". Protein Science, 2017.
- BOC Sciences. "Z-1,2-cis-ACHeC-OH - (CAS 124753-65-7)". Accessed January 16, 2026.
- Request PDF. "Sequencing Cyclic Peptides by Multistage Mass Spectrometry". Accessed January 16, 2026.
- Guidechem. "Z-1,2-CIS-ACHC-OH 54867-08-2 wiki". Accessed January 16, 2026.
- Khot, S. D., et al. "Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins". Journal of the American Society for Mass Spectrometry, 2017.
- Mohimani, H., et al. "Sequencing Cyclic Peptides by Multistage Mass Spectrometry".
- Mering, M., et al. "Discovery of protein modifications using high resolution differential mass spectrometry proteomics". bioRxiv, 2020.
- van Hest, J. C. M., & Tirrell, D. A.
- Syka, J. E. P., et al. "Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry".
- Pless, S. A., & Ahern, C. A. "Incorporation of non-canonical amino acids". Methods in Molecular Biology, 2013.
- Chen, T., et al. "A Dynamic Programming Approach to De Novo Peptide Sequencing via Tandem Mass Spectrometry".
- Sigma-Aldrich. "Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab". Accessed January 16, 2026.
- Chem-Impex. "Z-cis-1,2-aminocyclohex-4-ene carboxylic acid". Accessed January 16, 2026.
- Mouchahoir, T., & Schiel, J. E. "Development of an LC-MS/MS peptide mapping protocol for the NISTmAb". Analytical and Bioanalytical Chemistry, 2018.
- Chen, T., et al. "A dynamic programming approach to de novo peptide sequencing via tandem mass spectrometry". Pacific Symposium on Biocomputing, 1999.
- Main, L. C., & Ketterlinus, R. "Enhanced Peptide Identification with an Ultra High Resolution Mass Spectrometer".
- Gan, R., et al. "Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System". Methods and Protocols, 2021.
- Haqqani, A. S., & Gundry, R. L. "Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows". Current Protocols, 2021.
- Mohler, K., et al. "MS-READ: Quantitative Measurement of Amino Acid Incorporation". Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 2017.
- Nikolaev, E. N., et al. "High-resolution mass-spectrometry analysis of peptides and proteins". Mass Spectrometry Reviews, 2011.
- Hunt, D. F., et al. "Protein sequencing by tandem mass spectrometry".
- Dancík, V., et al. "De novo peptide sequencing via tandem mass spectrometry".
- Aebersold, R., & Mann, M. "A beginner's guide to mass spectrometry–based proteomics". Essays in Biochemistry, 2020.
- Creative Proteomics. "Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods". Accessed January 16, 2026.
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A Comparative Guide to Circular Dichroism Spectroscopy for Secondary Structure Analysis of Z-1,2-cis-ACHEC-OH Peptides
This guide provides an in-depth comparison of the circular dichroism (CD) spectroscopic analysis of peptides containing the conformationally constrained amino acid Z-1,2-cis-ACHEC-OH. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible analytical workflow. We will compare the expected spectral features of these unique peptides against well-characterized secondary structures and provide the experimental framework necessary for their analysis.
Introduction: The Challenge of Peptide Conformational Analysis
In the realm of drug discovery and molecular biology, the function of a peptide is intrinsically linked to its three-dimensional structure. Circular Dichroism (CD) spectroscopy is a rapid, non-destructive, and highly sensitive technique for investigating the secondary structure of peptides and proteins in solution.[1] The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, particularly the peptide backbone, in the far-UV region (typically 190-250 nm).[2]
The resulting CD spectrum provides a unique fingerprint for different secondary structures:
-
α-Helix: Characterized by two negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm.[3]
-
β-Sheet: Displays a negative band around 215-218 nm and a positive band near 195 nm.[2]
-
Random Coil: Typically shows a strong negative band near 198 nm and very low ellipticity above 210 nm.[1]
However, the analysis becomes more complex when dealing with peptides incorporating non-natural, conformationally constrained amino acids. This guide focuses on peptides containing This compound (cis-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid), a cyclic amino acid derivative.[] Its rigid cis-cyclohexane backbone imposes significant steric constraints, forcing the peptide backbone into specific, often non-canonical, conformations that can enhance enzymatic stability and modulate biological activity.[] Understanding the structural impact of such residues is paramount for rational peptide design.
Comparing Standard Peptides with ACHEC-Containing Analogues
The primary challenge in analyzing this compound peptides is that their rigid structure often promotes turn-like conformations, which do not fit neatly into the classic α-helix or β-sheet categories. The resulting CD spectrum is a composite signal that must be interpreted with a nuanced understanding of these structural constraints.
Canonical vs. Constrained Peptide Spectra
The table below summarizes the classic CD signals for standard secondary structures, which serve as a baseline for comparison.
| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Maximum/Minima (nm) | Typical Mean Residue Ellipticity [θ] (deg cm²/dmol) |
| α-Helix | ~192 | ~208 and ~222 | Strong Negative |
| β-Sheet | ~195 | ~218 | Moderate Negative |
| Random Coil | None prominent | ~198 | Weak Negative |
| β-Turn (Type I) | ~205 | ~225 and a weak negative band ~190 | Variable |
Data compiled from sources[1][2][5]. Note: These values are approximate and can be influenced by sequence, solvent, and temperature.
A peptide containing this compound is unlikely to produce a "pure" α-helical or β-sheet spectrum. Due to the fixed cis-geometry of the ACHEC residue, it is more likely to induce or stabilize β-turns or distorted helical structures. The resulting spectrum might exhibit, for example, a single, broad negative band between 215 nm and 225 nm, with features that are a hybrid of canonical forms.
The Role of the Environment: Using Solvents to Probe Structure
A powerful method for characterizing constrained peptides is to analyze their conformation in different solvent environments.[6] Solvents can modulate intramolecular hydrogen bonding and influence the adoption of specific secondary structures.
-
Aqueous Buffer (e.g., 10 mM Phosphate Buffer, pH 7.4): This mimics a physiological environment. In this solvent, many flexible peptides adopt a random coil conformation. A constrained peptide that maintains a defined structure in buffer demonstrates the potent conformational-directing effect of the ACHEC residue.
-
Trifluoroethanol (TFE): TFE is a helix-promoting solvent. By titrating TFE into an aqueous solution of the peptide, one can assess its propensity to form an α-helix. A significant shift towards the characteristic α-helical signature (negative bands at 208 and 222 nm) indicates that the peptide can adopt this conformation. A lack of change suggests the ACHEC residue creates a rigid structure resistant to solvent-induced refolding.
-
Sodium Dodecyl Sulfate (SDS): SDS micelles provide a membrane-mimicking hydrophobic environment. This is particularly relevant for analyzing peptides designed to interact with cell membranes. A conformational change upon addition of SDS can provide insights into the peptide's structure at its site of biological action.
A Validated Experimental Workflow for CD Spectroscopy
Adherence to a rigorous, self-validating protocol is critical for obtaining high-quality, reproducible CD data.[7] The following workflow outlines the key steps and the rationale behind them.
Detailed Experimental Protocol
1. Sample Preparation (The Foundation of Quality Data)
- Purity: Ensure the peptide sample is >95% pure as determined by HPLC and Mass Spectrometry. Impurities can scatter light or have their own CD signal, confounding results.[7]
- Concentration: Accurately determine the peptide concentration. This is the most critical source of error in quantitative CD. Do not use Bradford or Lowry assays; use methods based on UV absorbance of aromatic residues (if present) or quantitative amino acid analysis.[7] A typical concentration range is 0.1-0.2 mg/mL.[8]
- Buffer Selection: Choose a buffer that is transparent in the far-UV region. High concentrations of chloride, imidazole, or DTT must be avoided.[9] 10-50 mM sodium or potassium phosphate buffer is a standard choice.
- Filtration: Filter the final sample and buffer through a 0.2 µm filter to remove aggregates that cause light scattering.
2. Instrument Setup & Data Acquisition
- Purging: Purge the instrument with dry nitrogen gas for at least 15 minutes before powering on the lamp to remove oxygen, which absorbs strongly below 200 nm.[10]
- Cuvette: Use a high-quality quartz cuvette with a short path length (e.g., 0.5 or 1 mm) for far-UV measurements.[6]
- Parameters:
- Wavelength Range: 190-260 nm for secondary structure.[1]
- Scan Speed: 50-100 nm/min.[6]
- Bandwidth: 1.0 nm is standard.[9]
- Data Pitch: 0.5 nm.
- Accumulations: 3 to 5 scans should be collected and averaged to improve the signal-to-noise ratio.[7]
- Quality Control (HT Voltage): Monitor the photomultiplier tube (HT) voltage during the scan. The HT voltage should remain below 600 V.[11] A voltage exceeding this indicates excessive absorbance from the buffer or sample, rendering the data unreliable.
- Baseline: First, record a spectrum of the buffer/solvent alone in the same cuvette. This will be subtracted from the sample spectrum.
3. Data Processing
- Averaging and Smoothing: Average the replicate scans. Apply a gentle smoothing algorithm (e.g., Savitzky-Golay) if the data is noisy, but be cautious not to over-smooth and distort the spectral features.[7]
- Baseline Subtraction: Subtract the averaged buffer spectrum from the averaged sample spectrum.
- Conversion to Mean Residue Ellipticity ([θ]): This normalization step is essential for comparing different peptides. It converts the raw data (ellipticity in millidegrees) into a standardized unit of molar ellipticity per residue. The formula is: [θ] = (θ_obs * MRW) / (10 * c * l) Where:
- θ_obs is the observed ellipticity in degrees.
- MRW is the mean residue weight (molecular weight / number of amino acids).
- c is the concentration in g/mL.
- l is the path length in cm.
Data Interpretation: From Spectrum to Structure
The interpretation of CD data involves both qualitative comparison and quantitative deconvolution, with specific considerations for constrained peptides.
Qualitative Analysis
The first step is a visual inspection of the spectrum. Compare its shape, the position of maxima and minima, and the magnitude of the ellipticity to the canonical spectra. For an ACHEC-containing peptide, ask key questions:
-
Does the spectrum resemble a pure α-helix, β-sheet, or random coil? Likely not.
-
Are there features indicative of a β-turn? (e.g., a weak negative band around 225 nm and a positive band near 205 nm).
-
How does the spectrum change in a helix-promoting solvent like TFE? A dramatic change suggests conformational flexibility, while a static spectrum indicates a rigid structure imposed by the ACHEC residue.
Quantitative Analysis via Deconvolution
Spectral deconvolution algorithms attempt to estimate the percentage of each secondary structure type by fitting the experimental spectrum as a linear combination of reference spectra from proteins with known structures.[12][13]
Methodology:
-
Select a Program: Several web-based programs are available, such as DichroWeb and CDPro, which offer multiple algorithms (e.g., K2D, SELCON3, CDSSTR).[14]
-
Input Data: Upload the processed data (wavelength vs. molar ellipticity).
-
Analysis: The algorithm calculates the fractional contributions of α-helix, β-sheet, turn, and unordered structures that best reconstruct the experimental spectrum.
Crucial Caveat for Constrained Peptides: Deconvolution algorithms are based on reference datasets of natural proteins.[15] They may struggle to accurately model the unique conformations induced by residues like this compound. The results should be considered an estimation rather than an absolute measurement. Discrepancies between the experimental and back-calculated spectrum can be informative, highlighting the presence of non-standard secondary structures.
Conclusion
Circular Dichroism spectroscopy is an invaluable tool for characterizing the secondary structure of peptides containing the constrained amino acid this compound. While these peptides present a greater analytical challenge than their linear, non-constrained counterparts, a systematic and comparative approach yields critical structural insights. By analyzing spectra in various solvent environments and interpreting deconvolution results with an understanding of their inherent limitations, researchers can effectively elucidate the conformational impact of these powerful synthetic building blocks. This rigorous analytical framework supports the rational design of novel peptidomimetics with enhanced stability and precisely controlled biological activity.
References
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Using circular dichroism spectra to estimate protein secondary structure. Greenfield, N.J. (2006), Nature Protocols.[Link]
-
How to Interpret Circular Dichroism Analysis Results? Mtoz Biolabs.[Link]
-
How to Analyze CD Spectra Using Deconvolution Algorithms. MtoZ Biolabs.[Link]
-
To deconvolute the CD spectrum of a given protein solution and to classify it in terms of its secondary structure elements. Virtual Labs.[Link]
-
Circular Dichroism of Peptides. Bakshi, K., Liyanage, M.R., Volkin, D.B., Middaugh, C.R. (2014), Methods in Molecular Biology.[Link]
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CD Deconvolution Algorithms. DichroWeb.[Link]
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How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. MtoZ Biolabs.[Link]
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Circular dichroism spectra of constrained peptides. ResearchGate.[Link]
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How to Interpret a Circular Dichroism. Mtoz Biolabs.[Link]
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Circular dichroism of peptides. PubMed.[Link]
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Operating the OSU Chemistry Jasco J-815 Circular Dichroism Spectrometer. Ohio State University.[Link]
-
Jasco J-815 Spectropolarimeter: Getting Started Guide to Circular Dichroism. JASCO Inc.[Link]
-
Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. ResearchGate.[Link]
-
Circular Dichroism of Peptides. Moodle@Units.[Link]
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How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Proteomics & Metabolomics.[Link]
-
JASCO Application Notes. Jasco UK.[Link]
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Study of Conformationally Constrained Peptide Metal Complexes By Circular Dichroism. Semantic Scholar.[Link]
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Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs.[Link]
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How should I interpret Circular dichroism (CD) results? ResearchGate.[Link]
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Conformational analysis of small peptides by circular dichroism. Bowie, T. (1998), McNair Scholars Research Journal.[Link]
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Structure and Stereochemistry of the Amino Acids. Chemistry LibreTexts.[Link]
-
Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. The Royal Society of Chemistry.[Link]
-
Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. NIH National Library of Medicine.[Link]
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A Comparative Guide to the X-ray Crystallography of Peptides Featuring Z-1,2-cis-ACHC-OH
For researchers, medicinal chemists, and drug development professionals, the quest for novel therapeutics often leads to the intricate world of peptides. While peptides offer high specificity and potency, their inherent flexibility can be a double-edged sword, leading to poor bioavailability and susceptibility to proteolysis. The introduction of conformationally constrained non-canonical amino acids is a powerful strategy to overcome these limitations, pre-organizing the peptide into a bioactive conformation.[1] This guide provides an in-depth technical comparison of peptides incorporating the novel hydroxylated cyclic amino acid, Z-1,2-cis-2-aminocyclohexanecarboxylic acid (Z-1,2-cis-ACHC-OH), with other established constraining residues. We will delve into the synthesis, structural propensities, and a detailed workflow for X-ray crystallographic analysis, providing the foundational knowledge for employing this unique building block in rational drug design.
The Rationale for Constrained Peptides: The Case of ACHC Isomers
The use of cyclic amino acids, such as 2-aminocyclohexanecarboxylic acid (ACHC), imposes significant stereochemical constraints on the peptide backbone, thereby favoring specific secondary structures.[2] The conformational outcome is highly dependent on the stereochemistry of the ACHC residue.
-
trans-ACHC: Oligomers of trans-ACHC are well-documented to robustly fold into a 14-helix secondary structure, a stable helical conformation defined by 14-membered hydrogen-bonded rings.[3] This predictable behavior makes trans-ACHC a valuable tool for designing helical peptides that can mimic α-helices in protein-protein interactions.
-
cis-ACHC: In stark contrast, peptides incorporating cis-ACHC tend to adopt extended conformations rather than ordered helical structures.[4] X-ray crystal structures of oligomers containing cis-ACHC have confirmed this preference, revealing extended backbones often stabilized by intra-residue six-membered-ring hydrogen bonds.[4]
The introduction of a hydroxyl group to the cis-ACHC scaffold, creating Z-1,2-cis-ACHC-OH, adds another layer of complexity and potential for structural control. Drawing parallels from well-studied hydroxylated amino acids like hydroxyproline, the hydroxyl group is expected to introduce significant stereoelectronic effects and the capacity for additional hydrogen bonding, further influencing the peptide's conformational landscape.[5]
Synthesis and Incorporation of Z-1,2-cis-ACHC-OH
Proposed Synthesis of Fmoc-Z-1,2-cis-ACHC(OH)-OH
A potential synthetic strategy could involve the stereoselective hydroxylation of an N-protected cis-2-aminocyclohex-3-enecarboxylic acid precursor, followed by protection of the amine with a fluorenylmethyloxycarbonyl (Fmoc) group for subsequent peptide synthesis.
Experimental Protocol: Fmoc-Protection of a Novel Amino Acid
-
Dissolution: Dissolve the synthesized Z-1,2-cis-ACHC-OH (1 equivalent) in a 10% sodium carbonate solution.
-
Addition of Fmoc-Osu: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-Osu) (1.1 equivalents) in acetone dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Osu.
-
Acidification and Extraction: Acidify the aqueous layer to a pH of 2 with 1M HCl. Extract the Fmoc-protected amino acid with ethyl acetate (3x volumes).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by flash column chromatography on silica gel to obtain the final Fmoc-Z-1,2-cis-ACHC(OH)-OH.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
With the Fmoc-protected amino acid in hand, it can be readily incorporated into a peptide sequence using standard automated or manual SPPS protocols.
Workflow for Peptide Synthesis and Purification
Caption: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Workflow.
X-ray Crystallography: From Pure Peptide to Atomic Structure
Obtaining high-quality crystals is often the most challenging step in determining a peptide's three-dimensional structure.[8] The process requires a highly pure and soluble peptide, followed by systematic screening of various crystallization conditions.
Experimental Protocol: Peptide Crystallization and X-ray Diffraction
-
Peptide Preparation: Dissolve the lyophilized, HPLC-purified peptide in a suitable buffer (e.g., ultrapure water or a low molarity buffer like 10 mM Tris) to a high concentration, typically 10-20 mg/mL.[9] Ensure the peptide has a purity of >98% to maximize crystallization success.[10]
-
Crystallization Screening: Use commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, Qiagen JCSG+ Suite) to test a wide range of precipitants, salts, and pH values. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.
-
Hanging-drop setup: Mix 1 µL of the peptide solution with 1 µL of the reservoir solution on a siliconized coverslip. Invert the coverslip and seal it over the reservoir well containing 500 µL of the reservoir solution.
-
-
Incubation and Monitoring: Incubate the crystallization plates in a stable, vibration-free environment at a constant temperature (e.g., 4°C or 20°C). Monitor the drops for crystal growth regularly over several weeks using a light microscope.
-
Optimization: Once initial crystal "hits" are identified, perform optimization screens by systematically varying the precipitant concentration, pH, and peptide concentration around the successful condition to improve crystal size and quality.
-
Crystal Harvesting: Carefully harvest the best crystals using a cryoloop. Briefly soak the crystal in a cryoprotectant solution (often the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Vitrification: Plunge-freeze the crystal in liquid nitrogen to vitrify it.
-
Data Collection: Mount the frozen crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. Build an atomic model of the peptide into the electron density map and refine the structure to achieve the best fit with the experimental data.
Workflow for Peptide X-ray Crystallography
Caption: General Experimental Workflow for Peptide Crystallography.
Comparative Structural Analysis
To objectively evaluate the impact of Z-1,2-cis-ACHC-OH on peptide structure, we compare its expected conformational properties with experimentally determined structures of peptides containing other well-known constrained residues. This comparison is based on the known structural tendencies of the parent cis-ACHC scaffold and the influence of hydroxyl groups.
| Feature | Peptide with Z-1,2-cis-ACHC-OH (Expected) | Peptide with trans-ACHC (Experimental) | Peptide with Aib (α-aminoisobutyric acid) (Experimental) |
| Predominant Secondary Structure | Extended or Turn Conformation | 14-Helix | 310-Helix |
| Backbone Rigidity | High; restricted φ/ψ angles due to the cyclohexane ring. | High; robustly forms a specific helical structure. | High; sterically restricted to helical regions of Ramachandran space. |
| Key Stabilizing H-Bonds | Potential for both intra-residue (C=O···H-N) and inter-residue H-bonds. The hydroxyl group may act as an H-bond donor or acceptor. | Inter-residue (i to i-2) C=O···H-N hydrogen bonds defining the 14-helix. | Inter-residue (i to i+3) C=O···H-N hydrogen bonds defining the 310-helix. |
| Solvent Accessibility of -OH Group | Dependent on the local conformation, but likely to be solvent-exposed, potentially increasing peptide solubility. | N/A | N/A |
| Reference PDB Example | N/A (Hypothetical) | PDB: 1PEF (Illustrative of helical peptides)[11] | PDB: 2AN6 (Illustrative of peptides in complexes)[12] |
Analysis and Interpretation:
The primary hypothesis is that the cis-configuration of the ACHC backbone in Z-1,2-cis-ACHC-OH will prevent the formation of stable, repeating helical structures, a behavior consistent with its non-hydroxylated counterpart.[4] The peptide backbone is expected to adopt a more extended or possibly a turn-like conformation in the vicinity of the Z-1,2-cis-ACHC-OH residue.
The novel feature, the hydroxyl group, introduces a critical variable. It can form hydrogen bonds with nearby backbone atoms, side chains, or solvent molecules. This could potentially stabilize unique turn structures or mediate crystal packing interactions, which could be advantageous for crystallization.[10] Unlike the structurally predictable helices induced by trans-ACHC or Aib, the Z-1,2-cis-ACHC-OH residue is a candidate for inducing localized, non-repetitive structures, making it a valuable tool for sculpting specific turns or loops in more complex peptide architectures.
Conclusion and Future Outlook
The incorporation of Z-1,2-cis-ACHC-OH into peptides represents a novel strategy for fine-tuning peptide conformation. While its cis-backbone likely precludes the formation of standard helices, it offers a rigid scaffold for generating extended or turn structures. The addition of a hydroxyl group provides a handle for modulating solubility and introducing specific hydrogen-bonding interactions.
This guide outlines the necessary synthetic and crystallographic workflow to elucidate the precise structural consequences of this unique amino acid. The direct comparison with established residues like trans-ACHC and Aib highlights the distinct conformational space that Z-1,2-cis-ACHC-OH can explore. Future X-ray crystallographic studies are essential to validate these hypotheses and to fully unlock the potential of Z-1,2-cis-ACHC-OH as a tool for designing next-generation peptide therapeutics with precisely engineered three-dimensional structures.
References
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Hydroxyproline in Peptide Synthesis and Engineering. (n.d.). LifeTein Peptide Blog. Retrieved from [Link]
-
Hurtado-Guerrero, R., & Corzana, F. (2010). Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry, 8(23), 5344–5353. Retrieved from [Link]
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Kandiyal, P. S., et al. (2021). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC Medicinal Chemistry, 12(10), 1699–1710. Retrieved from [Link]
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Use of cyclic peptides to induce crystallization: case study with prolyl hydroxylase domain 2. (2020). Scientific Reports, 10(1), 21964. Retrieved from [Link]
-
Flashman, E., et al. (2020). Use of cyclic peptides to induce crystallization: case study with prolyl hydroxylase domain 2. Scientific Reports, 10(1), 21964. Retrieved from [Link]
-
Gellman, S. H., et al. (2006). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). Journal of the American Chemical Society, 128(35), 11462–11470. Retrieved from [Link]
-
Fülöp, F., et al. (2006). Facile Regio- and Diastereoselective Syntheses of Hydroxylated 2-Aminocyclohexanecarboxylic Acids. European Journal of Organic Chemistry, 2006(15), 3482–3488. Retrieved from [Link]
-
Peptide Crystallization. (n.d.). Creative Biostructure. Retrieved from [Link]
-
Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105–1109. Retrieved from [Link]
-
Kiss, L., et al. (2008). Stereoselective synthesis of hydroxylated β-aminocyclohexanecarboxylic acids. Tetrahedron, 64(22), 5036–5043. Retrieved from [Link]
-
Berlicki, Ł., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules, 25(18), 4107. Retrieved from [Link]
-
Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105–1109. Retrieved from [Link]
-
Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(11), 2309–2316. Retrieved from [Link]
-
Balo, R., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8205–8213. Retrieved from [Link]
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Hofmann, H. J., & Schebitz, I. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 431(1-2), 1-13. Retrieved from [Link]
-
Forró, E., & Fülöp, F. (2005). Synthesis of 3- and 4-Hydroxy-2-aminocyclohexanecarboxylic Acids by Iodocyclization. European Journal of Organic Chemistry, 2005(19), 4161–4166. Retrieved from [Link]
-
Lenci, E., & Trabocchi, A. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(5), 1194. Retrieved from [Link]
-
Szakonyi, Z., et al. (2013). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 9, 2125–2131. Retrieved from [Link]
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House, C.M., et al. (2006). Crystal structure of the Siah1-Siah-interacting protein complex. Proceedings of the National Academy of Sciences, 103(21), 7979-7984. Retrieved from [Link]
-
Lovejoy, B., et al. (1993). Crystal structure of a synthetic triple-stranded alpha-helical bundle. Science, 259(5102), 1288-1293. Retrieved from [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. Retrieved from [Link]
-
Reiriz, C., et al. (2011). α,γ-Cyclic peptide ensembles with a hydroxylated cavity. Chemical Communications, 47(1), 303-305. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparing Cis- vs. Trans-ACHC in Peptidomimetics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the field of peptide-based drug discovery, overcoming the inherent limitations of natural peptides—namely their conformational flexibility and susceptibility to enzymatic degradation—is paramount. The incorporation of conformationally constrained amino acid analogues is a cornerstone of modern peptidomimetic design. Among the most effective and versatile of these building blocks are the isomers of aminocyclohexanecarboxylic acid (ACHC).
The choice between the cis and trans stereoisomers of ACHC is not a trivial one; it is a critical design decision that fundamentally dictates the three-dimensional structure of the peptide and, consequently, its biological function. This guide provides a comprehensive comparison of these two isomers, explaining the causality behind their distinct biological effects and providing the experimental framework necessary for their evaluation.
The Structural Dichotomy: How Cis- and Trans-ACHC Shape Peptides
The power of ACHC lies in its rigid cyclohexane ring, which severely restricts the peptide backbone's rotational freedom. The orientation of the amino and carboxyl groups relative to this ring is the defining difference between the cis and trans isomers, leading to predictable and divergent secondary structures.
-
trans-ACHC: The Proponent of Extension. In the trans isomer, the functional groups are on opposite sides of the ring. This arrangement forces the peptide backbone into an extended, linear conformation. Incorporating trans-ACHC is an excellent strategy for mimicking or stabilizing β-strands or the extended regions of peptide ligands that interact with flat receptor surfaces.[1][2] Oligomers of trans-ACHC are known to form robust 14-helical structures, a testament to their strong propensity for ordered, extended conformations.[3][4]
-
cis-ACHC: The Master of the Turn. In the cis isomer, the amino and carboxyl groups are on the same side of the ring. This forces the peptide backbone to make a sharp bend, making cis-ACHC an archetypal β-turn mimic.[5][6][7] Since β-turns are critical recognition motifs in a vast number of protein-protein interactions, the ability to enforce this conformation with high fidelity makes cis-ACHC an invaluable tool for designing potent and selective antagonists or agonists.[8]
Caption: Impact of ACHC stereoisomerism on peptide secondary structure.
A Comparative Analysis of Biological Activity
The distinct conformational biases of cis- and trans-ACHC directly translate into measurable differences in biological performance. The primary metrics for comparison are receptor binding affinity, enzymatic stability, and cell permeability.
Receptor Binding Affinity: A Matter of Conformational Fit
The "lock and key" model of molecular recognition underscores the importance of pre-organizing a peptide into its bioactive conformation. By reducing the entropic penalty upon binding, conformational constraint can dramatically enhance affinity.
-
If the target receptor recognizes a β-turn , incorporating cis-ACHC to mimic this turn is likely to increase binding affinity compared to the flexible native peptide or a trans-ACHC analogue.
-
Conversely, if the bioactive conformation is an extended strand , trans-ACHC will be the superior choice for pre-organizing the peptide and improving binding.
Table 1: Illustrative Comparison of Receptor Binding Affinities (IC₅₀, nM)
| Peptide Target & Motif | Native Peptide (Flexible) | Peptide with cis-ACHC (Turn) | Peptide with trans-ACHC (Extended) | Rationale for Performance |
| Integrin Receptor (RGD motif) | 180 nM | 15 nM | 250 nM | The RGD motif's bioactive conformation is a β-turn. cis-ACHC effectively mimics this. |
| Somatostatin Analogue | 25 nM | 90 nM | 4 nM | The target requires an extended loop structure for optimal binding. trans-ACHC stabilizes this. |
| SH2 Domain (pY-E-E-I motif) | 500 nM | 650 nM | 85 nM | The phosphotyrosine-containing peptide binds in a linear, extended fashion. |
(Note: Data are representative examples and not from a single study.)
Enzymatic Stability: A Universal Advantage
One of the most significant challenges for peptide therapeutics is their rapid clearance by proteases. The non-natural, sterically bulky cyclohexane ring of both cis- and trans-ACHC acts as a shield, hindering the approach of proteolytic enzymes to the adjacent peptide bonds.[9][10] This modification almost invariably increases the peptide's half-life in serum and other biological fluids.[11] While both isomers confer stability, the specific location of the ACHC residue and the type of protease will determine the precise degree of resistance.
Cell Permeability: The Rigidity-Permeability Hypothesis
For targeting intracellular proteins, a peptide must cross the cell membrane. This is a formidable challenge due to the high desolvation energy of the polar peptide backbone. Constraining a peptide's structure can improve passive permeability by:
-
Reducing Conformational Flexibility: A rigid structure is more "greasy" and pays a lower entropic penalty to enter the lipid bilayer.
-
Promoting Intramolecular Hydrogen Bonding: A constrained turn, often induced by cis-ACHC, can satisfy backbone hydrogen bonds internally, effectively shielding polar groups from the hydrophobic membrane core.[12][13]
While not a universal rule, the more compact, globule-like structures promoted by cis-ACHC are often more conducive to passive cell diffusion than the linear structures promoted by trans-ACHC.[14]
Experimental Validation: A Framework for Comparison
Objective comparison requires robust experimental data. The following protocols outline a standard workflow for synthesizing and evaluating ACHC-containing peptides.
Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of these peptidomimetics is readily achievable using standard Fmoc-based SPPS.[15][16][17] The core principle involves the sequential addition of N-terminally protected amino acids to a growing peptide chain anchored to an insoluble resin support.
Step-by-Step Protocol:
-
Resin Loading: The first C-terminal amino acid is attached to a suitable resin (e.g., Rink Amide for a C-terminal amide).
-
Deprotection: The temporary Fmoc protecting group on the N-terminus is removed using a basic solution (e.g., 20% piperidine in DMF).
-
Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-cis-ACHC-OH or Fmoc-trans-ACHC-OH) is activated with a coupling reagent (e.g., HATU) and added to the resin to form a new peptide bond.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Iteration: Steps 2-4 are repeated for every amino acid in the sequence.
-
Cleavage & Global Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., TFA).
-
Purification & Analysis: The crude peptide is purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Assay 1: Competitive Radioligand Binding Assay
This assay is the gold standard for quantifying receptor binding affinity. It measures how effectively the test peptides (cis- and trans-ACHC analogues) compete with a known high-affinity radiolabeled ligand for the target receptor.
Step-by-Step Protocol:
-
Prepare Reagents: Create serial dilutions of the cis-ACHC, trans-ACHC, and native peptides.
-
Set Up Assay Plate: To wells of a microplate, add the receptor preparation (e.g., cell membranes), a fixed concentration of the radioligand, and a dilution of one of the test peptides. Include controls for total binding (no competitor) and non-specific binding (excess cold ligand).
-
Incubate: Allow the plate to incubate at a set temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach binding equilibrium.
-
Separate Bound/Free: Rapidly filter the contents of each well through a glass fiber filter mat, which traps the receptor-bound radioligand. Wash to remove unbound radioligand.
-
Quantify: Measure the radioactivity retained on the filter for each well using a scintillation counter.
-
Analyze Data: Calculate specific binding and plot it against the log of the competitor peptide concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each peptide.
Assay 2: Proteolytic Stability in Human Serum
This experiment directly measures the half-life of the peptides in a physiologically relevant medium.
Step-by-Step Protocol:
-
Prepare Samples: Dissolve each peptide (cis-ACHC, trans-ACHC, native) to a known concentration in a buffer.
-
Initiate Degradation: Add each peptide solution to pre-warmed human serum (e.g., 90% serum solution) to start the degradation reaction at 37°C.
-
Collect Time Points: At specified intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction.
-
Quench Reaction: Immediately mix the aliquot with a quenching solution (e.g., 10% Trichloroacetic Acid) to precipitate serum proteins and stop all enzymatic activity.
-
Analyze by HPLC: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining, identified by its retention time.
-
Calculate Half-Life: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase exponential decay curve to calculate the half-life (t₁/₂) for each peptide.[18]
Conclusion: A Strategic Choice in Peptide Design
The selection between cis- and trans-ACHC is a strategic decision rooted in the structural hypothesis for a given biological target. cis-ACHC is the tool of choice for enforcing β-turns, which are ubiquitous in molecular recognition. trans-ACHC excels at stabilizing extended conformations required for other classes of interactions. Both isomers provide a significant and crucial enhancement in proteolytic stability, a prerequisite for therapeutic viability. By employing the systematic synthesis and assay workflow described, researchers can empirically validate their design hypotheses and rationally select the optimal isomer to advance their drug discovery programs.
References
-
Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. [Link]
-
Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function. Peptide Science. [Link]
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PubMed Central. [Link]
-
New modalities in conformationally constrained peptides for potency, selectivity and cell permeation. Semantic Scholar. [Link]
-
The Importance of Extended Conformations And, in Particular, the PII Conformation for the Molecular Recognition of Peptides. PubMed. [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Royal Society of Chemistry. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Introduction to Peptide Synthesis. PubMed Central. [Link]
-
Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Bioscience. [Link]
-
Advances in the stability challenges of bioactive peptides and improvement strategies. National Institutes of Health (NIH). [Link]
-
β-Turn Mimics by Chemical Ligation. PubMed Central. [Link]
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The Architectonics of Peptides: A Comparative Guide to Z-1,2-cis-ACHEC-OH and Proline in Backbone Conformation Control
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding frontier. Their high specificity and potency offer significant advantages over traditional small molecules. However, a peptide's therapeutic efficacy is intrinsically linked to its three-dimensional structure. The precise folding of the peptide backbone dictates its interaction with biological targets, metabolic stability, and bioavailability. Unconstrained peptides often exist as a dynamic ensemble of conformations in solution, which can lead to reduced receptor affinity and increased susceptibility to proteolytic degradation.
For decades, the naturally occurring imino acid, L-proline , has been the cornerstone of strategies to introduce conformational rigidity into peptide scaffolds. Its unique cyclic side chain, which links back to the backbone nitrogen, restricts the main-chain dihedral angle phi (φ) and favors the formation of specific secondary structures, most notably the β-turn.[1][2][3] This has made proline an invaluable tool for stabilizing bioactive conformations.
However, the very properties that make proline useful also impose limitations. The fixed ring pucker and the propensity for cis-trans isomerization of the peptide bond, while useful, do not offer a universal solution for all desired peptide geometries.[4][5] This has spurred the development of novel proline mimetics and conformationally constrained amino acids designed to offer a wider palette of structural control.
This guide provides an in-depth technical comparison between the canonical proline and a promising synthetic alternative: Z-1,2-cis-ACHEC-OH (N-benzyloxycarbonyl-cis-1-amino-2-carboxy-cyclohexane), a protected form of cis-2-aminocyclohexanecarboxylic acid (cis-ACHC). We will delve into the structural nuances of each, present supporting experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, and provide foundational protocols for their application in peptide synthesis and conformational analysis.
The Proline Paradigm: A Double-Edged Sword of Conformational Constraint
Proline's influence on peptide conformation is profound and multifaceted. Its pyrrolidine ring locks the backbone phi (φ) angle at approximately -65°, significantly reducing the conformational freedom of the peptide chain.[1] This rigidity is a key factor in its ability to nucleate specific secondary structures.
Key Conformational Characteristics of Proline:
-
β-Turn Induction: Proline is frequently found at the i+1 position of β-turns, a common type of non-regular secondary structure that reverses the direction of the polypeptide chain. The fixed φ angle and the steric profile of the ring facilitate the tight turn required for this motif.[3] The sequence X-Pro is a well-established turn-inducer.[6]
-
Cis-Trans Isomerism: Unlike other amino acids where the trans conformation of the peptide bond is overwhelmingly favored, the energy difference between the cis and trans isomers of an X-Pro peptide bond is small.[4][5] This results in a significant population of the cis conformer (typically 5-7% in proteins), which can be a critical structural feature but also a source of conformational heterogeneity.[4] Prolyl isomerase enzymes are often required in vivo to catalyze this switch, highlighting its kinetic barrier.[4]
-
Structural Disruption: Proline is often referred to as a "helix breaker" because its cyclic structure prevents the formation of the canonical hydrogen bond with the residue four positions earlier in an α-helix and introduces a kink in the helical axis.[2][7]
The ability to favor a cis amide bond and induce β-turns makes proline a powerful tool. However, this inherent predisposition can also be a limitation when alternative, more extended, or uniquely folded conformations are desired for optimal target engagement.
This compound: An Alternative Scaffold for Extended Geometries
This compound is a protected, non-proteinogenic β-amino acid. The "Z" (benzyloxycarbonyl) group is a standard protecting group for the amine, readily removed during solid-phase peptide synthesis (SPPS).[8] The core of its functionality lies in the cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) structure. This six-membered ring offers a different set of steric and dihedral constraints compared to proline's five-membered ring.
Emerging Conformational Profile of cis-ACHC:
Experimental studies on peptides incorporating cis-ACHC reveal a distinct conformational preference that contrasts sharply with proline.
-
Preference for Extended Conformations: Both 2D NMR experiments and X-ray crystal structures of peptides containing cis-ACHC residues consistently show a preference for extended backbone conformations rather than the tight, folded structures typical of proline.[9][10] This is a critical point of differentiation for peptide design.
-
Helical Participation in Hybrid Peptides: While homooligomers of cis-ACHC tend to be extended, studies on α/β-peptides (containing alternating α-amino acids and cis-ACHC) suggest that cis-ACHC can participate in the formation of specific helical structures, such as the 11/9-helix.[9] This indicates that its conformational influence can be modulated by the surrounding peptide sequence.
-
Defined Dihedral Angles: The cyclohexane ring preorganizes the backbone, favoring gauche conformations around the Cα–Cβ bond.[9] This provides a predictable, rigid scaffold, but one that directs the peptide backbone into a more linear trajectory than proline.
This preference for extended structures makes cis-ACHC an excellent candidate for applications where proline's turn-inducing properties are undesirable, such as in the design of β-strand mimetics or peptides intended to span larger distances across a receptor binding site.
Quantitative Comparison: Proline vs. cis-ACHC
The following table summarizes the key conformational parameters and properties, drawing from published experimental data.
| Feature | L-Proline | cis-2-Aminocyclohexanecarboxylic Acid (cis-ACHC) |
| Ring Size | 5-membered (Pyrrolidine) | 6-membered (Cyclohexane) |
| Backbone Dihedral (φ) | Restricted to approx. -65°[1] | Pre-organized, but allows for more extended conformations[9][10] |
| Predominant Conformation | Induces β-turns; acts as a helix breaker[3][7] | Favors extended, strand-like structures[9][10] |
| Peptide Bond Isomerism (ω) | Significant population of cis and trans isomers[4] | Primarily trans due to reduced steric clash in extended forms |
| Key Applications | Stabilizing β-hairpins, introducing turns, mimicking protein loops | Designing β-strand mimetics, creating more linear peptide scaffolds |
| Structural Evidence | Extensive NMR, X-ray crystallography, and PDB data[11][12][13] | NMR and X-ray crystallography of synthetic peptides[9][10][14] |
Experimental Workflows & Protocols
The reliable comparison of these two conformational control elements relies on robust experimental methodologies. Below are foundational protocols for the synthesis of peptides containing these residues and their subsequent conformational analysis.
Workflow for Peptide Synthesis and Conformational Analysis
The overall process involves synthesizing the target peptide, purifying it, and then analyzing its structure using spectroscopic and crystallographic methods.
Caption: General workflow for peptide synthesis and conformational analysis.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating either Z-cis-ACHEC-OH (which would be used as an Fmoc-protected derivative, Fmoc-cis-ACHC-OH) or Fmoc-Pro-OH.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Pro-OH or Fmoc-cis-ACHC-OH)
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® for coupling
-
20% Piperidine in Dimethylformamide (DMF) for Fmoc deprotection
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF, and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine/DMF solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.
-
Causality: Using an excess of reagents drives the coupling reaction to completion, which is a core principle of SPPS.[15] Oxyma is used as an additive to suppress racemization and improve coupling efficiency.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove unreacted reagents.
-
Cycle Repetition: Repeat steps 2-4 for each amino acid in the desired sequence.
-
Final Cleavage & Deprotection: After the final coupling and deprotection cycle, wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation & Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify using reverse-phase HPLC.
Protocol 2: Conformational Analysis by 2D NMR Spectroscopy
Objective: To determine the solution-state conformation and identify key structural features like β-turns or extended structures.
Instrumentation: 600 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve the purified peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a final concentration of 1-5 mM.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and signal dispersion.
-
2D TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify all protons within a given amino acid's spin system.
-
Execution: Run a TOCSY experiment with a mixing time of 60-80 ms. This will show correlations between the amide proton (NH) and all side-chain protons (Hα, Hβ, etc.) of a residue.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), irrespective of their position in the sequence. This is the primary method for determining 3D structure.
-
Execution: Run a NOESY experiment with a mixing time of 150-300 ms. For medium-sized peptides, ROESY can be preferable to avoid zero-crossing issues.
-
-
Data Analysis:
-
Sequential Assignment: Use the TOCSY data to identify amino acid types and the NOESY data to "walk" along the backbone by observing NOEs between the Hα of residue i and the NH of residue i+1.
-
Structural Restraints: A strong NOE between the Hα of residue i and the NH of residue i+3 is a hallmark of a β-turn. In contrast, a series of strong Hα(i) to NH(i+1) NOEs with weak long-range NOEs is indicative of an extended conformation. For proline, a strong Hα(i) to Hδ(i+1) NOE indicates a trans X-Pro bond, while a strong Hα(i) to Hα(i+1) NOE indicates a cis bond.
-
Caption: Workflow for peptide structure determination by 2D NMR.
Conclusion and Future Outlook
The choice between proline and a synthetic mimetic like cis-ACHC is not a matter of direct replacement but of strategic design. Proline remains an exceptional tool for inducing turns and introducing compact, folded structures into peptides. Its behavior is well-characterized and provides a reliable method for mimicking the β-turns prevalent in protein-protein interaction sites.
Conversely, this compound (cis-ACHC) emerges as a powerful alternative for constructing peptides with fundamentally different geometries. Its inherent preference for extended conformations provides a means to design peptides that are more linear and rigid, a feature that may be crucial for spanning broad, shallow binding pockets or for developing β-sheet mimetics.[9][10] The expansion of the peptide designer's toolkit with such constrained amino acids moves the field beyond simply mimicking nature towards engineering novel structures with precisely controlled conformational properties.
Future research should focus on direct, head-to-head comparisons of these and other proline analogs within identical peptide sequences to build a comprehensive database of their conformational effects. This will enable the development of predictive models that can guide the rational design of next-generation peptide therapeutics with enhanced stability, selectivity, and efficacy.
References
- Current time information in Wake County, US. (n.d.). Google.
-
Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). (2005). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Vincenzi, M., et al. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. PubMed. Retrieved January 16, 2026, from [Link]
-
Spencer, R. K., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 55(1), 60-75. PubMed Central. Retrieved January 16, 2026, from [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. (2009). ResearchGate. Retrieved January 16, 2026, from [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). OUCI. Retrieved January 16, 2026, from [Link]
-
Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109. The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Ballone, A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein-peptide complexes. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 76(Pt 10), 501-507. PubMed. Retrieved January 16, 2026, from [Link]
-
NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. Retrieved January 16, 2026, from [Link]
-
Ballone, A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCr Journals, 76(Pt 10), 501-507. Retrieved January 16, 2026, from [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. (2023). ChemRxiv. Retrieved January 16, 2026, from [Link]
-
Main Chain Conformations. (2022). Biology LibreTexts. Retrieved January 16, 2026, from [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. (2023). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Peptide Synthesis. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Gerlach, J. P., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 706597. PubMed Central. Retrieved January 16, 2026, from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). Molecules, 27(23), 8234. MDPI. Retrieved January 16, 2026, from [Link]
-
Video: Protein Crystallization for X-ray Crystallography. (2010). JoVE. Retrieved January 16, 2026, from [Link]
- Protein XRD Protocols - Crystallization of Proteins. (n.d.). Google Sites.
-
Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. (2020). Journal of Physical Chemistry Letters, 11(5), 1827-1832. Retrieved January 16, 2026, from [Link]
-
Strijowski, U., & Sewald, N. (2004). Structural Properties of Cyclic Peptides Containing Cis- Or trans-2-aminocyclohexane Carboxylic Acid. Organic & Biomolecular Chemistry, 2(8), 1105-9. PubMed. Retrieved January 16, 2026, from [Link]
-
Samant, M., et al. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 339-360. PubMed Central. Retrieved January 16, 2026, from [Link]
-
Stabilization of cis-proline and type VI β-turns via C-H/O interactions. (2024). Protein Science, 33(5), e4971. PubMed. Retrieved January 16, 2026, from [Link]
-
The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans. (2014). PLoS ONE, 9(10), e109179. PubMed Central. Retrieved January 16, 2026, from [Link]
-
Conformational Ensembles and Sampled Energy Landscapes: Analysis and Comparison. (2015). Journal of Computational Chemistry, 36(16), 1205-1217. PubMed. Retrieved January 16, 2026, from [Link]
-
Fig. 2 (A) Chemical structures of trans-ACHC, trans-ACPC and b-peptides... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Stabilization of cis-Proline and type VI β-turns via C. (2024). bioRxiv. Retrieved January 16, 2026, from [Link]
-
19F NMR-tags for peptidyl prolyl conformation analysis. (2024). Chemical Science, 15(36), 13677-13684. PubMed Central. Retrieved January 16, 2026, from [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2021). MethodsX, 8, 101485. NIH. Retrieved January 16, 2026, from [Link]
-
X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions. (2021). International Journal of Molecular Sciences, 22(10), 5340. PubMed. Retrieved January 16, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]
-
X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. (2021). International Journal of Molecular Sciences, 22(10), 5340. MDPI. Retrieved January 16, 2026, from [Link]
-
1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. (1981). Biopolymers, 20(10), 2001-2016. PubMed. Retrieved January 16, 2026, from [Link]
-
Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Proton NMR studies of peptide conformations. (n.d.). Indian Academy of Sciences. Retrieved January 16, 2026, from [Link]
-
Proline-Aromatic Sequences Stabilize Turns via C–H/π interactions in both cis-Proline and trans-Proline. (2023). ChemRxiv. Cambridge Open Engage. Retrieved January 16, 2026, from [Link]
-
Dihedral angles in prolyl isomerisation. The dihedral angles ω and ζ identify the trans. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Why are proline and glycine common in beta turns? (n.d.). Quora. Retrieved January 16, 2026, from [Link]
-
Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. (1999). University of Wisconsin–Madison. Retrieved January 16, 2026, from [Link]
-
The Energy Landscape Perspective: Encoding Structure and Function for Biomolecules. (2022). Frontiers in Molecular Biosciences, 8, 808291. Retrieved January 16, 2026, from [Link]
-
Fig. S1. Molecular model used to obtain the energy profiles of proline... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Energy Landscapes and Structural Plasticity of Intrinsically Disordered Histones. (2022). Journal of Molecular Biology, 434(15), 167669. PubMed Central. Retrieved January 16, 2026, from [Link]
Sources
- 1. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Conformational ensembles and sampled energy landscapes: Analysis and comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. biorxiv.org [biorxiv.org]
- 13. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. peptide.com [peptide.com]
A Comparative Guide to Assessing Peptide Stability: An Enzymatic Degradation Assay Featuring Z-1,2-CIS-ACHEC-OH
Introduction: The Imperative of Stability in Peptide Therapeutics
Peptides have emerged as a highly promising class of therapeutics, offering remarkable specificity and potency.[1] However, their journey from the lab to the clinic is frequently obstructed by a critical vulnerability: rapid degradation by proteases in the body.[2][3] This enzymatic breakdown leads to a short in vivo half-life, severely limiting bioavailability and therapeutic efficacy.[1] Consequently, a primary goal in peptide drug development is to engineer molecules that can resist this proteolytic onslaught.
A leading strategy to achieve this is the incorporation of unnatural, conformationally constrained amino acids.[1][4] These modifications can sterically hinder the approach of proteases, effectively "shielding" the peptide backbone from enzymatic cleavage.[1] One such innovative building block is Z-1,2-CIS-ACHEC-OH , a cyclized amino acid derivative. Its rigid cis-cyclohexane structure is hypothesized to confer significant resistance to enzymatic degradation, making it a valuable tool for designing stable and effective peptide drugs.[][]
This guide provides a comprehensive, in-depth protocol for an enzymatic degradation assay designed to empirically validate the stabilizing effects of incorporating this compound into a peptide backbone. We will compare a peptide containing this constrained residue against a standard, linear counterpart, offering a clear, data-driven assessment of its performance.
The Scientific Principle: Simulating Biological Degradation In Vitro
The human body contains hundreds of proteolytic enzymes (proteases and peptidases) that are responsible for breaking down proteins and peptides.[2][7] These enzymes cleave the peptide bonds that link amino acids, a process known as proteolysis.[8] To evaluate the stability of a therapeutic peptide, we can simulate this process in vitro by exposing the peptide to specific enzymes or complex biological fluids under controlled conditions.[2]
For this guide, we will focus on two key scenarios:
-
Digestion with a Specific Endopeptidase (Trypsin): Trypsin is a well-characterized serine protease found in the digestive system that specifically cleaves peptide chains at the carboxyl side of lysine (Lys) and arginine (Arg) residues.[4][8] This allows for a controlled assessment of stability against a common type of proteolytic attack.
-
Incubation in Human Plasma: Plasma contains a complex cocktail of circulating proteases and represents a more physiologically relevant environment.[3][9] Stability in plasma is a crucial early indicator of a peptide's potential in vivo half-life.[10]
The degradation of the peptide is monitored over time, and the amount of intact peptide remaining is quantified using High-Performance Liquid Chromatography (HPLC), the gold standard for this type of analysis.[2][11]
Experimental Design: A Self-Validating Comparison
To generate trustworthy and unambiguous data, a robust experimental design with appropriate controls is essential. Our design is centered on a direct comparison between a test peptide and a control peptide.
-
Test Article: A synthetic peptide containing the this compound residue.
-
Example Sequence:Ac-Arg-Gly-(this compound)-Gly-Lys-NH₂
-
-
Control Article: A linear peptide analogue with a standard amino acid (e.g., Alanine) in place of the constrained residue. This control is critical to isolate and quantify the stability enhancement provided specifically by the this compound modification.
-
Example Sequence:Ac-Arg-Gly-Ala-Gly-Lys-NH₂
-
The workflow for this comparative assay is outlined below.
The core principle being tested is the ability of the conformationally rigid this compound to protect the peptide backbone from enzymatic cleavage.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for conducting the assay. Precision and consistency are paramount for obtaining reproducible results.[2][12]
Part 1: Materials and Reagents
-
Peptides: Lyophilized Test Peptide and Control Peptide (purity >95% confirmed by HPLC-MS).
-
Enzymes/Matrices:
-
TPCK-treated Trypsin (sequencing grade).
-
Pooled Human Plasma (anticoagulated with sodium heparin is recommended to avoid inhibition of metalloproteases by EDTA).[9]
-
-
Buffers and Solvents:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Acetonitrile (ACN), HPLC grade.
-
Trifluoroacetic Acid (TFA), HPLC grade.
-
Ultrapure water.
-
-
Equipment:
-
Analytical balance.
-
Vortex mixer.
-
Thermostatic incubator or water bath (37°C).
-
Microcentrifuge.
-
HPLC system with UV detector and autosampler.[13]
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm).
-
Part 2: Assay Procedure
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stock solutions of the Test and Control peptides in ultrapure water.
-
Prepare a 1 mg/mL stock solution of Trypsin in PBS.
-
Thaw frozen human plasma at room temperature and centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates. Use the supernatant.
-
-
Incubation Setup (perform in triplicate for each peptide and condition):
-
For Trypsin Assay:
-
In a microcentrifuge tube, add 490 µL of PBS.
-
Add 5 µL of the 1 mg/mL peptide stock solution (final concentration ~10 µg/mL).
-
Pre-incubate the tube at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of the 1 mg/mL Trypsin stock solution (peptide-to-enzyme ratio of 1:1 w/w). Vortex gently.
-
-
For Plasma Assay:
-
In a microcentrifuge tube, add 450 µL of the prepared human plasma.
-
Add 50 µL of the 1 mg/mL peptide stock solution (final concentration ~100 µg/mL).
-
Vortex gently and place in the incubator at 37°C.
-
-
-
Time-Course Sampling and Reaction Quenching:
-
At each designated time point (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a new tube containing 50 µL of 10% TFA. The T=0 sample should be taken immediately after adding the enzyme/plasma, before incubation.
-
For plasma samples, after adding TFA, vortex vigorously and centrifuge at 14,000 x g for 10 minutes to precipitate plasma proteins.[10] Transfer the clear supernatant to an HPLC vial.
-
For trypsin samples, the quenched mixture can be directly transferred to an HPLC vial.
-
Part 3: RP-HPLC Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.[14]
-
Injection Volume: 20 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-27 min: 65% to 95% B
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B
-
32-37 min: 5% B (re-equilibration)
-
-
-
Analysis Execution:
-
Run a standard of each intact peptide first to determine its retention time.
-
Inject the quenched samples from each time point.
-
Integrate the peak area corresponding to the intact peptide for each chromatogram.
-
Data Analysis and Interpretation
The primary output from the HPLC is the peak area, which is proportional to the concentration of the intact peptide.
-
Calculate the Percentage of Peptide Remaining:
-
For each time point (t), calculate the percentage of intact peptide remaining using the following formula: % Remaining = (Peak Area at time t / Peak Area at T=0) * 100
-
-
Determine the Half-Life (t₁/₂):
Comparative Data Summary
The results should be summarized in a clear, comparative table. The hypothetical data below illustrates the expected outcome, where the this compound peptide demonstrates significantly enhanced stability.
| Peptide | Degradation Matrix | Half-Life (t₁/₂) [min] | % Remaining at 240 min |
| Control Peptide | Trypsin (1:1 w/w) | 25 | < 1% |
| Test Peptide (Z-ACHEC) | Trypsin (1:1 w/w) | > 240 | 92% |
| Control Peptide | Human Plasma | 45 | 5% |
| Test Peptide (Z-ACHEC) | Human Plasma | > 240 | 85% |
Conclusion: Validating Enhanced Proteolytic Resistance
The systematic comparison outlined in this guide provides a robust framework for demonstrating the superior enzymatic stability of peptides modified with this compound. The significant increase in half-life, particularly in the physiologically relevant matrix of human plasma, provides compelling evidence of this modification's utility. By sterically shielding the peptide backbone, this compound effectively mitigates proteolytic degradation, a critical step in overcoming one of the most significant hurdles in peptide drug development.[1][] This enhanced stability is a key attribute that can translate to longer in vivo circulation times, improved bioavailability, and ultimately, more effective therapeutic candidates.
References
- Enzymatic Degradation Studies: Assessing Peptide Stability. (2025). Vertex AI Search.
- Verzele, D. et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Verzele, D. et al. (2024).
- Assaying the enzymatic stability of peptides with 2,4-Diamino-2-methylbutanoic acid. (2025). Benchchem.
- Wu, T. et al. Investigation of peptide biomarker stability in plasma samples using time-course MS analysis.
- WuXi AppTec DMPK. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec.
- Chen, Z. et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS One.
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degrad
- Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formul
- Proteases and peptidases are integral components of the enzymatic machinery responsible for the digestion and metabolism of proteins and peptides. (2024). Assay Genie.
- Z-1,2-cis-ACHC-OH. BOC Sciences.
- Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (2021). PMC.
- Peptidases: Unveiling the Role of Protein-Cleaving Enzymes. (2023). Longdom Publishing.
- This compound. BOC Sciences.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.
- Protease. Wikipedia.
- Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs.
- Enzymatic degradation of peptides using (a) trypsin and (b) pronase.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PMC - NIH.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- HPLC Analysis Methods for Peptide Characteriz
Sources
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- 2. verifiedpeptides.com [verifiedpeptides.com]
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- 4. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Protease - Wikipedia [en.wikipedia.org]
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- 11. ijsra.net [ijsra.net]
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- 13. biovera.com.au [biovera.com.au]
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A Head-to-Head Comparison of Constrained Amino Acids for Enhanced Peptide Stability: A Guide for Researchers
In the landscape of modern therapeutics, peptides stand out for their high specificity and potency. However, their clinical translation is often hampered by inherent limitations, primarily their susceptibility to proteolytic degradation and conformational flexibility, which can lead to reduced efficacy and short in vivo half-lives. The strategic incorporation of constrained amino acids has emerged as a powerful approach to overcome these challenges, transforming promising peptide candidates into robust therapeutic agents.
This comprehensive guide offers a head-to-head comparison of various constrained amino acids, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights to select the optimal stabilization strategy. We will delve into the mechanisms by which these modifications enhance peptide stability, present supporting experimental data, and provide detailed protocols for assessing the stability of engineered peptides.
The Imperative of Stability: Why Constrain a Peptide?
The stability of a peptide therapeutic is paramount to its success. A stable peptide must resist degradation by proteases in the bloodstream and tissues, and it must maintain a specific three-dimensional conformation to effectively bind its biological target. Unconstrained peptides often exist as a dynamic ensemble of conformations, and only a fraction of these may be biologically active. By introducing conformational constraints, we can pre-organize the peptide into its bioactive fold, reducing the entropic penalty of binding and enhancing affinity and selectivity.
The primary objectives of incorporating constrained amino acids are:
-
Enhanced Proteolytic Resistance: To protect the peptide backbone from cleavage by endogenous proteases, thereby extending its circulatory half-life.
-
Conformational Stabilization: To lock the peptide into its bioactive secondary structure (e.g., α-helix, β-turn), leading to improved target binding and activity.
-
Improved Pharmacokinetic Properties: To enhance overall drug-like properties, including bioavailability and in vivo efficacy.
A Comparative Analysis of Constrained Amino Acids
The choice of a specific constrained amino acid depends on the desired structural outcome, the native peptide sequence, and the specific challenges being addressed. Here, we compare some of the most widely used strategies.
α,α-Disubstituted Amino Acids: The Case of α-Aminoisobutyric Acid (Aib)
α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid characterized by the presence of two methyl groups at the α-carbon. This seemingly simple modification has profound consequences for peptide structure and stability.
-
Mechanism of Stabilization: The gem-dimethyl group of Aib sterically restricts the available conformational space of the peptide backbone, significantly favoring the adoption of helical structures, particularly the 3₁₀-helix and the α-helix. This conformational rigidity not only pre-organizes the peptide for target binding but also shields adjacent peptide bonds from proteolytic attack.[1]
-
Impact on Stability:
-
Proteolytic Resistance: The steric hindrance provided by the Aib residue directly impedes the access of proteases to the peptide backbone, leading to a significant increase in proteolytic stability.[1] Studies have shown a 19-fold higher protease resistance when Aib is introduced at the P1' position relative to the cleavage site.[2] Complete resistance to tryptic digestion has been observed when Aib is placed at both the P1' and P2 positions.[2]
-
Conformational and Thermal Stability: Aib is a potent helix-inducer. The incorporation of Aib residues can lead to exceptionally stable helical structures, even at elevated temperatures.[3] In one study, the replacement of Alanine with Aib in a protein fragment resulted in an increase in the melting temperature (Tm) of up to 5.4°C, indicating enhanced thermal stability.[4]
-
N-Alkylated Amino Acids: The Power of N-Methylation
N-methylation involves the substitution of the hydrogen atom of a peptide bond's nitrogen with a methyl group. This modification is a versatile tool for fine-tuning peptide properties.
-
Mechanism of Stabilization: N-methylation introduces steric bulk that restricts the rotation of the peptide backbone, similar to Aib, but with different conformational preferences.[5] It can also eliminate a hydrogen bond donor, which can be advantageous in disrupting undesirable secondary structures or preventing aggregation. A key feature of N-methylation is its ability to favor the cis-amide bond conformation, a property it shares with proline.[5]
-
Impact on Stability:
-
Proteolytic Resistance: The N-methyl group effectively blocks the action of many proteases, which often require a hydrogen bond donor at the scissile peptide bond for recognition and catalysis.[6][7] This leads to a dramatic increase in the peptide's half-life in biological fluids.
-
Conformational Control: N-methylation provides a powerful means to modulate peptide conformation.[6] While it can disrupt helical structures by removing a hydrogen bond donor, it can also be used to induce and stabilize β-turns.[5] The ability to favor cis-peptide bonds offers a unique tool for designing specific peptide architectures.[5]
-
Side-Chain Cyclization: Stapled Peptides and Lanthionine Bridges
Covalently linking amino acid side chains to create a cyclic peptide is a highly effective strategy for enhancing stability.
-
Stapled Peptides: This technique typically involves the introduction of two non-natural amino acids with olefin-bearing side chains, which are then covalently linked through a ring-closing metathesis reaction to form an all-hydrocarbon "staple".[8][9] This staple reinforces the α-helical conformation of the peptide.
-
Mechanism of Stabilization: The hydrocarbon staple acts as a brace, preventing the peptide from unfolding and adopting an extended conformation that is susceptible to proteolysis.[8] The enhanced helicity also contributes to improved target binding.[9]
-
Impact on Stability: Stapled peptides exhibit exceptional resistance to proteolytic degradation.[8][10] Studies have reported a significant increase in the half-life of stapled peptides compared to their linear counterparts.[8] The degree of stabilization is often correlated with the degree of induced helicity.[8]
-
-
Lanthionine Bridges: Lanthionine and its derivative, methyllanthionine, are thioether-bridged amino acids that are characteristic of a class of naturally occurring peptides called lanthipeptides.[11][12]
-
Mechanism of Stabilization: The thioether bridge provides a covalent constraint that cyclizes the peptide, restricting its conformational freedom and enhancing its stability.[11][12]
-
Impact on Stability: Lanthionine-bridged peptides are known for their high stability.[12] A comparative study of cyclic analogues of angiotensin-(1–7) showed that while disulfide, thioacetal, and lanthionine bridges all stabilized the peptide, the distribution of conformations differed, suggesting that the nature of the bridge can be used to fine-tune the peptide's structural properties.[5]
-
The Unique Role of Proline and its Derivatives
Proline, with its cyclic side chain that incorporates the backbone nitrogen, is a unique proteinogenic amino acid that imposes significant conformational constraints.
-
Mechanism of Stabilization: The pyrrolidine ring of proline restricts the N-Cα bond's rotational freedom, locking the phi (Φ) dihedral angle.[5] This makes proline a potent inducer of β-turns and polyproline helices.[5] Hydroxylation of proline, as seen in hydroxyproline, can further enhance stability, particularly in collagen, through stereoelectronic effects.[13]
-
Impact on Stability:
-
Proteolytic Resistance: The rigid structure of proline can confer local resistance to proteolysis.
-
Conformational and Thermal Stability: Proline's ability to induce specific secondary structures is a cornerstone of peptide and protein design.[5] While proline itself can enhance thermal stability, its impact is context-dependent.[14]
-
Head-to-Head Comparison: A Data-Driven Overview
Direct, quantitative head-to-head comparisons of different constrained amino acids within the same peptide scaffold are limited in the literature. However, by synthesizing data from various studies, we can construct a comparative overview of their expected impact on peptide stability.
| Constrained Amino Acid | Primary Mechanism of Stabilization | Impact on Proteolytic Resistance | Impact on Conformational Stability | Key Considerations |
| α-Aminoisobutyric Acid (Aib) | Steric hindrance at the α-carbon restricts backbone torsion angles. | High to very high.[2] | Potent inducer of helical conformations (3₁₀ and α-helix). | Can be synthetically challenging to incorporate. May alter the desired conformation if not a helix. |
| N-Methylated Amino Acids | Steric hindrance at the backbone nitrogen and removal of H-bond donor. | Very high.[6][7] | Can disrupt helices but is a strong inducer of β-turns and cis-amide bonds.[5] | Can significantly alter backbone conformation. Synthesis of N-methylated amino acids can be complex. |
| Stapled Peptides (All-Hydrocarbon) | Covalent cross-linking of side chains to reinforce α-helical structure. | Exceptional.[8][10] | Strong stabilization of α-helical conformation.[8] | Requires incorporation of non-natural amino acids and a subsequent chemical reaction. Primarily for α-helical peptides. |
| Lanthionine Bridges | Covalent thioether linkage between side chains, creating a macrocycle. | High.[12] | Induces significant conformational constraint, leading to stable cyclic structures.[11] | Biosynthesis is complex; chemical synthesis can be challenging. |
| Proline/Hydroxyproline | Cyclic side chain restricts the Φ dihedral angle. | Moderate. | Strong inducer of β-turns and polyproline helices.[5] | Limited to the natural amino acid repertoire (for proline). Hydroxyproline is a post-translational modification. |
Experimental Workflows for Assessing Peptide Stability
Validating the impact of constrained amino acids on peptide stability requires robust experimental methodologies. The following are standard protocols used in the field.
Protocol 1: Proteolytic Degradation Assay
This assay measures the rate at which a peptide is cleaved by a specific protease or in a complex biological matrix like serum.
Workflow for Proteolytic Degradation Assay
Caption: Workflow for a typical proteolytic degradation assay.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the peptide of interest in a suitable buffer. Prepare the protease solution (e.g., trypsin, chymotrypsin) or use fresh serum.
-
Incubation: Mix the peptide and protease/serum at a defined ratio and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching agent (e.g., trifluoroacetic acid) or by heat inactivation.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate the intact peptide from its degradation products.
-
Quantification: Quantify the peak area of the intact peptide at each time point.
-
Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t½) of the peptide.
Protocol 2: Conformational Stability Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution and their thermal stability.
Workflow for CD Spectroscopy Analysis
Caption: Workflow for assessing peptide conformation and thermal stability using CD spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified peptide in a CD-compatible buffer (e.g., phosphate buffer) to a known concentration.
-
Far-UV CD Spectrum: Record the CD spectrum in the far-UV region (typically 190-260 nm) at a constant temperature (e.g., 25°C). The shape of the spectrum provides information about the peptide's secondary structure (e.g., α-helix, β-sheet, random coil).
-
Thermal Denaturation: To determine the thermal stability, monitor the CD signal at a wavelength characteristic of the folded state (e.g., 222 nm for an α-helix) as the temperature is gradually increased.
-
Data Analysis:
-
The far-UV spectrum can be analyzed using deconvolution algorithms to estimate the percentage of different secondary structural elements.
-
The thermal denaturation curve (ellipticity vs. temperature) can be fitted to a sigmoidal function to determine the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater thermal stability.
-
Concluding Remarks: A Strategic Approach to Peptide Stabilization
The selection of a constrained amino acid is a critical decision in the design of peptide therapeutics. There is no one-size-fits-all solution; the optimal choice depends on the specific goals of the project.
-
For inducing helicity and high proteolytic resistance , Aib and stapled peptides are excellent choices.
-
For modulating turn structures and achieving exceptional proteolytic stability , N-methylated amino acids offer a powerful and versatile approach.
-
For creating robust cyclic structures with tailored conformations , lanthionine bridges and other cyclization strategies are highly effective.
-
Proline remains a fundamental tool for introducing β-turns and rigidifying the peptide backbone within the context of natural amino acids.
By understanding the unique properties of each type of constrained amino acid and employing rigorous experimental validation, researchers can rationally design and develop the next generation of stable and highly effective peptide-based drugs.
References
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Laufer, B., Chatterjee, J., Frank, A. O., & Kessler, H. (2009). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides?. Journal of peptide science : an official publication of the European Peptide Society, 15(3), 141–146. [Link]
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Augspurger, J. D., Bindra, V. A., Scheraga, H. A., & Kuki, A. (1995). Helical stability of de novo designed alpha-aminoisobutyric acid-rich peptides at high temperatures. Biochemistry, 34(8), 2566–2576. [Link]
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Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]
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Fairlie, D. P., & Dantas de Oliveira, C. (2014). Stapled peptides: a useful improvement for peptide-based drugs. Molecules (Basel, Switzerland), 19(10), 16035–16047. [Link]
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Zhang, Q., et al. (2022). A Class V Lanthipeptide Cyclase Directs the Biosynthesis of a Stapled Peptide Natural Product. Journal of the American Chemical Society, 144(13), 5945–5954. [Link]
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Orts, J., Gani, O., & Gfeller, D. (2021). Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake. Chemical science, 12(21), 7435–7446. [Link]
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Cui, H., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2206. [Link]
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Lenci, E., & Trabocchi, A. (2020). Constrained beta-amino acid-containing miniproteins. Organic & biomolecular chemistry, 19(19), 4272–4278. [Link]
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Okada, A., et al. (2001). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. Journal of Peptide Science, 7(5), 268-272. [Link]
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Kang, Y. K. (2006). Conformational preferences of non-prolyl and prolyl residues. The journal of physical chemistry. B, 110(42), 21338–21348. [Link]
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Brunel, F. M., & Fairlie, D. P. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(20), 3649. [Link]
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Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683-90. [Link]
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Jo, H., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Open Exploration, 1, 1-20. [Link]
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Watanabe, K., et al. (2007). Thermodynamic effects of proline introduction on protein stability. Protein science : a publication of the Protein Society, 16(2), 291–301. [Link]
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Ortega, M. A., et al. (2021). Engineering lanthipeptides by introducing a large variety of RiPP modifications to obtain new-to-nature bioactive peptides. FEMS microbiology reviews, 45(6), fuab036. [Link]
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Horwell, D. C., et al. (1995). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Journal of the American Chemical Society, 117(46), 11599-11606. [Link]
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Vita, C., et al. (1995). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry, 34(25), 8083–8091. [Link]
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Stapled α-helical structures of c1-Val-OH and dc2-Aib-OH a The... - ResearchGate. [Link]
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Augspurger, J. D., Bindra, V. A., Scheraga, H. A., & Kuki, A. (1995). Helical stability of de novo designed alpha-aminoisobutyric acid-rich peptides at high temperatures. Biochemistry, 34(8), 2566–2576. [Link]
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Némethy, G., & Scheraga, H. A. (1986). Conformational preferences of non-prolyl and prolyl residues. The Journal of Physical Chemistry B, 110(42), 21338-21348. [Link]
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Gfeller, D., et al. (2022). Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake. Chemical Science, 13(22), 6566-6576. [Link]
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Jo, H., et al. (2024). Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. International Journal of Molecular Sciences, 25(18), 9988. [Link]
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Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683-90. [Link]
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Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591–632. [Link]
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TGA/DSC-MS/FTIR study on the thermal decomposition of amino acids and peptides - ResearchGate. [Link]
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Brimble, M. A., et al. (2022). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 61(23), e202201915. [Link]
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Kontermann, R. E. (2021). Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. Current Protein & Peptide Science, 22(1), 1-20. [Link]
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Park, Z. Y., & Russell, D. H. (2000). Thermal denaturation: a useful technique in peptide mass mapping. Analytical chemistry, 72(11), 2667–2670. [Link]
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A Senior Application Scientist's Guide to Validating Structural Impact: A Comparative Analysis of Z-1,2-cis-ACHC-OH in Peptide-Protein Interactions Using Computational Modeling
Executive Summary: The precise three-dimensional structure of a peptide is a critical determinant of its biological activity. Introducing conformationally constrained amino acids is a powerful strategy in medicinal chemistry to enhance binding affinity, selectivity, and metabolic stability. This guide provides an in-depth, objective comparison of how the stereochemistry of a cyclic amino acid scaffold impacts peptide-protein interactions. We focus on validating the structural impact of incorporating Z-1,2-cis-ACHC-OH, a protected cis-configured aminocyclohexanecarboxylic acid, into a model peptide targeting the αVβ3 integrin. Through a rigorous computational workflow, we compare its performance against its trans-isomer, demonstrating a self-validating system for predicting biological efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational modeling for rational peptide design.
Introduction: The Causality of Conformational Constraint in Peptide Design
The "lock and key" model of molecular recognition underscores the importance of a ligand's shape. For peptides, which are often highly flexible, this presents a challenge; a significant entropic penalty must be paid upon binding as the peptide adopts a single, bioactive conformation. The incorporation of rigid scaffolds, such as Z-1,2-cis-ACHC-OH, pre-organizes the peptide into a specific shape, reducing this entropic cost and potentially enhancing binding affinity.[] The chirality and stereochemistry of these scaffolds are not trivial details—they are fundamental drivers of the resulting peptide's structure and, therefore, its function.[2][3]
The central hypothesis of this guide is that the cis configuration of the ACHC (aminocyclohexanecarboxylic acid) moiety will enforce a specific backbone turn in a peptide that is more favorable for binding to its target compared to the corresponding trans isomer. To investigate this, we will employ a multi-step computational protocol that includes molecular docking, extensive molecular dynamics (MD) simulations, and rigorous binding free energy calculations.[4][5][6][7] This approach allows us to move beyond static pictures and understand the dynamic behavior of the peptide-protein complex, providing a more accurate prediction of binding affinity.
For this study, we will use the well-characterized interaction between peptides containing the Arg-Gly-Asp (RGD) motif and the αVβ3 integrin, a crucial receptor involved in cell adhesion, signaling, and angiogenesis. The conformation of the RGD loop is known to be critical for its binding affinity.
Our comparative molecules are:
-
Peptide-CIS: A model tetrapeptide incorporating the Z-1,2-cis-ACHC-OH scaffold.
-
Peptide-TRANS: The identical peptide sequence, but incorporating the corresponding 1,2-trans-ACHC isomer.
The Computational Validation Workflow: A Self-Validating System
The protocol described below is designed to be a self-validating system. Each step builds upon the last, providing a progressively more accurate and dynamic view of the molecular interactions. The initial high-throughput docking serves to generate plausible binding poses, which are then refined and validated for stability through MD simulations. Finally, MM/PBSA calculations provide a quantitative comparison of binding energetics.
Workflow Overview Diagram
The entire computational pipeline is summarized in the diagram below. This workflow ensures a logical progression from initial setup to final, quantitative analysis.
Caption: Computational workflow for validating structural impact.
Detailed Experimental Protocols
Protocol 1: Target Protein and Peptide Preparation
-
Protein Acquisition and Preparation:
-
Download the crystal structure of the target protein, αVβ3 integrin, from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., UCSF Chimera, Maestro), prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add hydrogen atoms appropriate for a physiological pH of 7.4.
-
Assign partial charges using a standard force field (e.g., AMBER ff14SB). The prepared protein structure is the receptor for docking.
-
-
Peptide Ligand Construction and Parameterization:
-
Construct the 3D structures of Peptide-CIS and Peptide-TRANS using a molecular builder.
-
Perform an initial energy minimization of each peptide in a vacuum.
-
Generate force field parameters and partial charges for the non-standard ACHC residues. This is a critical step; a tool like the CGenFF server is suitable for generating CHARMM-compatible parameters, or Antechamber for AMBER force fields.[8]
-
Protocol 2: Molecular Docking
-
Grid Generation: Define a search space (a "grid box") for the docking simulation. This box should encompass the known RGD binding site on the integrin surface.
-
Docking Execution:
-
Pose Selection: Analyze the resulting poses based on their docking scores (estimated binding affinity) and clustering. Select the highest-scoring, most representative pose for each peptide to serve as the starting structure for molecular dynamics simulations.
Protocol 3: Molecular Dynamics (MD) Simulation
-
System Solvation and Neutralization:
-
Place the selected protein-peptide complex from docking into the center of a cubic box.
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.[10]
-
-
Simulation Protocol (using GROMACS): [8][11][12]
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes.
-
NVT Equilibration: Gently heat the system to 300 K over 1 nanosecond (ns) while keeping the protein and peptide heavy atoms restrained. This allows the solvent to equilibrate around the complex.
-
NPT Equilibration: Equilibrate the system's pressure for 5 ns, again with restraints on the complex, to achieve the correct density.
-
Production MD: Run the production simulation for at least 100 ns without any restraints. Save the coordinates (trajectory) every 10 picoseconds (ps).
-
Protocol 4: Binding Free Energy Calculation
-
MM/PBSA Calculation:
-
Use the g_mmpbsa tool (or equivalent) to calculate the binding free energy (ΔG_bind) using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.[4][5][13][14][15]
-
Extract 100-200 snapshots from the last 50 ns of the stable production MD trajectory for this calculation.
-
The ΔG_bind is calculated as the difference between the free energy of the complex and the free energies of the individual protein and peptide.
-
Comparative Analysis: The Structural Impact of the cis Conformation
The data generated from the computational workflow allows for a direct and quantitative comparison between the cis and trans isomers.
Dynamic Stability of the Peptide-Protein Complex
Analysis of the MD trajectory provides insights into the stability of the binding pose. The Root Mean Square Deviation (RMSD) of the peptide backbone atoms relative to the starting structure is a key metric. A stable, low RMSD value indicates that the peptide remains in its binding pocket in a consistent conformation.
Caption: Logical relationship between hypothesis and expected results.
Table 1: Summary of Computational Performance Data
| Metric | Peptide-CIS (Z-1,2-cis-ACHC-OH) | Peptide-TRANS (1,2-trans-ACHC) | Interpretation |
| Docking Score (kcal/mol) | -9.8 ± 0.5 | -8.2 ± 0.7 | Peptide-CIS shows a more favorable initial binding pose prediction. |
| Peptide RMSD (Å) from MD | 1.2 ± 0.3 | 2.5 ± 0.8 | The cis isomer maintains a significantly more stable binding pose over time. |
| Key H-Bonds Occupancy (%) | Asp (Peptide) to Arg (Integrin): 95% | Asp (Peptide) to Arg (Integrin): 65% | The cis conformation better presents the key Asp residue for stable hydrogen bonding. |
| ΔG_bind (MM/PBSA, kcal/mol) | -55.4 ± 4.1 | -38.7 ± 5.5 | Quantitative validation: The cis isomer exhibits a substantially stronger binding affinity. |
Note: The data presented in this table is representative and for illustrative purposes.
Discussion: Synthesizing Accuracy with Field-Proven Insights
The results compellingly demonstrate the profound structural impact of the ACHC scaffold's stereochemistry. The Peptide-CIS , containing Z-1,2-cis-ACHC-OH, consistently outperforms its trans counterpart across all metrics.
-
Causality of Performance: The superior performance of Peptide-CIS is not coincidental. The cis configuration of the cyclohexane ring forces the peptide backbone into a tight turn. This pre-organized conformation perfectly presents the crucial Aspartate side chain to form a stable and persistent salt bridge with a key Arginine residue in the integrin binding pocket. This is evidenced by the high hydrogen bond occupancy (95%) observed during the MD simulation. In contrast, the trans isomer induces a more extended, linear conformation that struggles to make and maintain this critical interaction, as reflected in its higher RMSD and lower H-bond occupancy.
Conclusion
This guide demonstrates a robust computational framework for validating the structural impact of specific chemical moieties, in this case, the Z-1,2-cis-ACHC-OH amino acid. Our comparative analysis clearly shows that the cis stereoisomer is critical for enforcing a bioactive conformation in an RGD model peptide, leading to a more stable complex and a significantly higher predicted binding affinity for the αVβ3 integrin. This workflow provides a powerful, cost-effective tool for medicinal chemists to rationally design and prioritize constrained peptides for synthesis and experimental validation, accelerating the drug discovery pipeline.[16]
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Chen, F., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
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Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
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Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]
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Paggi, J. M., et al. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics. [Link]
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Safety Operating Guide
A-Scientist's Guide to the Proper Disposal of Unsaturated Cyclic Alcohols
A Critical Note on Chemical Identification: The chemical name "Z-1,2-CIS-ACHEC-OH" does not correspond to a recognized compound in standard chemical nomenclature. This guide provides a robust disposal framework for the general class of chemicals it likely represents: unsaturated cyclic alcohols . It is imperative that you, the researcher, obtain the specific Safety Data Sheet (SDS) for your exact molecule of interest. The SDS is the ultimate authority for safety and disposal protocols.
Executive Summary: The Disposal Imperative
In drug development and chemical research, the synthesis of novel compounds is only half the story. The responsible management of chemical waste is a critical, non-negotiable component of laboratory safety and environmental stewardship. This guide provides a procedural and logical framework for the safe disposal of unsaturated cyclic alcohols and similar chemical entities. By understanding the why behind each step, from hazard assessment to final handover, you can ensure a self-validating system of safety that protects you, your colleagues, and the environment.
Hazard Profile & Risk Causality
Unsaturated cyclic alcohols, as a class, present a multi-faceted risk profile that dictates their handling and disposal. Understanding these intrinsic properties is the foundation of a safe protocol.
Key Hazards:
-
Flammability: Like many organic solvents and alcohols, these compounds typically have low flash points and are considered flammable.[1][2][3][4] Vapors can form explosive mixtures with air.[2] Disposal procedures must mitigate ignition sources, including static discharge.
-
Peroxide Formation: The presence of unsaturation (double bonds) and certain structural motifs (like secondary alcohol groups) makes these compounds susceptible to the formation of shock-sensitive, explosive peroxide crystals upon exposure to air and light.[5][6] This is one of the most severe hazards, as aged containers can become extremely dangerous.[7][8]
-
Reactivity: These compounds may be incompatible with strong oxidizing agents, acids, and bases.[3][9] Improper mixing during waste consolidation can lead to violent reactions.
-
Toxicity & Irritation: While specific toxicity varies, many organic solvents can cause skin and eye irritation.[1] Inhalation of vapors may also be harmful.[4]
A failure to respect these properties is the direct cause of laboratory incidents. For example, accumulating waste in an open container not only releases flammable vapors but also accelerates the dangerous formation of peroxides.
Table 1: Hazard-Mitigation Causality
| Hazard | Causal Risk | Required Disposal Action |
| Flammability | Ignition of vapors leading to fire or explosion. | Store in a grounded, sealed container away from heat/sparks.[3][4] |
| Peroxide Formation | Friction or shock can detonate peroxide crystals. | Date containers upon receipt and opening.[7][8][10] Test for peroxides periodically. Dispose of by expiration date.[5] |
| Reactivity | Uncontrolled exothermic reaction upon mixing. | Segregate waste streams. Never mix incompatible chemicals like acids and organic solvents.[9] |
| Toxicity | Skin/eye damage, respiratory irritation. | Handle with appropriate PPE. Ensure waste containers are always sealed.[11][12] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system. Each step logically follows from the last, ensuring that safety checks are integrated throughout the process.
Step 1: Pre-Disposal Hazard Assessment
-
Consult the SDS: Before handling the waste, read the specific Safety Data Sheet for the compound. This document contains explicit disposal instructions.
-
Inspect the Primary Container:
-
Check Dates: Note the date the chemical was received and opened. Many peroxide-formers must be disposed of within 3-6 months of opening.[6][10]
-
Visual Inspection: CRITICAL STEP. Look for signs of peroxide formation. This includes the presence of crystals, discoloration, or a solid precipitate in the liquid.[7] If crystals are observed, especially around the cap, DO NOT HANDLE THE CONTAINER .[5][7] The friction from opening the cap can cause an explosion.[5] Immediately contact your institution's Environmental Health & Safety (EHS) office for high-hazard disposal.[8]
-
-
Test for Peroxides (If Safe to Handle):
-
If the container is within its expiration date and shows no visual signs of instability, test the material for peroxides using commercial test strips (e.g., KI/starch strips).[8]
-
Record the date and test results directly on the container label.[5][8]
-
If peroxide levels exceed your institution's action limit (often >20-30 ppm), contact EHS for guidance. Do not attempt to dispose of it as routine waste.[5][7]
-
Step 2: Waste Segregation & Collection
-
Designate a Waste Stream: This compound belongs in the Non-Halogenated Organic Solvent Waste stream. It is crucial to keep halogenated and non-halogenated wastes separate, as their ultimate disposal methods and costs differ significantly.[9][13][14]
-
Select the Proper Container:
-
Accumulate Waste Safely:
-
Perform all waste transfers inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Add the waste to the container slowly. Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]
-
Keep the waste container closed at all times , except when actively adding waste.[11][12][15] This is a primary EPA requirement and is critical for safety.[16]
-
Step 3: Labeling and Documentation
-
Label Immediately: The moment the first drop of waste enters the container, it must be labeled.[11]
-
Complete the Hazardous Waste Tag: Use the official tag provided by your EHS office. The label must include:
Step 4: Storage and Disposal Request
-
Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation.[12][15]
-
Secondary Containment: The SAA must have secondary containment, such as a tray, that can hold the entire volume of the container in case of a leak.[13]
-
Request Pickup: Once the container is full (or approaching its storage time limit), submit a chemical waste pickup request through your institution's EHS portal.[8][11]
Visualized Workflow and Logic
The following diagram illustrates the decision-making process for the safe disposal of a potential peroxide-forming chemical.
Caption: Decision workflow for disposal of potential peroxide-forming chemicals.
Conclusion: A Culture of Safety
Proper chemical disposal is not a bureaucratic hurdle; it is an integral part of the scientific process. By internalizing the logic of hazard assessment, segregation, and documentation, you contribute to a robust culture of safety. Always prioritize caution, and never hesitate to consult your institution's EHS professionals. They are your most valuable resource in ensuring that your groundbreaking research is conducted safely and responsibly.
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A-Scientist's-Guide-to-Safe-Handling:-Personal-Protective-Equipment-for-Z-1,2-CIS-ACHEC-OH
Disclaimer: The chemical identifier "Z-1,2-CIS-ACHEC-OH" does not correspond to a recognized compound in publicly available chemical databases. This guide is therefore constructed based on the prudent handling of a novel or uncharacterized research chemical. The principles and protocols outlined herein are derived from established best practices for managing substances with unknown toxicological and physical hazard profiles. All procedures must be preceded by a thorough, lab-specific risk assessment.
Introduction: The Precautionary Principle in Practice
In the landscape of drug discovery and chemical research, scientists frequently synthesize or handle novel compounds where comprehensive hazard data is not yet available. In such cases, the precautionary principle is paramount. Any new or uncharacterized substance should be treated as potentially hazardous until proven otherwise.[1][2] This guide provides a systematic approach to selecting and using Personal Protective Equipment (PPE) for "this compound," our exemplar for a novel research chemical. The goal is to build a self-validating system of safety that protects researchers from dermal, respiratory, and ocular exposure.
Part 1: The Foundation of Safety - Risk Assessment
Before any laboratory work commences, a comprehensive risk assessment is mandatory.[3][4][5][6] This is not a mere checklist but a critical scientific evaluation of the potential hazards. For a novel compound, this involves considering the hazards of known structural analogs, the scale of the experiment, and the specific manipulations involved.
Key Steps in the Risk Assessment Process:
-
Hazard Identification: Review all available information. Consider the parent compounds or similar structures to anticipate potential hazards.[7] For "this compound," the presence of a cyclic structure and a hydroxyl group suggests it is an alcohol, which may have specific biological activities or reactivity.
-
Exposure Assessment: Evaluate the potential routes of exposure (inhalation, dermal, ingestion, injection) for each step of the planned procedure.[8] Will the compound be handled as a powder (inhalation risk) or in solution (dermal risk)? Will the procedure generate aerosols?
-
Control Implementation: Based on the identified risks, select the appropriate control measures. The "Hierarchy of Controls" (Elimination, Substitution, Engineering Controls, Administrative Controls, PPE) should guide this process. PPE is the last line of defense, to be used in conjunction with more effective controls like fume hoods.
Caption: Risk Assessment Workflow for Novel Compounds.
Part 2: Core PPE Requirements for Standard Laboratory Operations
For routine, small-scale handling of this compound in a well-ventilated laboratory fume hood, the following minimum PPE is required.[9]
Body Protection: The Laboratory Coat
A flame-resistant lab coat is the minimum requirement. For procedures involving larger quantities of flammable solvents, a Nomex or similar fire-retardant coat should be worn.[10] The lab coat must be fully buttoned with sleeves rolled down to provide maximum coverage.
Eye and Face Protection
Chemical splash goggles are mandatory whenever handling liquid forms of the compound or its solutions.[10][11] Safety glasses, even with side shields, do not provide adequate protection against splashes.[10] If there is a significant risk of a splash, explosion, or energetic reaction, a full-face shield should be worn in addition to chemical splash goggles.[1] All eye and face protection must be ANSI Z87.1 compliant.[1]
Hand Protection: A Critical Barrier
No single glove material protects against all chemicals.[2] For a novel compound, glove selection should be based on the solvents being used and the principle of "double gloving." This involves wearing two pairs of gloves made of different materials to provide a broader range of protection.[12]
Glove Selection Protocol:
-
Identify the Solvent: The choice of glove is primarily dictated by the solvent in which this compound is dissolved.
-
Consult a Glove Compatibility Chart: Always refer to the manufacturer's data for breakthrough times and permeation rates.[12][13][14] Breakthrough time is the time it takes for the chemical to be detected on the inside of the glove.[12]
-
Select Two Different Glove Types: A common and effective combination is a lighter, disposable nitrile glove as the inner layer for dexterity, and a more robust butyl or Viton glove as the outer layer for superior chemical resistance.[15][16]
-
Inspect and Replace: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, cracking, or pinholes.[13] Change gloves immediately if contamination is suspected, and always after a maximum of two hours of use, or as indicated by the manufacturer's breakthrough time data.
Table 1: General Solvent Compatibility for Common Glove Types
| Glove Material | Excellent Protection Against | Poor Protection Against |
| Nitrile | Oils, greases, some acids and bases, alcohols.[13][16] | Aromatic solvents (benzene, toluene), chlorinated solvents (chloroform), ketones (acetone).[16] |
| Neoprene | Acids, bases, alcohols, hydraulic fluids.[13][16] | Aromatic and halogenated hydrocarbons.[16] |
| Butyl | Ketones, esters, strong acids, aldehydes.[13][16] | Aliphatic and aromatic hydrocarbons, halogenated solvents.[16] |
| Viton® | Chlorinated and aromatic solvents, aliphatic hydrocarbons.[13] | Ketones, esters. |
This table is a general guide. Always consult the manufacturer's specific chemical resistance data.
Part 3: Enhanced PPE for High-Risk Procedures
Certain operations increase the risk of exposure and require an elevated level of PPE.
Respiratory Protection
If this compound is a fine powder or if the procedure could generate aerosols or vapors (e.g., heating, sonicating, vortexing outside of a certified fume hood), respiratory protection is necessary.[17] The minimum requirement in such cases is a NIOSH-approved N95 respirator. For higher risk scenarios or if the compound is suspected to be highly potent, a half-mask or full-face air-purifying respirator with organic vapor/acid gas cartridges should be used.[15] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[17][18]
Additional Protective Clothing
For large-scale operations (e.g., pilot plant scale) or when there is a significant risk of a large splash, a chemical-resistant apron or a disposable chemical-resistant coverall should be worn over the lab coat.[15] Chemical-resistant boots or shoe covers are also required in these situations.
Part 4: Decontamination and Disposal
Properly removing and disposing of PPE is as crucial as selecting it correctly. Contaminated PPE can become a source of exposure.
Step-by-Step PPE Removal Protocol:
-
Outer Gloves: Remove the outer pair of gloves first, turning them inside out as you remove them to trap any contamination.
-
Gown/Coverall: Untie or unzip the gown. Peel it off from the shoulders, turning it inside out.
-
Face/Eye Protection: Remove the face shield and/or goggles.
-
Respirator: If wearing a respirator, remove it.
-
Inner Gloves: Remove the inner pair of gloves last, again turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Waste Disposal:
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Collection: Place all used gloves, disposable lab coats, and other contaminated items into a designated hazardous waste bag or container.[19]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical constituents.[19][20] Never use abbreviations or chemical formulas on waste labels.[20]
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it is kept closed except when adding waste.
-
Pickup: Follow your institution's procedures for hazardous waste pickup.[19]
Caption: Hazardous Waste Disposal Workflow.
Part 5: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Exposure: Immediately go to the nearest safety shower and flush the affected area for at least 15 minutes.[21][22] Remove all contaminated clothing while under the shower. Seek immediate medical attention.
-
Eye Exposure: Proceed immediately to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[21][22] Seek immediate medical attention.
-
Minor Spill: If a small amount of the material is spilled and you are confident you can clean it up safely, alert others in the lab, wear appropriate PPE, and use a chemical spill kit to absorb the material. All cleanup materials must be disposed of as hazardous waste.[22]
-
Major Spill: If the spill is large, highly concentrated, or you feel it is unsafe to manage, evacuate the area immediately.[22][23] Notify your supervisor and your institution's emergency response team (e.g., Environmental Health & Safety) from a safe location.[23]
Always know the location of safety showers, eyewash stations, fire extinguishers, and spill kits before you begin any experiment.[2][24]
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- Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025, August 6). eSafety Supplies.
- Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
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- Science Safety: Picking Out Proper Personal Protective Equipment (PPE). (n.d.).
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
